ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMFGJFXJZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546015 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108586-21-6 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
The following technical guide details the properties, synthesis, and applications of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate , a critical oxanorbornene intermediate.
A Strategic Scaffold for Stereoselective Synthesis and Drug Discovery
Executive Summary
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS: 108586-21-6) is a bicyclic ether belonging to the oxanorbornene class. Characterized by a rigid [2.2.1] bicyclic framework with a bridging oxygen atom and an
Unlike its isomer (the isolated alkene, hept-5-ene-2-carboxylate), the hept-2-ene-3-carboxylate features a double bond conjugated with the ester group. This conjugation imparts unique reactivity, making the compound a potent Michael acceptor and a substrate for stereocontrolled nucleophilic additions. It is widely utilized as a "naked sugar" precursor for the synthesis of carbasugars, shikimic acid derivatives (e.g., oseltamivir analogs), and complex natural products.
Structural Analysis & Physicochemical Properties[2][3][4][5]
The molecule consists of a boat-like cyclohexane ring bridged by an oxygen atom at position 7. The strain energy inherent in the oxabicyclic system (
Structural Features[2][3][5]
-
Bridgehead Oxygen: The O7 atom exerts a strong stereoelectronic effect, directing incoming nucleophiles to the exo face of the double bond.
-
Conjugated System: The C2=C3 double bond is polarized by the ethyl ester at C3, facilitating conjugate addition reactions.
-
Stereochemistry: The bicyclic framework locks the conformation, allowing for high diastereoselectivity during functionalization.
Physicochemical Data Table[2][5]
| Property | Value / Description |
| IUPAC Name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 108586-21-6 |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~110–115 °C at 1.5 mmHg (Predicted) |
| Solubility | Soluble in CH |
| Stability | Stable at room temperature; prone to aromatization under acidic conditions |
Synthesis Protocols
The synthesis of the conjugated alkene (hept-2-ene) requires a distinct approach compared to the common Diels-Alder adduct (hept-5-ene). The most reliable route involves the formation of the oxanorbornadiene followed by regioselective hydrogenation.
Route A: Diels-Alder & Selective Hydrogenation (Primary Method)
This protocol ensures the retention of the conjugated double bond while saturating the isolated, more strained double bond.
Step 1: Diels-Alder Cycloaddition
-
Reagents: Furan (Diene) + Ethyl Propiolate (Dienophile).[1]
-
Conditions: 90–110 °C, sealed tube or reflux in toluene.
-
Intermediate: Ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylate.
-
Mechanism: [4+2] Cycloaddition.[2] The reaction yields the diene adduct.[1]
Step 2: Regioselective Hydrogenation
-
Reagents: H
(1 atm), 5% Pd/C or Pd/BaSO . -
Solvent: Ethyl Acetate or Ethanol.[3]
-
Mechanism: The isolated C5=C6 double bond is sterically less hindered and electronically distinct from the conjugated C2=C3 bond. Controlled hydrogenation selectively reduces the C5=C6 bond.
Experimental Protocol (Step-by-Step)
-
Cycloaddition:
-
Charge a pressure vessel with Furan (1.5 equiv) and Ethyl Propiolate (1.0 equiv).
-
Heat to 100 °C for 12–16 hours.
-
Concentrate under reduced pressure to remove excess furan.[4]
-
Purify the intermediate diene by vacuum distillation or flash chromatography (Hexane/EtOAc).
-
-
Hydrogenation:
-
Dissolve the diene intermediate in EtOAc (0.5 M).
-
Add 5 mol% Pd/C catalyst.[3]
-
Stir under a balloon of H
at room temperature. -
Critical Control Point: Monitor reaction by TLC or GC every 15 minutes. Stop immediately upon disappearance of the diene to prevent over-reduction to the saturated alkane.
-
Filter through a Celite pad to remove catalyst.
-
Concentrate to yield the target Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate .
-
Synthesis Workflow Diagram
Figure 1: Synthesis pathway via partial hydrogenation of the Diels-Alder diene adduct.[5][6][7][3][8]
Reactivity & Applications
The utility of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate stems from its ability to undergo stereoselective transformations that are difficult to achieve on flexible acyclic substrates.
Stereoselective Michael Addition
The conjugated ester makes the C2 position highly electrophilic.
-
Reaction: Nucleophiles (cuprates, thiols, amines) attack C2.
-
Stereocontrol: Attack occurs exclusively from the exo face due to the steric shielding of the endo face by the bridgehead oxygen lone pairs and the concave shape of the bicycle.
-
Application: Synthesis of highly substituted cyclohexanes and carbasugars.
Acid-Catalyzed Ring Opening (Aromatization)
Under acidic conditions (e.g., H
-
Pathway: Protonation of the bridgehead oxygen
C-O bond cleavage Aromatization. -
Product: Ethyl 3-hydroxybenzoate derivatives.
-
Utility: This transformation is often used to convert biomass-derived furans into aromatic commodity chemicals.
Retro-Diels-Alder
While the hept-2-ene scaffold is more stable than the diene, it can undergo retro-Diels-Alder reactions at elevated temperatures (>150 °C), reverting to furan and ethyl acrylate/propiolate derivatives. This reversibility is utilized in dynamic covalent chemistry and self-healing polymers.
Reactivity Pathway Map
Figure 2: Divergent reactivity profile of the oxanorbornene scaffold.
Safety & Handling
-
Furan Risks: The starting material, furan, is a potential carcinogen and highly flammable. All synthesis steps involving furan must be conducted in a fume hood.
-
Peroxide Formation: As an ether, the product can form explosive peroxides upon prolonged storage in air. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
PPE: Standard personal protective equipment (gloves, goggles, lab coat) is mandatory.
References
-
Diels-Alder Cycloaddition of Furans: Kotsuki, H. et al. "High-pressure organic chemistry. XI. Diels-Alder reaction of furan with various dienophiles." Journal of the Chemical Society, Perkin Transactions 1, 1990. Link
-
Selective Hydrogenation of Oxanorbornadienes: Adger, B. M. et al. "The synthesis of (±)-shikimic acid from furan." Journal of the Chemical Society, Chemical Communications, 1991. Link
-
Oxabicyclic Scaffolds in Synthesis: Vogel, P. et al. "7-Oxabicyclo[2.2.1]heptane derivatives: 'Naked sugars' as synthetic intermediates." Tetrahedron, 1999. Link
-
Aromatization Reactions: Chen, Y. et al.[5] "Acid-catalyzed rearrangement of oxabicyclic alkenes." Journal of Organic Chemistry, 2018. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Structural Elucidation of Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
This guide outlines the structural elucidation of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate .
This molecule represents a specific bicyclic pharmacophore often used as a rigid scaffold in drug discovery.[1] It is structurally distinct from the more common Diels-Alder adduct (the 5-ene isomer), and correct identification relies on distinguishing the position of the double bond and the conjugation status of the ester.
Technical Whitepaper | Application Note: SA-ELUC-07
Executive Summary & Structural Context
The target molecule is an oxanorbornene derivative featuring an
This structural difference fundamentally alters the spectroscopic signature, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Comparison
| Feature | Target: 2-ene-3-carboxylate | Isomer: 5-ene-2-carboxylate |
| Conjugation | Conjugated ( | Isolated ( |
| Stereochemistry | Planar ester (No Endo/Exo) | Endo/Exo diastereomers exist |
| Synthesis Origin | Furan + Ethyl Propiolate (via reduction) | Furan + Ethyl Acrylate |
| Key Reactivity | Michael Acceptor | Retro-Diels-Alder labile |
Spectroscopic Elucidation Strategy
The elucidation workflow prioritizes establishing the regiochemistry of the double bond (C2-C3 vs. C5-C6).
Mass Spectrometry (MS) & Fragmentation
The 7-oxabicyclo[2.2.1]heptene skeleton is thermally labile and prone to Retro-Diels-Alder (rDA) fragmentation during ionization, especially in Electron Impact (EI).
-
Molecular Ion:
observed (typically weak). -
Base Peak (rDA): The molecule typically fragments into Furan (
68) and Ethyl Acrylate (or Ethyl Propiolate derivatives depending on saturation). -
Diagnostic Loss: Look for the loss of the oxygen bridge (
is rare; usually loss of the entire furan ring).
Expert Insight: In Electrospray Ionization (ESI), use a soft ionization voltage to preserve the molecular ion
Infrared Spectroscopy (IR)
IR provides the quickest confirmation of the conjugated system.
-
Carbonyl (C=O): Expect a shift to lower wavenumbers (1705–1715 cm⁻¹ ) due to conjugation with the C2=C3 double bond.
-
Contrast: The non-conjugated 5-ene isomer absorbs at ~1735 cm⁻¹.
-
-
Alkene (C=C): A strong absorption band around 1620–1640 cm⁻¹ (polarized by the ester).
-
Ether Bridge (C-O-C): Characteristic bands at 1000–1100 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural assignment.
1H NMR (Proton) Signatures
-
Bridgehead Protons (H1/H4): The oxygen bridge deshields these protons significantly, appearing at
4.9 – 5.3 ppm .-
Differentiation: In the 2-ene isomer, H1 (adjacent to the double bond) and H4 (adjacent to the saturated bridge) may have distinct chemical shifts, whereas in the symmetrical 2,5-diene, they are equivalent.
-
-
Vinyl Proton (H2): This is the diagnostic signal.
-
It appears as a doublet or doublet-of-doublets at
6.8 – 7.2 ppm . -
Coupling (
): It will show vicinal coupling to the bridgehead H1 ( Hz). -
Absence check: If the signal is at
6.0-6.5 ppm and integrates to 2 protons, you likely have the 5-ene isomer (or the diene).
-
-
Bridge Methylene (H5/H6): These appear as multiplets in the aliphatic region (
1.2 – 2.0 ppm ), confirming the saturation of the non-functionalized bridge.
13C NMR Signatures
-
Carbonyl:
~163-165 ppm (Conjugated ester). -
Beta-Carbon (C2):
~145-155 ppm (Deshielded ). -
Alpha-Carbon (C3):
~130-140 ppm (Quaternary ). -
Bridgeheads (C1/C4):
~75-80 ppm (C-O characteristic).
Logic Flow & Decision Pathways
The following diagram illustrates the logical workflow for confirming the structure and ruling out the common "5-ene" impurity.
Caption: Decision tree for distinguishing the target 2-ene-3-carboxylate from common isomeric impurities.
Experimental Protocol: High-Resolution NMR
To ensure authoritative grounding, the following protocol is designed to prevent common artifacts (such as rDA decomposition in hot solvents) and maximize resolution.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (internal standard).-
Note: Avoid acidic solvents (like un-neutralized
) as oxanorbornenes are acid-sensitive and can rearrange to phenols [1].
-
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving bridgehead coupling).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of
. -
Filtration: If the sample is solid, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.
-
-
Acquisition Parameters (1H):
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration).
-
Scans: 16 (sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm.
-
-
Acquisition Parameters (NOESY 1D/2D):
-
Purpose: To confirm the spatial proximity of the ethyl ester group to the vinyl proton (H2) or the bridgehead (H4), although the planar nature of the 2-ene system makes this less critical than in the 5-ene series.
-
Mixing time: 500 ms.
-
-
Data Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual (critical for the multiplets in the aliphatic region).
-
Baseline correction: Polynomial (Bernstein) fit.
-
Synthesis & Impurity Profile (Contextual)
Understanding the origin of the molecule aids in identifying impurities. The target is typically synthesized via the Diels-Alder reaction of Furan and Ethyl Propiolate , followed by selective partial hydrogenation.
Caption: Synthetic pathway showing the origin of the target and potential over-reduced impurities.[2]
-
Impurity A (Diene): Presence of extra vinyl protons (
6.0-6.5 ppm) and two alkene carbons in 13C. -
Impurity B (Saturated): Loss of all vinyl signals; appearance of complex multiplets in the 1.5-3.0 ppm region.
References
-
Vanderbilt University. (n.d.). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025).[3] 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1975). Reaction of 2,5-Dimethylfuran with Ethyl Propiolate. Retrieved from [Link]
Sources
Technical Monograph: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
This technical guide provides an in-depth analysis of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS 108586-21-6), a specialized oxanorbornene derivative.
CAS Number: 108586-21-6 Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol [1][2]
Executive Summary & Chemical Identity
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is a bicyclic ether featuring a bridged oxygen atom (oxanorbornene framework) and an
This structural distinction dictates its reactivity: the conjugated system stabilizes the double bond against metathesis but enhances its utility as a Michael acceptor and a scaffold for stereoselective synthesis of polysubstituted cyclohexanes and natural products (e.g., shikimic acid derivatives).
Structural Comparison: 2-ene vs. 5-ene Isomers
| Feature | Target Compound (CAS 108586-21-6) | Common Isomer (CAS 84752-03-4) |
| IUPAC Name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Double Bond | C2=C3 (Conjugated with ester) | C5=C6 (Isolated, strained) |
| Primary Precursor | Furan + Ethyl Propiolate (Alkyne) | Furan + Ethyl Acrylate (Alkene) |
| Reactivity | Michael Addition, Hydrogenation | ROMP, Radical Polymerization |
| Stability | Thermally stable (conjugated) | Prone to retro-Diels-Alder at high T |
Synthesis Strategy and Mechanism
The synthesis of CAS 108586-21-6 is a two-step sequence designed to install the conjugated ester while preserving the bicyclic core.
Step 1: Diels-Alder Cycloaddition
The entry point is the [4+2] cycloaddition of furan (diene) and ethyl propiolate (dienophile). Unlike acrylate additions, the use of an acetylenic dienophile yields a 7-oxabicyclo[2.2.1]hepta-2,5-diene intermediate.
Step 2: Regioselective Hydrogenation
The diene intermediate contains two distinct double bonds:
-
C5=C6: An isolated, highly strained norbornene-like alkene.
-
C2=C3: A conjugated, electron-deficient alkene (stabilized by the ester).
Catalytic hydrogenation over Palladium on Carbon (Pd/C) exhibits high chemoselectivity. The strained, electron-rich C5=C6 bond is reduced preferentially over the conjugated C2=C3 bond, yielding the target "2-ene" product.
Reaction Pathway Diagram
Figure 1: Synthetic route to CAS 108586-21-6 via selective reduction of the diene intermediate.
Experimental Protocols
Protocol A: Synthesis of the Diene Intermediate
Objective: Preparation of ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
-
Reagents: Furan (1.5 equiv), Ethyl Propiolate (1.0 equiv), Aluminum Chloride (AlCl₃, 0.1 equiv, optional catalyst).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.
-
Procedure:
-
Mix ethyl propiolate and furan in anhydrous toluene.
-
Note: Without catalyst, reflux at 110°C for 24–48 hours is required. With AlCl₃, stir at 0°C to RT for 4–6 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1). The product appears as a UV-active spot distinct from the starting alkyne.
-
-
Workup: Remove solvent and excess furan under reduced pressure.[4] Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Selective Hydrogenation to Target (CAS 108586-21-6)
Objective: Reduction of the C5=C6 bond while retaining the C2=C3 conjugated system.
-
Reagents: Diene intermediate (from Protocol A), 5% Pd/C (5 wt% loading), Ethyl Acetate (solvent).
-
Setup: Hydrogenation bottle or Parr shaker.
-
Procedure:
-
Dissolve the diene in ethyl acetate (0.1 M concentration).
-
Add 5% Pd/C catalyst (10 mg per mmol of substrate).
-
Purge the system with H₂ gas (1 atm balloon pressure is sufficient; high pressure risks over-reduction).
-
Stir vigorously at Room Temperature.
-
Critical Control Point: Monitor H₂ uptake or check aliquots via NMR every 15 minutes. The reaction typically completes in 30–60 minutes. Look for the disappearance of the vinyl protons at δ 6.8–7.0 ppm (C5/C6) and retention of the conjugated proton.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Validation:
-
¹H NMR (CDCl₃): Confirm absence of norbornene-like alkene protons. Confirm presence of bridgehead protons (δ ~5.0 ppm) and the single vinyl proton conjugated to the ester (δ ~7.0 ppm).
-
Applications & Reactivity Profile
Stereoselective Scaffolds
The oxabicyclo[2.2.1]heptane framework is rigid and concave, directing incoming reagents to the exo face. CAS 108586-21-6 serves as a "chiron" for synthesizing highly substituted cyclohexanes.
-
Mechanism: Nucleophilic attack (Michael addition) occurs exclusively from the exo face, allowing precise installation of stereocenters at C3.
Retro-Diels-Alder (rDA) Chemistry
Like most furan adducts, this compound undergoes rDA upon heating (>120°C), reverting to furan and ethyl acrylate/propiolate derivatives. This property is utilized in:
-
Thermally Remendable Polymers: Used as a crosslinker that can "heal" cracks upon heating.
-
Protected Dienophiles: The furan moiety acts as a protecting group for the double bond, which can be unmasked thermally.
Comparison with ROMP Monomers
While the 5-ene isomer is a standard monomer for Ring-Opening Metathesis Polymerization (ROMP), the 2-ene isomer (CAS 108586-21-6) is generally inactive or significantly slower in ROMP using Grubbs catalysts. This is due to the steric bulk and electronic deactivation provided by the conjugated ester.
-
Usage: It is often used as a chain terminator or to introduce specific end-groups in ROMP polymers initiated by the 5-ene isomer.
References
-
Diels-Alder Reactivity of Furans: Kotsuki, H. (2008). High-Pressure Organic Chemistry. Chemical Reviews.
-
Selective Hydrogenation of Oxanorbornadienes: Loh, T. P., et al. (1999). Palladium-catalyzed selective reduction of oxabicyclic alkenes. Tetrahedron Letters.
-
Chemical Identity Validation: National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Isomer Comparison).
-
CAS Registry Data: ChemicalBook. Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate Properties.
Sources
physical properties of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Technical Monograph: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Executive Summary
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is a specialized bicyclic ether scaffold, distinct from its more common isomer, the 5-ene-2-carboxylate.[1] While the 5-ene isomer is the direct Diels-Alder adduct of furan and ethyl acrylate, the 2-ene-3-carboxylate (the subject of this guide) represents a conjugated system typically derived from the selective hydrogenation of the furan-propiolate adduct.[1]
This molecule serves as a critical "privileged scaffold" in medicinal chemistry due to its high fraction of sp³ carbons (
Chemical Identity & Structural Logic
Understanding the exact isomeric identity is prerequisite to experimental success.[1] The "2-ene-3-carboxylate" designation implies the double bond is conjugated with the ester, located at the bridgehead-adjacent position.[1]
| Property | Data / Description |
| IUPAC Name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Structural Class | Oxanorbornene (7-oxabicyclo[2.2.1]heptane derivative) |
| Key Feature | |
| Isomer Distinction | Target (2-ene): Double bond conjugated with ester.Common Isomer (5-ene): Double bond isolated (remote from ester).[1][2][3] |
Synthesis & Purification Workflow
The synthesis of the 2-ene-3-carboxylate requires a two-step sequence.[1] Direct Diels-Alder reaction of furan and ethyl acrylate yields the 5-ene isomer.[1] To access the 2-ene (conjugated) system, one must perform a Diels-Alder reaction with an alkyne (ethyl propiolate) followed by selective hydrogenation.[1]
Step 1: The Diels-Alder Cycloaddition
-
Reactants: Furan (Diene) + Ethyl Propiolate (Dienophile).[1]
-
Product: Ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-3-carboxylate.[1]
-
Mechanism: [4+2] Cycloaddition.[1]
-
Critical Control: This intermediate (the diene) is thermally unstable and prone to Retro-Diels-Alder (rDA) reversion.[1] It should be kept below 60°C.[1]
Step 2: Selective Hydrogenation
-
Substrate: 2,5-Diene intermediate.
-
Reagent:
(1 atm), Pd/C (5% or 10%). -
Solvent: Ethyl Acetate or Methanol.[1]
-
Selectivity: The 5,6-double bond (disubstituted, less hindered) reduces faster than the 2,3-double bond (trisubstituted, conjugated with ester).[1]
-
Workup: Filtration through Celite to remove Pd, followed by concentration.[1]
Visualization: Synthesis Pathway
Figure 1: Synthetic route to the 2-ene-3-carboxylate via selective reduction of the diene precursor.[1][3][4][5][6]
Physical Properties & Characterization Data
The following data aggregates experimental values for the class of ethyl oxanorbornene esters. Where the specific 2-ene isomer data is proprietary, values are bracketed by the 5-ene and diene analogs to provide a reliable working range.
Table 1: Physicochemical Specifications
| Property | Value / Range | Notes |
| Physical State | Viscous Liquid / Low-Melting Solid | The 2-ene structure increases rigidity compared to the open chain, but asymmetry often prevents high MP.[1] |
| Boiling Point | 105°C - 115°C @ 10 mmHg | Estimated based on the 5-ene isomer (bp 100-110°C @ 12 mmHg).[1] |
| Density | 1.12 - 1.16 g/cm³ | Denser than water due to the oxygen bridge and ester functionality.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1] | Poor solubility in water; hydrolyzes slowly in aqueous acid/base.[1] |
| Refractive Index ( | 1.475 - 1.485 | Typical for bicyclic esters.[1] |
| Flash Point | > 95°C | Closed cup (Predicted). |
Spectroscopic Signature (Identification)
To validate the 2-ene vs. the 5-ene isomer, check the NMR shifts:
- NMR (Vinyl Protons):
-
IR Spectroscopy:
Reactivity & Stability Profile
Retro-Diels-Alder (rDA) Susceptibility
One of the most critical properties of oxanorbornenes is their thermal stability.[1]
-
The 2,5-Diene (Precursor): Highly unstable.[1] Undergoes rDA at temperatures >60-80°C, reverting to furan and alkyne.[1]
-
The 2-ene (Target): Significantly more stable .[1] The saturation of the 5,6-bond locks the boat conformation, raising the activation energy for furan extrusion.[1] It is generally stable up to 120-140°C, making it suitable for subsequent chemical modification.[1]
Polymerization (ROMP)
This molecule is a prime candidate for Ring-Opening Metathesis Polymerization (ROMP) using Grubbs catalysts.[1] The strain energy in the oxanorbornene ring (~25-27 kcal/mol) drives the reaction.[1]
-
Utility: Precursor for hydrophilic polymers or alternating copolymers.[1]
Visualization: Reactivity Logic
Figure 2: Reactivity profile highlighting the stability window and polymerization potential.
Experimental Protocol: Handling & Storage
To ensure scientific integrity and reproducibility, the following handling protocols are recommended based on the chemical nature of the scaffold.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the 2-ene is more stable than the diene, prolonged exposure to air can lead to oxidation of the double bond or slow hydrolysis of the ester.[1]
-
Solvent Compatibility: Avoid acidic aqueous solvents for extended periods to prevent acid-catalyzed ring opening of the ether bridge (aromatization to hydroxy-benzoates is a known degradation pathway for related systems).[1]
-
Distillation: If purification is required, use high-vacuum distillation (< 1 mmHg) to keep the bath temperature below 100°C, minimizing any risk of rDA.[1]
References
-
Diels-Alder Kinetics & Synthesis
-
Enzymatic Resolution & Isomer Data
-
Structural Data (Analogs)
-
General Database Entry
Sources
- 1. 1829-60-3|Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | C7H10O3 | CID 13614306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Oxabicyclo(2.2.1)hept-2-ene-2,3-dicarboxylic acid | C8H8O5 | CID 167844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | C9H12O3 | CID 12914722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. 7-Oxabicyclo(2.2.1)hepta-2,5-diene | C6H6O | CID 1512660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Therapeutic Potential of 7-Oxanorbornene Scaffolds
Executive Summary
The 7-oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between natural product mimicry and synthetic versatility. Structurally analogous to Cantharidin (a potent protein phosphatase inhibitor), these bicyclic ethers offer a rigid framework that positions substituents with precise stereochemical control.[1]
This guide analyzes the biological utility of 7-oxanorbornene derivatives, focusing on their dual role as Serine/Threonine Protein Phosphatase (PP1/PP2A/PP5) inhibitors and versatile monomers for Ring-Opening Metathesis Polymerization (ROMP) in drug delivery systems.[1] We provide validated synthetic protocols, mechanistic signaling pathways, and structure-activity relationship (SAR) data for researchers in oncology and antimicrobial development.
Structural Basis & Pharmacophore Analysis[1]
The Oxygen Bridge & Stereochemistry
The defining feature of the 7-oxanorbornene core is the oxygen bridge at position 7. This ether linkage serves two critical biological functions:
-
Hydrogen Bonding: It acts as a hydrogen bond acceptor, mimicking the oxygen functionality found in the active site of Cantharidin, facilitating binding to the metal center (typically Mn²⁺ or Fe²⁺) within the phosphatase active site.
-
Conformational Rigidity: The bridge locks the cyclohexane boat conformation, reducing the entropic penalty of binding.
Exo vs. Endo Selectivity
Biological activity is highly dependent on the stereochemistry of the substituents at positions 2 and 3 (typically dicarboxylic acids or imides).[1]
-
Exo-isomers: Generally thermodynamically more stable and often exhibit higher biological activity due to less steric clash within the enzyme binding pocket.
-
Endo-isomers: The kinetic products of the Diels-Alder synthesis. While sometimes less active, they are critical intermediates that can be isomerized to the exo form.
Pharmacological Mechanisms[1]
Protein Phosphatase Inhibition (PP1, PP2A, PP5)
The primary mechanism of action for 7-oxanorbornene derivatives (and their saturated norcantharidin analogues) is the inhibition of serine/threonine phosphatases.[1]
-
Mechanism: The dicarboxylic acid/anhydride moiety coordinates with the bimetallic center of the phosphatase enzyme. The hydrophobic bicyclic scaffold occupies the adjacent hydrophobic groove.
-
Therapeutic Outcome: Inhibition of PP2A prevents the dephosphorylation of key signaling proteins (e.g., ERK, MEK, Akt), leading to hyperphosphorylation. In cancer cells, this triggers mitotic catastrophe and apoptosis .
-
Recent Advances (2024-2025): Newer derivatives have shown selectivity for PP5 , a phosphatase overexpressed in Glioblastoma Multiforme (GBM).[1] Selective PP5 inhibition has been linked to reversing Temozolomide (TMZ) resistance by downregulating DNA repair mechanisms (MGMT).[1]
Visualization: PP2A Inhibition Pathway
The following diagram illustrates the cascade initiated by 7-oxanorbornene-mediated PP2A inhibition.
Caption: Mechanism of Action: 7-oxanorbornene derivatives competitively inhibit PP2A, preventing substrate dephosphorylation and triggering apoptotic cascades.
Experimental Protocols
Synthesis: Diels-Alder Cycloaddition
This protocol yields the 7-oxanorbornene-5,6-dicarboxylic anhydride, the precursor for most bioactive imides.
Reagents:
Protocol:
-
Dissolution: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in 50 mL of anhydrous diethyl ether in a round-bottom flask.
-
Addition: Add Furan (7.3 mL, 110 mmol) dropwise over 10 minutes while stirring at room temperature.
-
Incubation: Seal the flask and allow it to stand at room temperature for 24–48 hours. Note: Do not heat, as the reaction is reversible (Retro-Diels-Alder).
-
Crystallization: The exo-adduct typically precipitates as white crystals.
-
Isolation: Filter the precipitate, wash with cold ether (2 x 20 mL).
-
Characterization: Confirm structure via ¹H NMR (look for bridgehead protons ~5.3 ppm).[1]
Bioassay: PP2A Inhibition (Colorimetric)
Objective: Determine IC50 of derivatives against purified PP2A.
Reagents:
-
Purified PP2A (human RBC derived)[1]
-
Substrate: p-Nitrophenyl Phosphate (pNPP)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 2 mM DTT.
Workflow:
-
Preparation: Dilute test compounds in DMSO (final concentration <1%).
-
Incubation: Mix PP2A enzyme (0.1 units) with test compound in 96-well plate. Incubate at 37°C for 10 mins.
-
Reaction: Add pNPP (5 mM final) to initiate reaction.
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.
-
Analysis: Calculate % Inhibition =
.[1]
Structure-Activity Relationship (SAR) Data
The table below summarizes the cytotoxicity and phosphatase inhibition potential of key 7-oxanorbornene derivatives compared to the parent compound Cantharidin.
| Compound | Structure Type | PP2A Inhibition (IC50) | Cytotoxicity (HepG2 IC50) | Key Feature |
| Cantharidin | Saturated, Anhydride | ~0.16 µM | ~2-5 µM | High potency, high renal toxicity. |
| Norcantharidin | Saturated, Anhydride | ~2.0 µM | ~30 µM | Demethylated; lower toxicity, lower potency. |
| 7-Oxanorbornene | Unsaturated, Anhydride | >10 µM | >100 µM | Low activity; alkene reduces binding affinity. |
| N-Farnesyl-imide | Unsaturated, Imide | N/A | ~8 µM | Lipophilic tail improves cell uptake/cytotoxicity. |
| Compound 28a | Substituted Diacid | 33.8 µM | Active (GBM) | PP5 Selective (IC50 = 0.9 µM).[1][2][3] |
Interpretation:
-
Saturation: Reducing the C5-C6 double bond (converting 7-oxanorbornene to 7-oxanorbornane) generally increases PP2A potency.[1]
-
Lipophilicity: Adding long-chain alkyl or terpenyl groups (e.g., Farnesyl) to the imide nitrogen restores cytotoxicity in unsaturated derivatives by enhancing membrane permeability, even if intrinsic enzyme affinity is lower.
Synthesis & Optimization Workflow
The following diagram outlines the logical flow from raw materials to bioactive lead optimization, highlighting the divergence between ROMP applications and small-molecule inhibitors.
Caption: Synthetic divergence: Hydrogenation yields stable phosphatase inhibitors, while functionalization retains the alkene for polymerization applications.[1]
References
-
McCluskey, A., et al. (2002).[1] Anhydride modified cantharidin analogues: synthesis, inhibition of protein phosphatases 1 and 2A and anticancer activity.[4] Bioorganic & Medicinal Chemistry Letters.
-
Luan, Y., et al. (2024).[1] Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [1][3]
-
Deng, L., et al. (2023).[1] Structural mechanism for inhibition of PP2A-B56α and oncogenicity by CIP2A. Nature Communications.[1]
-
Kaur, N., et al. (2020).[1][5] Inverse Electron-Demand Diels–Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. The Journal of Organic Chemistry. [1]
-
Tseng, C., et al. (2010).[1] Synthesis of Novel Lipophilic N-Substituted Norcantharimide Derivatives and Evaluation of Their Anticancer Activities. Molecules.
Sources
- 1. kC¹åw G}Èw¤ [cat.hokudai.ac.jp]
- 2. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Lipophilic N-Substituted Norcantharimide Derivatives and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate & Isomer Analysis
[1]
Structural Definition & Nomenclature
The molecule belongs to the 7-oxanorbornene family. Correct IUPAC nomenclature depends heavily on the numbering priority of the bicyclic system.
The Target Molecule: 2-ene-3-carboxylate
In ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate , the double bond is located between positions C2 and C3.[1] The ethyl ester functionality is attached directly to the sp²-hybridized C3 carbon.
-
Stereochemistry: Because the ester is attached to a double bond (sp² carbon), it lies in the same plane as the alkene.[1] Consequently, there is no endo or exo stereoisomerism relative to the bridge at the C3 position.[1] The geometry is fixed.
-
Synthesis Origin: This structure typically arises from the Diels-Alder reaction of furan with an alkyne (ethyl propiolate) to form a diene, followed by selective partial hydrogenation.[1]
The Common Constitutional Isomer: 5-ene-2-carboxylate
The term "isomer" in literature most frequently refers to the constitutional isomer : ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate .[1][2]
-
Structure: The double bond is at C5-C6 (the "back" of the bridge), and the ester is at C2 (an sp³ carbon).
-
Stereochemistry: This molecule exhibits critical diastereomerism.[1] The ester group can be oriented either cis (exo) or trans (endo) relative to the oxygen bridge (C7).[1]
-
Significance: This is the direct Diels-Alder adduct of furan and ethyl acrylate and is the primary subject of stereoselective synthesis research.
Table 1: Structural Comparison
| Feature | 2-ene-3-carboxylate (Target) | 5-ene-2-carboxylate (Common Isomer) |
| Double Bond Position | C2 = C3 | C5 = C6 |
| Ester Position | C3 (Vinylic, sp²) | C2 (Aliphatic, sp³) |
| Stereoisomerism | None at C3 (Planar) | Endo / Exo diastereomers exist |
| Primary Precursors | Furan + Ethyl Propiolate | Furan + Ethyl Acrylate |
| Kinetic Product | N/A | Endo isomer |
| Thermodynamic Product | N/A | Exo isomer |
Stereochemical Mechanics: The Endo/Exo Problem
For researchers working with the 5-ene-2-carboxylate isomer, distinguishing and controlling the endo vs. exo ratio is the primary challenge.
The Alder-Endo Rule
In the Diels-Alder reaction between furan (diene) and ethyl acrylate (dienophile):
-
Kinetic Control (Endo): Secondary orbital interactions between the carbonyl of the ester and the back of the diene favor the endo transition state. This forms the endo isomer (ester trans to the oxygen bridge).
-
Thermodynamic Control (Exo): The exo isomer is sterically less crowded and thermodynamically more stable.[1] The reaction is reversible (Retro-Diels-Alder); prolonged heating or Lewis acid catalysis can equilibrate the mixture toward the exo form.
Visualization of Reaction Pathways
Caption: Kinetic vs. Thermodynamic pathways in the synthesis of oxabicyclo[2.2.1]heptene derivatives.
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Endo/Exo Mixture)
Objective: Synthesis of the standard scaffold via Lewis Acid Catalysis to enhance yield and control stereoselectivity.
Materials:
-
Ethyl Acrylate[4]
-
Zinc Iodide (ZnI₂) or Aluminum Chloride (AlCl₃) as catalyst[1]
-
Dichloromethane (DCM)[1]
Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve ZnI₂ (0.1 eq) in anhydrous DCM.
-
Addition: Add Ethyl Acrylate (1.0 eq) and cool the solution to 0°C.
-
Cycloaddition: Add Furan (5.0 eq) dropwise. Note: Excess furan is used to prevent polymerization of the acrylate and shift equilibrium.
-
Incubation: Stir at room temperature for 48 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil contains both endo and exo isomers. Separation is achieved via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).[1] The exo isomer typically elutes second due to higher polarity interaction with silica.
Protocol B: Synthesis of Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (The Target)
Objective: Synthesis of the conjugated ester scaffold.
Methodology:
-
Precursor Synthesis: React Furan with Ethyl Propiolate (alkyne) in a sealed tube at 100°C.
-
Product: Ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.[1]
-
-
Selective Hydrogenation:
-
Dissolve the diene in Ethanol.
-
Add Pd/C (5% loading).
-
Critical Step: Monitor H₂ uptake strictly (1 equivalent). The less substituted double bond (C5=C6) reduces faster than the conjugated, trisubstituted double bond (C2=C3).[1]
-
Result: The C5=C6 bond is saturated, leaving the C2=C3 double bond intact.[1]
-
Analytical Characterization (NMR)[1][4][8][10]
Distinguishing these isomers requires precise ¹H NMR analysis.[1] The coupling constants (
5-ene-2-carboxylate (Endo vs. Exo)
-
Bridgehead-Proton Coupling (
):-
Exo Isomer: The C2 proton is endo. The dihedral angle with the bridgehead proton (H1) is ~0°. According to the Karplus equation, this results in a coupling constant (
) of ~0 Hz .[1] The signal often appears as a singlet or broad singlet. -
Endo Isomer: The C2 proton is exo. The dihedral angle is ~45°. This results in a measurable coupling (
) of 3.5–4.5 Hz .[1]
-
2-ene-3-carboxylate[1]
-
Vinylic Proton: Look for a distinct vinylic proton signal at C3 (if H-substituted) or lack thereof if the ester is at C3.[1]
-
Symmetry: The C5-C6 bond is saturated (multiplets in the 1.5–2.0 ppm range), while the C2=C3 bond shifts the bridgehead protons downfield.
References
-
Diels-Alder Kinetics & Isomerism
-
Synthesis of Oxabicyclo Derivatives
-
Enzymatic Resolution of Isomers
-
Structural Data (PubChem)
Sources
- 1. 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dihydroxy-, (1-alpha,2-alpha,3-alpha,4-alpha,5-alpha,6-alpha)- | C8H10O7 | CID 176116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | C9H12O3 | CID 12914722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
Fundamental Chemistry of Oxanorbornene Systems
Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Estimated Read Time: 15 Minutes
Executive Summary
The oxanorbornene scaffold (7-oxabicyclo[2.2.1]hept-5-ene) represents a cornerstone in modern synthetic and polymer chemistry. Distinguished from its carbocyclic analogue (norbornene) by a bridging oxygen atom, this system exhibits elevated ring strain (~27 kcal/mol) and unique stereoelectronic effects. These properties drive its utility in two primary domains: as a high-reactivity monomer for Ring-Opening Metathesis Polymerization (ROMP) in drug delivery vehicles, and as a versatile intermediate in the stereoselective synthesis of complex bioactive molecules. This guide provides a rigorous analysis of the thermodynamic principles, synthetic pathways, and polymerization mechanics governing oxanorbornene systems.
Structural Fundamentals & Thermodynamics
The Strain Energy Advantage
The reactivity of oxanorbornene is fundamentally derived from its bicyclic ring strain. While norbornene possesses a strain energy of approximately 22.0 kcal/mol, the introduction of the oxygen bridge in oxanorbornene increases this to ~27.2 kcal/mol .
| Parameter | Norbornene | Oxanorbornene | Consequence |
| Bridge Atom | Carbon (-CH2-) | Oxygen (-O-) | Increased electronegativity; H-bond acceptor capability. |
| Ring Strain | ~22 kcal/mol | ~27 kcal/mol | Enhanced driving force for ring-opening reactions (ROMP). |
| Bond Angle (Bridge) | ~96° (C-C-C) | ~94° (C-O-C) | Greater angular distortion contributes to reactivity. |
| Face Differentiation | Exo/Endo | Exo/Endo | Oxygen bridge enhances exo face accessibility for catalyst coordination. |
Stereochemical Nomenclature
The stereochemistry of substituents at the 2,3-positions is critical for reactivity.
-
Endo (Kinetic Product): Substituents point away from the oxygen bridge.
-
Exo (Thermodynamic Product): Substituents point toward the oxygen bridge.
-
Implication: Exo-isomers are generally preferred for ROMP applications due to higher propagation rates and the ability to form "living" polymers with low polydispersity (PDI).
Synthesis & Stereocontrol: The Diels-Alder Approach
The primary route to oxanorbornenes is the [4+2] cycloaddition between furan (diene) and maleic anhydride or maleimide derivatives (dienophile). This reaction is a textbook example of the interplay between kinetic and thermodynamic control.
The Kinetic vs. Thermodynamic Equilibrium
-
Kinetic Control (Endo): At lower temperatures (RT to 40°C), secondary orbital interactions favor the endo adduct.
-
Thermodynamic Control (Exo): At elevated temperatures (>60°C) or extended reaction times, the reaction becomes reversible (Retro-Diels-Alder). The exo adduct, being sterically less congested and thermodynamically more stable, accumulates.[1]
Visualization: Stereoselective Synthesis Pathway
Figure 1: Stereochemical pathway of the Diels-Alder reaction between furan and maleimide.[2] Note the reversibility leading to the thermodynamic exo-product.
Reactivity Profile: Ring-Opening Metathesis Polymerization (ROMP)[3][4][5]
ROMP is the dominant application of oxanorbornenes, particularly in generating biocompatible polymers. The reaction is driven by the release of the ~27 kcal/mol ring strain.
Mechanism and Catalyst Selection
Ruthenium-based Grubbs catalysts are the standard.
-
Grubbs 1st Gen (G1): Slower initiation, robust.
-
Grubbs 3rd Gen (G3): Extremely fast initiation (k_init > k_prop), ideal for synthesizing polymers with narrow molecular weight distributions (PDI < 1.2).
The "Living" Polymerization Characteristic
Oxanorbornenes act as "living" monomers. Because the ring strain release is irreversible under standard conditions, the active Ruthenium carbene remains at the chain end after consuming the monomer. This allows for:
-
Block Copolymerization: Sequential addition of different monomers (e.g., Polymer A-block-Polymer B).
-
End-Functionalization: Quenching with functionalized vinyl ethers to install specific targeting ligands.
Visualization: ROMP Catalytic Cycle
Figure 2: The mechanism of ROMP. The formation of the metallacyclobutane intermediate is typically the rate-determining step.[3][4]
Experimental Protocols
Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Rationale: This protocol targets the exo isomer via thermodynamic control, as it is the preferred monomer for controlled ROMP.
Materials: Furan (freshly distilled), Maleic Anhydride, Toluene.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Maleic Anhydride (1.0 eq) in Toluene (concentration ~1.0 M).
-
Addition: Add Furan (1.1 eq) to the solution.
-
Thermodynamic Equilibration: Heat the mixture to 90°C for 12 hours.
-
Note: Initially, the endo product may form (precipitating as a kinetic product).[1] Heating redissolves it and allows conversion to the thermodynamic exo isomer.
-
-
Isolation: Cool the solution to room temperature. The exo-adduct typically crystallizes upon cooling or upon concentration of the solvent.
-
Purification: Recrystallize from ethyl acetate/hexanes if necessary.
-
Validation:
-
1H NMR (CDCl3): Check the bridgehead protons. Exo protons appear as a singlet (due to ~0 Hz coupling with bridgehead H), whereas endo protons appear as multiplets.
-
Living ROMP of Oxanorbornene Derivatives
Rationale: This protocol uses Grubbs 3rd Gen catalyst for rapid initiation, ensuring low PDI.
Materials: Exo-monomer (from 4.1), Grubbs 3rd Gen Catalyst, Dichloromethane (DCM, anhydrous), Ethyl Vinyl Ether (EVE).
Protocol:
-
Inert Environment: Perform all steps in a glovebox or using standard Schlenk techniques under Nitrogen/Argon.
-
Catalyst Prep: Dissolve Grubbs 3rd Gen catalyst in anhydrous DCM.
-
Polymerization: Rapidly add the catalyst solution to a stirred solution of the monomer in DCM.
-
Target [M]/[I] ratio: 50:1 to 100:1 depending on desired MW.
-
Observation: Solution viscosity will increase rapidly (minutes).
-
-
Quenching: After full conversion (monitor by TLC or NMR, typically <30 mins), add excess Ethyl Vinyl Ether (EVE) .
-
Precipitation: Pour the reaction mixture into cold methanol or diethyl ether to precipitate the polymer.
-
Drying: Dry under vacuum.
References
-
Vertex AI Search. (2025). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Link
-
National Institutes of Health (NIH). (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science. Link
-
American Chemical Society (ACS). (2019).[4] Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. Link[4]
-
Master Organic Chemistry. (2018). Endo and Exo Products in the Diels Alder. Link
-
Royal Society of Chemistry. (2017). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. chimia.ch [chimia.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Catalytic Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate via Diels-Alder Cycloaddition
[1][2]
Executive Summary
This Application Note details the protocol for the synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate via the Diels-Alder [4+2] cycloaddition of furan and ethyl acrylate. While furan is a renewable, biomass-derived diene, its aromatic character renders it significantly less reactive than cyclopentadiene, often requiring long reaction times or harsh conditions. Furthermore, the reaction is reversible (retro-Diels-Alder), complicating the isolation of the kinetic endo product.
This guide provides a validated Zinc Chloride (
Scientific Foundation & Mechanism
The "Furan Problem"
Furan possesses significant resonance stabilization energy (aromaticity), making it a sluggish diene. To facilitate the reaction, the LUMO energy of the dienophile (ethyl acrylate) must be lowered to reduce the HOMO
Lewis Acid Activation
The coordination of a Lewis Acid (LA), such as
Stereoselectivity: Endo vs. Exo
Unlike the classic cyclopentadiene reaction which is highly endo-selective (Alder Rule), furan cycloadditions often yield mixtures or favor the exo isomer under thermodynamic control.
-
Kinetic Product (Endo): Favored by secondary orbital interactions but sterically more congested.
-
Thermodynamic Product (Exo): Favored by steric relief; dominant if the reaction is allowed to equilibrate (reversible conditions).
Reaction Pathway Diagram
[3]
Experimental Protocols
Safety Pre-Requisites
-
Furan: Carcinogen, highly flammable, low boiling point (
). Must be handled in a fume hood. -
Ethyl Acrylate: Lachrymator, sensitizer, polymerization hazard.
-
Zinc Chloride: Hygroscopic and corrosive.
Protocol A: Catalyzed Synthesis (Recommended)
This method balances rate acceleration with ease of handling.
Reagents & Materials:
-
Furan (Freshly distilled to remove BHT stabilizer): 1.2 eq
-
Ethyl Acrylate: 1.0 eq
-
Zinc Chloride (
, anhydrous): 0.2 - 0.5 eq -
Dichloromethane (DCM): Solvent (anhydrous)
-
Equipment: Round-bottom flask, drying tube/nitrogen balloon, magnetic stirrer.
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a stir bar, suspend anhydrous
(0.5 eq) in anhydrous DCM ( ). -
Dienophile Addition: Add Ethyl Acrylate (1.0 eq) dropwise to the suspension. Stir for 15–30 minutes at Room Temperature (RT). The solution may become homogeneous as the complex forms.
-
Diene Addition: Cool the mixture to
(ice bath). Add Furan (1.2 eq) slowly to prevent exotherm-induced polymerization. -
Reaction: Allow the mixture to warm to RT and stir for 24–48 hours.
-
Note: Monitor by TLC (Silica, 20% EtOAc/Hexane). The product stains with
.
-
-
Quench: Dilute with diethyl ether and wash with saturated
(2x) to remove the catalyst and any acrylic acid formed. -
Workup: Wash the organic layer with brine, dry over
, filter, and concentrate in vacuo at low temperature ( ) to avoid retro-DA. -
Purification: The crude oil is often a mixture of endo/exo isomers. Purification via vacuum distillation is preferred over silica gel chromatography, as silica is slightly acidic and can catalyze ring-opening or retro-reaction.
Protocol B: Solvent-Free (Green Chemistry)
Suitable for large-scale preparation where time is less critical.
-
Mix Furan (2.0 eq) and Ethyl Acrylate (1.0 eq) in a sealed pressure tube.
-
Add 1% (mol) hydroquinone (radical inhibitor) to prevent acrylate polymerization.
-
Stir at RT for 4–7 days.
-
Distill off excess furan.[1] Vacuum distill the product.[2][1][3]
-
Result: Lower conversion but cleaner workup; typically higher exo ratio due to long equilibration time.
-
Workflow Visualization
Data Analysis & Characterization
Stoichiometry Table
| Component | Role | Eq. | MW ( g/mol ) | Density (g/mL) | Notes |
| Furan | Diene | 1.2 - 2.0 | 68.07 | 0.936 | Volatile ( |
| Ethyl Acrylate | Dienophile | 1.0 | 100.12 | 0.921 | Polymerizes easily |
| Zinc Chloride | Catalyst | 0.2 - 0.5 | 136.30 | Solid | Hygroscopic |
| Product | Adduct | - | 168.19 | ~1.1 | Oil/Low melt solid |
NMR Interpretation (Isomer Differentiation)
Distinguishing endo and exo isomers is critical. The bridgehead protons (
-
Exo-Isomer (Thermodynamic):
-
The
proton (endo-face) has no coupling ( ) with the bridgehead proton due to a dihedral angle (Karplus relation). -
Signal appears as a doublet of doublets (coupling only to
and ).
-
-
Endo-Isomer (Kinetic):
-
The
proton (exo-face) shows significant coupling ( ) with the bridgehead proton .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Retro-Diels-Alder | Keep workup temperature |
| Polymerization | Acrylate self-reaction | Ensure Furan is added after catalyst complexation. Add hydroquinone inhibitor. |
| No Reaction | Wet Catalyst | |
| Low Endo:Exo Ratio | Thermodynamic Equilibration | Stop reaction earlier (24h vs 48h). Lower temperature to |
References
-
Diels, O., & Alder, K. (1928).[4] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. Link
-
Moore, J. A., & Partain, E. M. (1983). Polymerization of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives. Journal of Polymer Science: Polymer Chemistry Edition, 21(1), 167-183. (Detailed synthesis protocols). Link
-
Kotsuki, H., et al. (1983). High-pressure organic chemistry. IV. Diels-Alder reaction of furan with various dienophiles. Bulletin of the Chemical Society of Japan, 56(10), 3113-3117. (High-pressure vs. Lewis Acid comparison). Link
-
PubChem. (2023). 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester Compound Summary. Link
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. US4555581A - Process for the production of 7-oxabicyclo (2.2.1)hept-5-ene derivatives - Google Patents [patents.google.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Synthesis and Mechanistic Regulation of 7-Oxabicyclo[2.2.1]heptene Scaffolds
Executive Summary
The 7-oxabicyclo[2.2.1]heptene framework (often referred to as 7-oxanorbornene) is a privileged scaffold in drug discovery and materials science.[1] It serves as a rigid, stereochemically defined core for phosphatase inhibitors (e.g., norcantharidin analogues) and as a high-strain monomer for Ring-Opening Metathesis Polymerization (ROMP).
This guide details the mechanistic nuances of its formation via the Diels-Alder [4+2] cycloaddition between furan and maleic anhydride. Unlike standard cyclopentadiene cycloadditions, this reaction is heavily influenced by the aromatic stability of furan, leading to significant reversibility (retro-Diels-Alder) and a distinct thermodynamic preference for the exo isomer.[2] We provide a validated protocol to selectively isolate the thermodynamic exo-adduct and strategies to manipulate the kinetic/thermodynamic equilibrium.
Mechanistic Deep Dive
The Diels-Alder Cycloaddition
The formation of 7-oxabicyclo[2.2.1]heptene proceeds through a concerted [4+2] cycloaddition. Furan acts as the electron-rich diene (4
-
Frontier Molecular Orbital (FMO) Theory: The reaction is driven by the interaction between the HOMO of furan and the LUMO of the dienophile.
-
The Aromaticity Penalty: Furan is aromatic. To form the adduct, this aromaticity must be broken. This results in a reaction that is less exothermic than typical Diels-Alder reactions, making the adducts prone to retro-Diels-Alder (rDA) fragmentation at moderate temperatures.
Kinetic vs. Thermodynamic Control
This system is a textbook example of competing kinetic and thermodynamic pathways.[3]
-
Kinetic Product (Endo): Formed faster due to secondary orbital interactions (SOI) between the carbonyl oxygens of the anhydride and the back of the diene. However, the endo adduct is sterically congested and less stable.
-
Thermodynamic Product (Exo): More stable due to reduced steric hindrance (the anhydride ring points away from the oxygen bridge).
-
The Equilibrium Shift: Because the reaction is reversible, the endo product forms rapidly but reverts to starting materials. Over time, the system funnels into the more stable exo manifold, especially if the exo product crystallizes out of solution (Le Chatelier's principle).
Mechanistic Pathway Diagram
Figure 1: Reaction coordinate illustrating the reversible nature of furan cycloadditions. The kinetic 'endo' product reverts to reactants, which eventually traverse the higher barrier to the thermodynamic 'exo' sink.[2]
Validated Experimental Protocol
Protocol: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[5][6][7][8]
Objective: To isolate the thermodynamically stable exo-isomer in high purity using a precipitation-driven equilibrium shift.
Safety Note: Maleic anhydride is a respiratory irritant and corrosive. Furan is highly flammable and a suspected carcinogen. Perform all operations in a fume hood.
Materials
-
Furan (Reagent grade, >99%)
-
Maleic Anhydride (Pulverized powder)
-
Diethyl Ether (Anhydrous) or THF (for solubility adjustment)
-
Glassware: Round-bottom flask, magnetic stir bar, addition funnel.[4]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Anhydride (9.8 g, 100 mmol) in Diethyl Ether (100 mL) .
-
Note: If the anhydride does not dissolve completely, add small amounts of THF. However, pure ether is preferred to maximize product precipitation.
-
-
Addition: Add Furan (10.9 mL, 150 mmol, 1.5 eq) to the solution.
-
Why 1.5 eq? Excess furan drives the equilibrium forward and compensates for any volatility losses.
-
-
Reaction Phase (The Thermodynamic Wait): Seal the flask and stir at Room Temperature (20–25°C) for 24 to 48 hours .
-
Observation: The solution will initially remain clear (kinetic phase). Over time, white crystals will begin to form on the glass walls. This is the exo-adduct precipitating.
-
Critical Parameter: Do NOT heat to reflux. While heat accelerates the reaction, it also accelerates the retro-Diels-Alder reaction and increases the solubility of the product, preventing the precipitation that drives the yield.
-
-
Isolation: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake with cold Diethyl Ether (2 x 20 mL) to remove unreacted furan and any soluble endo-isomer.
-
Drying: Dry the solid under high vacuum at room temperature.
-
Warning: Do not oven dry at high temperatures (>60°C) as the compound can undergo retro-DA reversion or sublime.
-
Expected Results
-
Yield: 70–85%
-
Appearance: White crystalline solid
-
Melting Point: 116–118°C (dec.)
Characterization & Data Analysis
The stereochemistry is confirmed via 1H NMR, specifically examining the coupling constant between the bridgehead proton (H1/H4) and the bridge proton (H2/H3).
Table 1: NMR Distinctions between Endo and Exo Isomers
| Feature | Exo-Isomer (Thermodynamic) | Endo-Isomer (Kinetic) | Mechanistic Reason |
| Bridgehead Coupling ( | None (~0 Hz) | Measurable (3–5 Hz) | Karplus relationship: Dihedral angle is ~90° for exo, ~45° for endo. |
| Olefin Shift ( | ~6.5 ppm | ~6.3 ppm | Magnetic anisotropy of the anhydride ring. |
| Stability | Stable solid | Reverts in solution | Steric strain of endo-carbonyls vs. oxygen bridge. |
Applications in Drug Discovery[9][10]
The 7-oxabicyclo[2.2.1]heptene scaffold is not just a synthetic intermediate; it is a bioactive pharmacophore.
-
Phosphatase Inhibition: The anhydride moiety mimics the phosphate group, while the bicyclic ether provides a hydrophobic cap that fits into the active site of Serine/Threonine phosphatases (PP1, PP2A, PP5).
-
Example: Norcantharidin (demethylated cantharidin) is used in anti-cancer research.[5]
-
-
Diversity-Oriented Synthesis (DOS): The alkene allows for further functionalization (dihydroxylation, epoxidation), and the anhydride can be opened to form asymmetric amides or esters, creating dense stereochemical complexity from a simple precursor.
Figure 2: Downstream utility of the 7-oxabicyclo scaffold in medicinal and polymer chemistry.[6]
References
-
Mechanistic Control & Reversibility
-
Synthetic Protocol & Polymerization
-
Medicinal Chemistry Applications
- Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry.
-
[Link]
-
Stereochemical Analysis
- Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
-
[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. homework.study.com [homework.study.com]
catalytic synthesis of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic synthesis of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate , a specific oxanorbornene derivative characterized by an
Executive Summary
The target molecule, ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate , is structurally distinct from the more common Diels-Alder adduct of furan and ethyl acrylate (which yields the hept-5-ene-2-carboxylate isomer). The target features a double bond conjugated with the ester at the C2-C3 position.
This structural requirement necessitates a specific synthetic strategy: the Lewis Acid-catalyzed Diels-Alder reaction of furan with ethyl propiolate to form the oxanorbornadiene intermediate, followed by chemoselective hydrogenation to saturate the non-conjugated C5-C6 double bond while preserving the C2-C3 enoate.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the 7-oxabicyclo[2.2.1] core via a [4+2] cycloaddition.
-
Challenge: Furan is an electron-rich diene, but it is sensitive to acid-catalyzed ring opening (polymerization). Ethyl propiolate is a linear acetylenic dienophile that requires activation.
-
Solution: Use a mild Lewis Acid catalyst to lower the LUMO energy of the dienophile without polymerizing the furan.
-
Selectivity: The initial adduct is a diene. The target is a mono-ene. The C5-C6 double bond (vinyl ether character) is electronically distinct from the C2-C3 double bond (conjugated ester). Catalytic hydrogenation must be controlled to reduce only the electron-rich C5-C6 bond.
Figure 1: Retrosynthetic pathway distinguishing the target from standard acrylate adducts.
Part 2: Core Protocol – Catalytic Diels-Alder Synthesis
This protocol describes the synthesis of the oxanorbornadiene intermediate.
Reaction: Furan + Ethyl Propiolate
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Furan | Diene | 5.0 | Excess used as solvent/reactant; freshly distilled. |
| Ethyl Propiolate | Dienophile | 1.0 | Limiting reagent. |
| AlCl | Catalyst | 0.1 | Anhydrous; handle in glovebox or under Ar. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; optional if Furan is used as solvent. |
Experimental Procedure
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and argon inlet, suspend anhydrous AlCl
(10 mol%) in anhydrous DCM (or neat Furan) at 0°C. -
Dienophile Addition: Add Ethyl Propiolate (1.0 equiv) dropwise over 10 minutes. The solution may darken slightly as the Lewis Acid complexes with the carbonyl oxygen.
-
Diene Addition: Add freshly distilled Furan (5.0 equiv) slowly to maintain the temperature at 0°C.
-
Note: Furan is sensitive.[1] High local concentrations of Lewis Acid can cause polymerization (darkening/tar). Slow addition is crucial.
-
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes). The product spot will be UV active. -
Quench: Cool to 0°C. Carefully quench with saturated aqueous NaHCO
.-
Caution: Gas evolution and aluminum salt precipitation.
-
-
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo at <30°C .-
Critical: Oxanorbornadienes are prone to Retro-Diels-Alder reactions at elevated temperatures. Do not heat above 40°C.
-
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina (preferred) or Silica Gel (buffered with 1% Et
N).-
Reasoning: Acidic silica can trigger ring-opening aromatization to hydroxybenzoates.
-
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Yield: Expect 60–75% of the diene intermediate.
Part 3: Derivatization – Selective Hydrogenation
To obtain the specific hept-2-ene-3-carboxylate (mono-ene), the C5-C6 double bond must be reduced.
Reaction: Diene Adduct + H
Mechanism of Selectivity
The C5-C6 double bond is an electron-rich vinyl ether, sterically accessible on the exo face. The C2-C3 double bond is electron-deficient (conjugated to ester) and sterically hindered by the substituent. Under mild conditions, Pd/C preferentially reduces the C5-C6 bond.
Protocol
-
Setup: Dissolve the diene intermediate (from Part 2) in EtOAc (0.1 M).
-
Catalyst: Add 5 wt% Pd/C (10 mg per mmol substrate).
-
Hydrogenation: Purge with H
(balloon pressure, 1 atm). Stir vigorously at 0°C for 30–60 minutes.-
Control: Monitor strictly by NMR or GC. Over-reduction yields the saturated heptane. Stop immediately upon disappearance of the vinyl ether protons (typically
6.8–7.0 ppm).
-
-
Workup: Filter through a pad of Celite to remove catalyst. Concentrate in vacuo.
-
Result: The residue is the target Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate .[2]
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical selectivity nodes.
Figure 2: Mechanistic pathway highlighting the activation and selective reduction steps.
Part 5: Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Polymerization | Furan is acid-sensitive; AlCl | Switch to milder Lewis Acids like ZnI |
| Low Yield (Retro-DA) | Product is thermally unstable. | Perform all evaporations at <30°C. Store product in freezer. |
| Over-reduction | H | Stop reaction at 80% conversion to avoid saturating the C2-C3 bond. Purify to remove starting material. |
| Aromatization | Acidic workup opens the oxygen bridge. | Use base-washed glassware and buffered silica (1% Et |
References
-
Diels-Alder Reactivity of Furan: Kotsuki, H. et al. "High Pressure Organic Chemistry. XI. Diels-Alder Reaction of Furan with Various Dienophiles." Journal of Organic Chemistry, 1983.[3] Link
-
Lewis Acid Catalysis: Moore, J. A. et al. "The Reaction of Furan with Ethyl Propiolate." Journal of Organic Chemistry, 1969. Link
- Selective Hydrogenation: Werbitzky, O. et al. "Catalytic Hydrogenation of Oxanorbornadienes." Liebigs Annalen, 1990.
-
General Review: Gandini, A. "Furans in Polymer Chemistry." Progress in Polymer Science, 2013. Link
Sources
use of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate in ROMP (Ring-Opening Metathesis Polymerization)
Executive Summary & Strategic Rationale
This guide details the synthesis and Ring-Opening Metathesis Polymerization (ROMP) of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate . Unlike standard norbornenes, the 7-oxa bridge imparts unique hydrophilicity and backbone flexibility, making these polymers critical scaffolds for biomedical applications , specifically drug delivery systems and neoglycopolymers.
Why this monomer?
-
Biocompatibility: The oxygen bridge improves water solubility and reduces immunogenicity compared to all-carbon norbornene backbones.
-
Functional Versatility: The ethyl ester handle allows for post-polymerization modification (transesterification) or can be hydrolyzed to generate anionic hydrogels.
-
Living Polymerization: When catalyzed by Ruthenium-based carbenes (Grubbs catalysts), this monomer exhibits "living" characteristics, enabling precise molecular weight control (
) and narrow dispersity ( ), essential for regulatory compliance in drug development.
Monomer Synthesis: The Diels-Alder Precursor[1][2]
The quality of the polymer is strictly defined by the purity of the monomer. The synthesis involves the Diels-Alder cycloaddition of furan (diene) and ethyl acrylate (dienophile).
Critical Mechanistic Insight: The Endo vs. Exo Problem
The Diels-Alder reaction yields a mixture of endo and exo isomers.
-
The Problem: The endo isomer possesses an ester group spatially proximate to the alkene. During polymerization, this ester carbonyl can chelate the Ruthenium catalyst, effectively arresting propagation or drastically widening the Polydispersity Index (PDI).
-
The Solution: This protocol prioritizes the isolation of the exo-isomer or the use of specific Lewis Acid catalysts during synthesis to favor the exo product (thermodynamic control).
Protocol 1: Synthesis of Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Reagents:
-
Furan (Freshly distilled)
-
Ethyl Acrylate
-
Zinc Iodide (
) (Lewis Acid Catalyst) -
Solvent: Toluene or solvent-free (neat)
Step-by-Step Workflow:
-
Setup: In a heavy-walled pressure vessel (Schlenk bomb), combine Furan (1.2 equiv) and Ethyl Acrylate (1.0 equiv).
-
Catalysis: Add
(0.1 equiv). The Lewis acid coordinates to the acrylate carbonyl, lowering the LUMO energy and improving exo selectivity via thermodynamic equilibration. -
Reaction: Seal the vessel and heat to 40°C for 48–72 hours . Note: Higher temperatures favor the retro-Diels-Alder reaction; do not exceed 60°C.
-
Workup: Remove excess furan via rotary evaporation.
-
Purification (Crucial):
-
Perform fractional distillation under high vacuum.
-
Validation: Check
NMR. The exo isomer typically displays coupling constants ( ) distinct from the endo. -
Alternative: If distillation is insufficient, column chromatography (Silica, Hexane:EtOAc gradient) is required. The exo isomer usually elutes second due to interaction with silica.
-
Visualization: Monomer Synthesis Workflow
Figure 1: Synthesis and purification workflow emphasizing the critical separation of the exo-isomer to prevent catalyst chelation.
ROMP Protocol: Living Polymerization
Catalyst Selection[3][4]
-
Grubbs 1st Gen (G1): Avoid. Low tolerance for esters; slow initiation.
-
Grubbs 2nd Gen (G2): Acceptable. High propagation rate (
), but initiation ( ) is slower than propagation ( ), leading to broader PDI ( ). -
Grubbs 3rd Gen (G3): Recommended. (Also known as Grubbs-Hoveyda or Pyridine-modified). Fast initiation (
) ensures all chains start simultaneously, yielding PDI .
Protocol 2: Polymerization Procedure
Materials:
-
Monomer: Pure exo-ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate.
-
Catalyst: Grubbs 3rd Generation (G3).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (degassed).
-
Quencher: Ethyl Vinyl Ether (EVE).
Experimental Steps:
-
Environment: Perform all steps in a Nitrogen-filled glovebox or using standard Schlenk line techniques.
-
Stock Solutions:
-
Dissolve Monomer (M) in DCM ([M] = 0.1 – 0.5 M).
-
Dissolve Catalyst (C) in DCM.
-
Target Ratio: For a target Degree of Polymerization (DP) of 50, use a [M]:[C] ratio of 50:1.
-
-
Initiation: Add the Catalyst solution to the Monomer solution in one rapid shot while stirring vigorously.
-
Observation: The solution should change color (depending on catalyst) and viscosity will increase.
-
-
Propagation: Stir at Room Temperature (20–25°C).
-
Time: Reaction is typically complete within 10–30 minutes due to ring strain relief.
-
-
Termination: Add Ethyl Vinyl Ether (excess, ~50 equiv relative to catalyst). Stir for 30 minutes.
-
Precipitation: Drop the polymer solution into cold Methanol or Pentane (10x volume) to precipitate the polymer.
-
Drying: Vacuum dry the white solid/gum.
Visualization: ROMP Mechanism Cycle
Figure 2: The catalytic cycle of ROMP. Note that the 7-oxa bridge increases ring strain, driving the 'Ring Opening' step.
Characterization & Data Interpretation
After synthesis, the polymer Poly(ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate) must be validated.
Standard Data Profile
| Metric | Method | Expected Result | Notes |
| Conversion | > 98% | Disappearance of olefinic protons (6.0–6.5 ppm). | |
| Microstructure | Cis/Trans ratio | Broad peaks at 5.5–5.8 ppm (trans) and 5.2–5.5 ppm (cis). Ratio depends on catalyst/solvent. | |
| Molecular Weight | GPC (THF) | Linear vs. [M]/[C] | |
| Dispersity ( | GPC | < 1.15 | If > 1.2, initiation was slow or termination occurred (impurities). |
Troubleshooting: The Self-Validating System
Issue 1: High PDI (> 1.3)
-
Cause: Slow initiation relative to propagation.
-
Fix: Switch to Grubbs 3rd Gen (pyridine ligands dissociate faster). Ensure monomer purity (remove endo isomer).
Issue 2: Incomplete Conversion
-
Cause: Catalyst death (poisoning).
-
Fix: Check solvent dryness. Ensure the ester group in the monomer is not chelating (use exo). Increase concentration to drive kinetics.
Issue 3: Gelation
-
Cause: Cross-linking.
-
Fix: Reduce concentration. Ensure no bis-olefin impurities are present in the monomer feed.
Advanced Application: Block Copolymers for Drug Delivery
The "living" nature of this ROMP system allows for the sequential addition of monomers.
Protocol:
-
Polymerize Monomer A (Ethyl 7-oxanorbornene ester) to completion.
-
Remove an aliquot for GPC (to verify Block A length).
-
Do not quench. Add Monomer B (e.g., a drug-conjugated norbornene or a solubilizing linker like PEG-norbornene).
-
Stir until Monomer B is consumed.
-
Quench with EVE.
This yields an A-block-B copolymer, where the 7-oxanorbornene block provides the hydrophilic, biocompatible backbone, and the second block carries the payload.
References
-
Kiessling, L. L., et al. "Synthetic Routes to Neoglycopolymers." Chemical Communications, 1997.
-
Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004.
-
Delaude, L., Demonceau, A., & Noels, A. F. "Highly Stereoselective Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization of 2,3-Difunctionalized Norbornadienes and Their 7-Oxaanalogues."[3][4] Macromolecules, 1999.[3][4]
-
Schrock, R. R. "Living Ring-Opening Metathesis Polymerization Catalyzed by Well-Characterized Transition-Metal Alkylidene Complexes." Accounts of Chemical Research, 1990.
-
Biagini, S. C. G., et al. "Ring-Opening Metathesis Polymerisation of 7-Oxanorbornene Derivatives." Polymer, 2001.
Sources
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. US5728785A - Romp polymerization in the presence of peroxide crosslinking agents to form high-density crosslinked polymers - Google Patents [patents.google.com]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
stereoselective synthesis of endo/exo 7-oxabicyclo[2.2.1]heptene esters
Application Note: Precision Control of Endo/Exo Selectivity in 7-Oxabicyclo[2.2.1]heptene Ester Synthesis
Executive Summary
The 7-oxabicyclo[2.2.1]heptene scaffold (oxanorbornene) is a critical pharmacophore found in bioactive natural products (e.g., cantharidin analogues) and serves as a high-value monomer for Ring-Opening Metathesis Polymerization (ROMP). Synthesized via the Diels-Alder (DA) cycloaddition of furan and acrylate derivatives, this reaction is notoriously reversible (Retro-Diels-Alder, rDA) and prone to stereochemical mixtures.
This guide provides validated protocols to selectively access either the kinetic (endo) or thermodynamic (exo) isomer. Unlike cyclopentadiene adducts, furan adducts possess a labile oxygen bridge that necessitates strict control over temperature and Lewis acidity to prevent reversion or aromatization.
Mechanistic Framework & Strategic Logic
To control selectivity, one must exploit the energy landscape of the [4+2] cycloaddition.
-
The Kinetic Pathway (Endo): Favored by secondary orbital interactions (SOI) between the dienophile's carbonyl and the diene's
-system. It forms faster but is thermodynamically less stable. -
The Thermodynamic Pathway (Exo): Favored by steric factors. It is more stable but forms slower.
-
The Furan Challenge: Furan is aromatic.[1] The loss of aromaticity upon cyclization makes the adduct energetic, lowering the barrier for the reverse reaction (rDA). High temperatures promote rDA, establishing an equilibrium that eventually funnels the mixture toward the stable exo isomer.
Visualizing the Selectivity Landscape
Figure 1: Reaction coordinate diagram illustrating the reversibility of the Endo pathway (rDA) which drives the system toward the Exo sink under thermodynamic conditions.
Validated Experimental Protocols
Protocol A: Thermodynamic Control (Exo-Selective)
Target: >90:10 Exo:Endo ratio Mechanism: Thermal equilibration allows the kinetic endo product to revert to starting materials, which then re-react to form the stable exo adduct.
Reagents:
-
Furan (Freshly distilled from CaH2).
-
Methyl Acrylate (or Maleic Anhydride).
-
Solvent: Toluene or Benzene (for hydrophobicity).
Procedure:
-
Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve Methyl Acrylate (1.0 equiv) in Toluene (2.0 M concentration).
-
Addition: Add Furan (2.0 - 5.0 equiv). Note: Excess furan pushes the equilibrium forward despite the rDA pressure.
-
Thermal Cycle: Seal the tube and heat to 80–90 °C for 48–72 hours .
-
Critical Check: Do not exceed 100 °C rapidly, as furan may polymerize.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: The exo isomer often crystallizes upon standing or addition of hexanes/ether. If oil, purify via flash chromatography (Silica, Hex/EtOAc).
Expert Insight: If using Maleic Anhydride, the exo adduct is thermodynamically dominant.[1] Hydrolysis in MeOH/NaOMe yields the exo-diester.
Protocol B: Kinetic Control (Endo-Selective) via Lewis Acid Catalysis
Target: >80:20 Endo:Exo ratio
Mechanism: Lewis Acids (LA) coordinate to the acrylate carbonyl, lowering the LUMO energy and the activation barrier (
Reagents:
-
Catalyst:
(mild, preferred) or (strong, requires care). -
Solvent:
(Anhydrous).
Procedure:
-
Catalyst Activation: Flame-dry a round-bottom flask under Argon. Add
(0.1 – 0.2 equiv). -
Solvation: Add anhydrous
and cool to 0 °C or -20 °C . -
Dienophile Activation: Add Methyl Acrylate (1.0 equiv) and stir for 15 mins to allow LA coordination.
-
Diene Addition: Add Furan (2.0 equiv) dropwise.
-
Incubation: Stir at 0 °C to RT for 12–24 hours. Do not heat.
-
Quench: Pour into saturated
solution. Crucial: Rapid quenching prevents acid-catalyzed isomerization during workup. -
Isolation: Extract with DCM, dry over
, and concentrate without heating above 30 °C.
Self-Validating Check: If the reaction mixture turns dark black/tarry, the Lewis Acid is too strong or the temperature is too high, causing furan polymerization. Switch to a milder catalyst (
Protocol C: High-Pressure Synthesis (The "Brute Force" Kinetic Method)
Target: Quantitative Yield, High Endo Retention
Mechanism: The activation volume (
Equipment: Hydraulic Piston Apparatus (e.g., 10–15 kbar).
Procedure:
-
Mix Furan (1.5 equiv) and Dienophile (1.0 equiv) in
in a Teflon tube. -
Pressurize to 10–15 kbar (1.0–1.5 GPa) at 25 °C .
-
Hold for 12–24 hours.
-
Depressurize and concentrate. Result: This method typically yields the endo product in near-quantitative yield with minimal purification required.
Data Analysis & Characterization
Stereochemical assignment relies heavily on
Table 1: NMR Diagnostics for Stereochemical Assignment
| Feature | Endo-Ester Adduct | Exo-Ester Adduct |
| Proton Geometry | The ring proton ( | The ring proton ( |
| Dihedral Angle ( | ||
| Coupling ( | 0 – 2 Hz (Singlet/Broad S) | 4 – 5 Hz (Distinct Doublet) |
| Thermodynamic Stability | Low (Reverts >60 °C) | High (Stable >100 °C) |
| TLC Behavior (Silica) | Usually lower | Usually higher |
Note: The "Endo-Ester" has the ester group pointing down (Endo), forcing the adjacent proton to point up (Exo). Conversely, the "Exo-Ester" has the proton pointing down (Endo).
Workflow Decision Tree
Use this logic flow to select the correct protocol for your substrate.
Figure 2: Decision matrix for selecting synthesis conditions based on target stereochemistry and substrate sensitivity.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. Link
-
Kotsuki, H., & Nishizawa, H. (1983). High-pressure Diels-Alder reactions of furans with
-chloro- and -acetoxyacrylonitrile.[2] Heterocycles, 20(1), 147-151. Link -
Miyami, H., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan–Maleic Anhydride and Furan–Maleimide Diels–Alder Reactions. The Journal of Organic Chemistry, 70(1), 243–251. Link
-
Boutureira, O., et al. (2010). Fluorinated Furan-Based Dienes in Diels-Alder Chemistry. Chemical Communications, 46, 7554-7556. Link
-
Gou, Y., et al. (2020).[3] Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ACS Catalysis, 10, 11204–11214. Link
Sources
purification protocol for 7-oxabicyclo[2.2.1]heptene derivatives via column chromatography
Application Note: High-Fidelity Purification of 7-Oxabicyclo[2.2.1]heptene Scaffolds
Introduction: The "Oxanorbornene" Challenge
7-oxabicyclo[2.2.1]heptene derivatives (often referred to as oxanorbornenes) are critical intermediates in the synthesis of bioactive molecules (e.g., cantharidin analogues) and functional monomers for Ring-Opening Metathesis Polymerization (ROMP). Synthesized primarily via the Diels-Alder [4+2] cycloaddition of furan derivatives with dienophiles (maleimides, maleic anhydride, acrylates), these bicyclic ethers present a unique purification paradox.
While the formation of the oxanorbornene skeleton is often spontaneous, the adducts are thermally labile . They undergo a Retro-Diels-Alder (rDA) reaction at elevated temperatures, reverting to the starting furan and dienophile. Furthermore, the strained ether bridge can be sensitive to the acidic surface of standard silica gel, leading to ring-opening aromatization.
This guide outlines a "Cold-Column" protocol designed to suppress rDA reversion and maximize the recovery of pure endo and exo diastereomers.
Physicochemical Considerations
The Retro-Diels-Alder (rDA) Trap
The forward Diels-Alder reaction is exothermic. Consequently, the reverse reaction (rDA) is endothermic and entropically driven.[1]
-
The Risk: Standard flash chromatography generates significant heat (Heat of Adsorption) when solvents and analytes interact with dry silica. This localized exotherm can raise the column temperature by 10–20°C, sufficient to trigger rDA in sensitive furan adducts (e.g., furan-maleimide systems).
-
The Symptom: A pure spot on a TLC plate (run at RT) appears as a streak or three distinct spots (product + 2 starting materials) after column purification.
Endo/Exo Selectivity[2]
-
Kinetic Product (Endo): Forms faster due to secondary orbital interactions but is often less thermodynamically stable.
-
Thermodynamic Product (Exo): More stable, often formed upon heating or extended equilibration.
-
Separation: These diastereomers possess distinct dipole moments and 3D shapes, making them separable on silica gel. Typically, the exo isomer is less polar and elutes first, though substituent effects can invert this order.
Strategic Protocol: The "Cryo-Buffered" Method
This protocol utilizes a neutralized stationary phase and thermal management to prevent on-column decomposition.
Materials & Reagents[3][4]
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate (gradient).
-
Additives: Triethylamine (Et3N) – Critical for acid-sensitive derivatives.
-
Equipment: Jacketed column (optional) or pre-cooled solvents.
Step-by-Step Methodology
Step 1: Sample Preparation (The "Cold Load")
-
Do not use heat to dissolve the crude mixture.
-
Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).
-
Adsorption: If dry loading is necessary, mix with silica and evaporate on a rotovap with the bath temperature set < 30°C .
-
Preferred: Liquid loading is safer for highly unstable adducts to avoid the heat of drying.
Step 2: Column Packing & Conditioning
-
Neutralization: Slurry pack the silica using a solvent system containing 1% Triethylamine (Et3N) . This neutralizes acidic silanol groups that catalyze ring opening or reversion.
-
Thermal Equilibration: Flush the column with 2–3 column volumes (CV) of the starting mobile phase.
-
Pro-Tip: Store the elution solvents in a refrigerator (4°C) prior to use. This acts as a heat sink, counteracting the heat of adsorption during the run.
Step 3: Gradient Elution
-
Begin with a non-polar hold (e.g., 90:10 Hex:EtOAc) to elute unreacted furan (if non-volatile).
-
Ramp polarity slowly (e.g., 10% to 50% EtOAc over 20 CV).
-
Flow Rate: Maintain a moderate flow rate. Too slow allows thermal equilibration (bad); too fast reduces resolution of endo/exo isomers.
Step 4: Fraction Analysis & Evaporation
-
Check fractions immediately by TLC.
-
Evaporation: Combine product fractions and concentrate under reduced pressure. Crucial: Keep rotovap bath < 35°C. High-vacuum drying should be done at ambient temperature.
Data Summary & Troubleshooting
Table 1: Common Solvent Systems for Oxanorbornene Derivatives
| Derivative Type | Polarity | Recommended Mobile Phase | Additive | Notes |
| Anhydrides | High | Hexane/EtOAc (Start 20% EtOAc) | None | Hydrolysis sensitive; keep dry. |
| Imides | Med-High | DCM/MeOH (98:2 to 95:5) | None | Often separate well on pure silica. |
| Esters | Medium | Hexane/EtOAc (Start 5% EtOAc) | 0.5% Et3N | Et3N prevents hydrolysis/reversion. |
| Acetal-bridged | Low | Pentane/Ether | 1% Et3N | Highly acid sensitive; use basic alumina if silica fails. |
Visualization: Workflows & Mechanisms
Experimental Workflow
The following diagram illustrates the critical decision points and thermal checkpoints in the purification process.
Figure 1: Decision matrix for purification. Note the "Cryo-Buffered" pathway is default for furan-maleimide adducts.
The Retro-Diels-Alder Equilibrium
Understanding the reversibility is key to successful isolation.
Figure 2: The equilibrium dynamics. Silica can act as a catalyst for the reverse reaction if heat is not managed.
References
-
Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews. (Discusses the stability of furan-maleimide linkages).
-
Froidevaux, V., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances.
-
Hall, H. K. (1989). Yields of Diels-Alder adducts of furan derivatives. Journal of Organic Chemistry. (Foundational data on thermodynamic instability).
-
Mantovani, G., et al. (2005). Design and Synthesis of N-Maleimido-Functionalized Hydrophilic Polymers via Copper-Mediated Living Radical Polymerization: A Suitable Alternative to PEGylation Chemistry. Journal of the American Chemical Society. (Purification protocols for sensitive adducts).
-
Gandeepan, P., et al. (2019). Retro-Diels–Alder Reactions: A "Happy Medium" for Organic Synthesis. Chemical Reviews. (Comprehensive review on rDA mechanisms and conditions).
Sources
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate as an intermediate for natural product synthesis
Application Note: Strategic Utilization of Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate in Natural Product Synthesis
Executive Summary
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (hereafter 7-Oxa-Ester ) represents a privileged scaffold in the total synthesis of complex natural products. Often referred to as a "naked sugar" precursor or a shikimic acid mimetic, this bicyclic ether bridges the gap between simple achiral starting materials (furan) and highly functionalized, stereochemically dense chiral synthons.
This guide details the synthesis of this intermediate, its chemoselective hydrogenation , and its application in ring-opening strategies to access polyoxygenated cyclohexanes and C-nucleosides.
Structural Analysis & Strategic Value
The 7-Oxa-Ester is characterized by a rigid norbornene-like framework with three critical features:
-
The Oxygen Bridge (C7): Forces the molecule into a rigid "cup" shape, distinguishing the exo (convex) and endo (concave) faces. This ensures that subsequent reagents attack almost exclusively from the exo face, granting exceptional stereocontrol.
-
The Conjugated Enone System (C2=C3): The ester at C3 activates the C2-C3 double bond as a Michael acceptor, allowing for regio- and stereoselective nucleophilic additions (e.g., cuprates).
-
Latent Functionality: The oxygen bridge can be cleaved (ring-opened) to reveal two hydroxyl groups with defined relative stereochemistry, mapping directly onto the structures of carbohydrates and inositols.
Synthesis Protocol: The "Furan-Propiolate" Route
Unlike the common Diels-Alder adduct of furan and ethyl acrylate (which yields the 5-ene isomer), the synthesis of the conjugated 2-ene isomer requires a two-step sequence: the formation of a diene followed by chemoselective hydrogenation.
Workflow Diagram
Caption: Synthesis pathway prioritizing chemoselective reduction of the electron-rich vinyl ether bond (C5=C6) over the conjugated ester bond (C2=C3).
Detailed Methodology
Step 1: Diels-Alder Cycloaddition
-
Reagents: Furan (excess), Ethyl Propiolate.
-
Catalyst: Aluminum Chloride (
) or thermal activation. -
Procedure:
-
Dissolve ethyl propiolate (1.0 eq) in dry toluene.
-
Add Furan (5.0 eq).[1] The excess furan acts as both reactant and solvent to drive the equilibrium.
-
Thermal Method: Reflux at 110°C for 48 hours in a sealed tube.
-
Lewis Acid Method: Add
(0.1 eq) at 0°C, then warm to RT. Stir for 12h.
-
Purification: Concentrate in vacuo. The product, ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate , is thermally unstable (prone to retro-Diels-Alder). Use immediately or purify via rapid silica chromatography (Hexane/EtOAc 9:1) at 4°C.
-
Step 2: Chemoselective Hydrogenation
-
Rationale: The diene intermediate contains two double bonds. The C5=C6 bond is an electron-rich vinyl ether. The C2=C3 bond is an electron-deficient conjugated ester. Palladium on Carbon (Pd/C) preferentially reduces the less hindered, electron-rich C5=C6 bond first.
-
Protocol:
-
Dissolve the diene (10 mmol) in Ethyl Acetate (50 mL).
-
Add 5% Pd/C (50 mg, catalytic).
-
Purge with
gas (balloon pressure, 1 atm). Do not use high pressure. -
Monitoring: Monitor via TLC or H-NMR every 10 minutes. The reaction is fast. Stop immediately upon disappearance of the vinyl ether protons (typically
6.8-7.0 ppm). -
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.[2]
-
Yield: Typically 85-90% of the mono-unsaturated 7-Oxa-Ester .
-
Application: Ring-Opening for Natural Product Synthesis
The utility of the 7-Oxa-Ester lies in the "Ring-Opening" (aromatization or desymmetrization) which transforms the bicyclic system into a functionalized cyclohexane.
Mechanism: Acid-Catalyzed Ring Opening (The "Naked Sugar" Route)
This protocol converts the bridgehead oxygen into hydroxyl groups, useful for synthesizing shikimic acid analogs (e.g., Oseltamivir precursors).
Table 1: Ring Opening Conditions & Outcomes
| Reagent | Conditions | Product Outcome | Mechanism |
| BF3·OEt2 / Ac2O | 0°C, DCM | Penta-substituted cyclohexane | Acetolysis (Bridge cleavage) |
| TiCl4 / MeOH | -78°C | Methoxy-cyclohexene derivative | Lewis-Acid mediated solvolysis |
| LDA / TMSCl | -78°C, THF | Silyl enol ether (diene) | Retro-aldol type fragmentation |
Protocol: Synthesis of Shikimic Acid Analogs
-
Nucleophilic Addition (Optional): If a substituent is needed at C2, treat the 7-Oxa-Ester with a Gilman reagent (
). The attack occurs strictly exo. -
Ring Opening:
-
Dissolve 7-Oxa-Ester (1.0 eq) in Acetic Anhydride (
). -
Add
(1.5 eq) dropwise at -10°C. -
Stir for 2 hours.
-
Result: The bridge oxygen is acetylated and cleaved, yielding a poly-acetoxy cyclohexane system.
-
Significance: Hydrolysis of this product yields poly-hydroxylated cyclohexanes (carba-sugars).
-
Critical Troubleshooting & Stability
-
Retro-Diels-Alder (rDA): The 7-oxa adducts are thermodynamically unstable compared to their carbocyclic (norbornene) counterparts.
-
Over-Hydrogenation:
References
-
Vogel, P. (1999).[8] "Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates." Tetrahedron, 55(48), 13521-13642.[8] Link
-
Brion, F. (1982).[4] "On the Lewis acid catalyzed Diels-Alder reaction of furan. Regio- and stereospecific synthesis of substituted 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives." Tetrahedron Letters, 23(50), 5299-5302. Link
-
Arjona, O., et al. (1997). "Conversion of furan-derived Diels-Alder adducts into useful synthetic building blocks." Chemical Reviews, 97, 3117. Link
-
Lubineau, A., et al. (1991). "Diels-Alder reactions in aqueous solutions." Journal of Organic Chemistry. (Grounding for aqueous synthesis variations). Link
-
Ogawa, S. (2000). "Chemical modification of the 7-oxabicyclo[2.2.1]hept-5-ene system." Journal of the Chemical Society, Perkin Transactions 1. (Detailed hydrogenation protocols). Link
Sources
- 1. 7-Oxabicyclo(2.2.1)hept-2-ene-2,3-dicarboxylic acid | C8H8O5 | CID 167844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
enzymatic resolution for chiral separation of 7-oxabicyclo[2.2.1]heptene esters
[1][2][3]
Executive Summary
The 7-oxabicyclo[2.2.1]heptene scaffold (often referred to as the "naked sugar") is a versatile chiral synthon in the synthesis of prostaglandins, nucleoside analogues, and complex carbohydrates. However, the foundational Diels-Alder reaction between furan and dienophiles typically yields racemic mixtures.[1]
This Application Note details the enzymatic resolution of these esters. Unlike traditional chemical resolution or chiral chromatography, enzymatic methods offer mild conditions that are critical for this scaffold, which is prone to thermal decomposition via the retro-Diels-Alder (rDA) reaction.
Key Advantages of this Protocol
Strategic Enzyme Selection
Success depends on matching the substrate symmetry with the correct biocatalytic mode.
| Feature | Kinetic Resolution (KR) | Desymmetrization |
| Target Substrate | rac-Monoesters (e.g., ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) | meso-Diesters (e.g., dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) |
| Enzyme Class | Lipases (CAL-B, CRL) | Esterases (PLE) or Lipases (CAL-B) |
| Theoretical Yield | Max 50% (for one enantiomer) | 100% (theoretical) |
| Mechanism | Enantioselective hydrolysis or transesterification | Enantiotopic group differentiation |
Decision Workflow
Figure 1: Strategic decision tree for selecting the resolution pathway based on substrate substitution patterns.
Protocol A: Hydrolytic Kinetic Resolution (Aqueous)
Target: rac-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters. Primary Enzyme: Candida rugosa Lipase (CRL) (formerly C. cylindracea).[1] Mechanism: The enzyme preferentially hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact (or vice versa depending on specific strain/conditions).
Materials
-
Substrate: rac-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (prepared via Diels-Alder of furan and methyl acrylate).[1]
-
Enzyme: Candida rugosa Lipase (Type VII or similar, specific activity >700 units/mg).[1]
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0).
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, Sat. NaHCO₃.
Step-by-Step Methodology
-
Preparation: Dissolve 10 g of the racemic ester in 50 mL of acetone (co-solvent to aid solubility). Add this slowly to 950 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring. The mixture will form a suspension/emulsion.[1]
-
Initiation: Add 2.0 g of CRL powder. Maintain temperature at 32°C .
-
Critical Control Point: Do not exceed 40°C. The retro-Diels-Alder reaction accelerates significantly above 50°C, leading to the release of furan (toxic, volatile) and acrylate.
-
-
Monitoring: Monitor pH continuously. As hydrolysis proceeds, carboxylic acid is generated, lowering pH.[1] Use an autotitrator to maintain pH 7.0 using 1.0 M NaOH, or manually adjust every 30 mins.
-
Termination: Stop the reaction at ~45-50% conversion (typically 6–8 hours).
-
Check: Verify conversion via TLC or GC (see Analytical Section).[1]
-
-
Workup (Separation of Acid and Ester):
-
Extraction 1 (Ester): Extract the aqueous mixture with DCM (3 x 200 mL). This organic phase contains the unreacted (S)-ester .
-
Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 with 1 M HCl (carefully, to avoid heat generation). Extract with EtOAc (4 x 200 mL). This phase contains the hydrolyzed (R)-acid .
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate in vacuo at <35°C.
Yield Expectations:
Protocol B: Organic Phase Transesterification
Target: Substrates with low water solubility or when avoiding aqueous workup is desired.[1] Primary Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]
Methodology
-
Setup: Dissolve 5 g of racemic alcohol derivative (e.g., 7-oxabicyclo-methanol derivative) or ester in 100 mL dry diisopropyl ether (DIPE).
-
Acyl Donor: Add 3 equivalents of Vinyl Acetate .[1]
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward irreversibly.
-
-
Catalysis: Add 100 mg Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Workup: Filter off the immobilized enzyme (can be reused). Concentrate the filtrate. Separate the acetate product from the unreacted alcohol via silica gel chromatography.
Analytical Methods & Quality Control
Chiral Gas Chromatography (GC)
Due to the volatility of these bicyclic systems, GC is preferred over HPLC.
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Supelco β-DEX 120 or Agilent Cyclosil-B).[1]
-
Conditions:
-
Derivatization: For the acid fraction from Protocol A, derivatize to methyl ester (using diazomethane or TMS-diazomethane) before injection.
NMR Validation
Troubleshooting & Optimization
Thermal Instability (The rDA Threat)
The 7-oxabicyclo[2.2.1]heptene system is thermodynamically unstable relative to its furan/dienophile precursors.
-
Symptom: Loss of mass; smell of furan; darkening of reaction mixture.[1]
-
Solution: Never heat crude mixtures above 40°C. Use vacuum to remove solvents rather than heat.[1] Store products at -20°C.
Low Enantioselectivity (Low E-value)[4]
-
Cause: Enzyme active site mismatch or non-specific background hydrolysis.[1]
-
Solution:
-
Switch solvent: In Protocol B, changing from DIPE to Toluene or MTBE can drastically alter the E-value.
-
Temperature: Lowering temperature to 4°C often increases selectivity (E) at the cost of rate.
-
pH Drift (Protocol A)
-
Cause: Rapid hydrolysis of the ester produces acid faster than buffering capacity.
-
Solution: Use an autotitrator (pH-stat) rather than relying solely on buffer capacity.[1]
Mechanism of Action (Visualized)
The serine hydrolase mechanism within the lipase active site dictates the stereoselectivity.
Figure 2: Kinetic resolution mechanism.[1] The enzyme processes one enantiomer significantly faster (k_fast >> k_slow), allowing separation.
References
-
Kiessling, L. L., et al. (1996).[1][4] "Enzymatic resolution of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters." Tetrahedron Letters, 37(49), 8853-8856.[1][4] [1]
-
Theil, F. (1995).[1] "Lipase-catalyzed kinetic resolution of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylates." Journal of Organic Chemistry. (Contextual grounding for lipase selection).
-
Arjona, O., et al. (2002).[1] "Stereoselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives." Chemical Reviews, 102, 4530.[1] (Review of the scaffold stability and synthesis).
-
Akai, S., et al. (2002).[1] "Lipase-catalyzed domino kinetic resolution/intramolecular Diels-Alder reaction." Chemistry – A European Journal, 8(18), 4255-4264.[1]
-
Vanderbilt University. (2000). "Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes." Journal of Organic Chemistry. (Critical data on thermal instability). [1]
Sources
- 1. Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | C10H10O5 | CID 12234536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of furan Diels-Alder reactions
Status: Operational | Ticket Priority: High | Topic: Yield Enhancement & Retro-DA Prevention
The Core Conflict: Aromaticity vs. Adduct Stability
User Guide: Unlike non-aromatic dienes (e.g., cyclopentadiene), furan possesses significant resonance energy (~16 kcal/mol). Reacting it disrupts this aromaticity, making the Diels-Alder (DA) reaction thermodynamically less favorable and highly reversible.
-
The Symptom: You observe high conversion by NMR in the crude mixture, but the yield plummets after concentration or column chromatography.
-
The Diagnosis: You are likely triggering the Retro-Diels-Alder (rDA) reaction during workup, or the equilibrium is unfavorable at your reaction temperature.
Reaction Coordinate Visualization
The following diagram illustrates the energetic penalty of furan's aromaticity and the low barrier to reversion.
Figure 1: Energy profile showing the low barrier for the retro-Diels-Alder reaction in furan systems due to the restoration of aromaticity in the starting material.
Optimization Modules (Protocols)
Module A: Catalytic Intervention (Lewis Acids)
Objective: Lower the LUMO energy of the dienophile to increase the reaction rate at lower temperatures (kinetic control), preventing the thermal rDA pathway.
-
Mechanism: Lewis acids coordinate to the electron-withdrawing group (EWG) of the dienophile.
-
Recommended Catalysts:
-
Zinc Iodide (
): Mild, highly effective for furan. -
Scandium Triflate (
): Water-tolerant, reusable. -
Hafnium(IV) Chloride (
): Excellent for sterically demanding substrates.
-
Protocol 1: Lewis Acid Catalyzed Furan DA
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Use anhydrous
or Toluene. -
Loading: Add dienophile (1.0 equiv) and Lewis Acid (0.1 – 0.2 equiv). Stir for 15 min.
-
Addition: Add Furan (2.0 – 5.0 equiv). Note: Excess furan drives equilibrium.
-
Conditions: Stir at -20°C to 0°C . Do NOT reflux.
-
Monitoring: Monitor by TLC at low temp.
-
Quench: Cold saturated
.
Module B: Solvent Engineering (The Hydrophobic Effect)
Objective: Utilize the "On-Water" effect to accelerate the reaction via hydrophobic packing and hydrogen bonding, often surpassing organic solvents in rate and yield.[1]
-
The Science: Water forces the hydrophobic furan and dienophile together to minimize their surface area (negative activation volume), effectively increasing local concentration [1].
Protocol 2: Aqueous "On-Water" Synthesis
-
Mixture: Suspend Dienophile (1.0 equiv) and Furan (2.0 equiv) in 2M LiCl (aqueous solution).
-
Why LiCl? The "Salting-out" effect further increases hydrophobic aggregation.
-
-
Agitation: Vigorously stir (emulsion). The reaction occurs at the organic-water interface.
-
Temperature: Room Temperature (25°C).
-
Isolation: The product often precipitates as a solid. Filter and wash with cold hexanes. Avoids thermal evaporation.
Module C: High-Pressure Synthesis (The Nuclear Option)
Objective: Overcome steric hindrance and unfavorable equilibrium by exploiting the negative volume of activation (
-
Metric: Diels-Alder reactions typically have
. -
Application: Pressure favors the side with lower volume (the adduct).
Data Summary: Pressure vs. Yield (Furan + Methyl Acrylate)
| Condition | Pressure | Time | Yield |
|---|---|---|---|
| Reflux (Ether) | 1 atm | 48 h | <15% |
| Lewis Acid (
Troubleshooting Workflow (Decision Matrix)
Follow this logic flow to diagnose and fix low yields in your specific system.
Figure 2: Logic tree for diagnosing yield loss. Distinguishes between formation failure (kinetics) and isolation failure (retro-DA).
Frequently Asked Questions (FAQ)
Q: My product decomposes on the rotavap. How do I remove excess furan? A: Never heat a furan adduct above 40°C. Furan has a low boiling point (31°C). Use a high-vacuum pump at 0°C to remove furan and solvent. Alternatively, use the "Liquid-to-Solid" strategy: design your reaction so the product precipitates from the reaction medium (e.g., in water or ether), allowing filtration instead of evaporation [2].
Q: Can I use silica gel chromatography? A: Proceed with caution. Silica is slightly acidic and can catalyze the retro-reaction or aromatization (dehydration to benzene derivatives).
-
Fix: Deactivate silica with 1% Triethylamine (Et3N) in your eluent.
-
Fix: Use neutral Alumina instead of silica.
Q: Why is my endo/exo ratio poor? A: Furan DA reactions are often reversible. Under thermodynamic control (higher temp, long time), the more stable exo adduct accumulates. Under kinetic control (low temp, Lewis Acid), the endo adduct forms faster.
-
To maximize Exo: Stir longer at room temperature (allow equilibrium).
-
To maximize Endo: Use
at -78°C to -20°C and quench immediately.
Q: Is there a chemical trick to lock the adduct?
A: Yes. Hydrogenation. If the double bond in the 7-oxanorbornene ring is not required for a subsequent step, hydrogenate it (
References
-
Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions.[1][2] Journal of the American Chemical Society.[2]
-
Gancedo, J., et al. (2025).[3] Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans. MDPI.
-
Kotsuki, H., & Nishizawa, H. (1983). High-Pressure Diels-Alder Reactions of Furans. Heterocycles.
-
Lasne, M. C., et al. (2006). High Pressure Organic Chemistry: Diels-Alder Reactions of Furan. Oxford Academic.
Sources
Technical Support Center: Oxanorbornene Synthesis & Stability
The following guide is designed for the Oxanorbornene Synthesis Support Center . It prioritizes technical autonomy, addressing the specific thermodynamic and kinetic pitfalls of furan-based Diels-Alder (DA) reactions.
Status: Active Topic: Preventing Retro-Diels-Alder (rDA) & Aromatization Audience: Senior Chemists / Process Development
The Core Challenge: "The Furan Penalty"
Unlike cyclopentadiene, furan possesses significant aromatic resonance energy (~16 kcal/mol). Breaking this aromaticity to form the oxanorbornene bridge incurs a thermodynamic penalty. Consequently, the Diels-Alder equilibrium is often poised delicately.
-
The Trap: Heating the reaction to overcome the activation barrier (
) often pushes the system past the ceiling temperature ( ), triggering the retro-Diels-Alder (rDA) reaction. -
The Consequence: You observe high conversion in situ (NMR), but the product reverts to starting materials during concentration or purification (rotary evaporation/column chromatography).
Troubleshooting Guide (Q&A)
Issue 1: "My product vanishes during rotary evaporation."
User Report: “I see >90% conversion by NMR in the reaction pot. After removing the solvent at 40°C, the crude NMR shows 50% starting material. Is my product volatile?”
Senior Scientist Diagnosis: You are witnessing thermal rDA reversion . Oxanorbornenes are notoriously heat-sensitive. The energy required to distill the solvent is sufficient to drive the equilibrium back to the starting furan and dienophile, especially as the concentration of volatile furan decreases (Le Chatelier’s principle working against you).
Corrective Protocol:
-
Temperature Limit: Never exceed 30°C during workup. Use a high-vacuum manifold rather than a warm water bath.
-
The "Chemical Trap" (Recommended): If the double bond in the oxanorbornene is not required for downstream chemistry, hydrogenate it in situ .
-
Why: Saturated oxanorbornanes cannot undergo rDA.
-
How: Add Pd/C and
directly to the crude DA mixture before workup. This "locks" the structure.
-
Issue 2: "The reaction stalls at 60% conversion regardless of time."
User Report: “I’ve refluxed furan and maleimide in toluene for 48 hours. Conversion hit 60% at hour 4 and hasn't moved. Should I add more heat?”
Senior Scientist Diagnosis:
Do NOT add heat. You have reached thermodynamic equilibrium. Increasing temperature increases the rate of both forward and reverse reactions but shifts the equilibrium constant (
Corrective Protocol:
-
High-Pressure Diels-Alder (HPDA): Pressure is your best variable here. The activation volume (
) is large and negative (~ -30 cm³/mol).-
Action: Run at 10–15 kbar (1.0–1.5 GPa) at room temperature. This favors the compact adduct over the separated reactants without adding thermal energy.
-
-
Lewis Acid Catalysis: Lower the activation energy to run the reaction at -20°C to 0°C.
-
Catalyst: Use Zinc Iodide (
) or Calcium Triflate ( ) . Avoid strong acids (see Issue 3).
-
Issue 3: "My product turned into a black sludge/phenol."
User Report: “I used
Senior Scientist Diagnosis: This is Acid-Catalyzed Aromatization , not rDA. The oxa-bridge is an acetal-like ether. Strong Lewis acids open the bridge, leading to dehydration and formation of a stable benzene derivative (phenol/phthalimide).
Corrective Protocol:
-
Switch Catalysts:
, , and are too harsh for oxanorbornenes. -
Use "Soft" Lewis Acids: Switch to
or . These activate the dienophile without coordinating strongly to the bridging oxygen. -
Buffer: Add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if using stronger catalysts to prevent trace HCl/HBr generation.
Strategic Visualization: The Stability Landscape
The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the "Aromatization" sink is an irreversible trap often mistaken for decomposition.
Figure 1: Reaction coordinate flow showing the competition between reversible rDA, irreversible aromatization, and chemical trapping.
Experimental Protocols
Method A: The "Chemical Trap" (One-Pot Synthesis)
Best for: Users who do not need the alkene functionality in the final product.
-
Setup: In a pressure flask, dissolve Furan (1.2 equiv) and Maleimide derivative (1.0 equiv) in Ethyl Acetate (0.5 M).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by NMR (do not heat).
-
The Trap: Once conversion plateaus (e.g., 70%), add 10 mol% Pd/C carefully (under inert gas).
-
Hydrogenation: Sparge with
(balloon pressure) for 2 hours. -
Result: >95% yield of the saturated oxanorbornane. No rDA possible.
Method B: Lewis-Acid Catalyzed Low-Temp Synthesis
Best for: Preserving the double bond; heat-sensitive substrates.
-
Catalyst Prep: Flame-dry a round-bottom flask. Add
(0.2 equiv) . -
Solvent: Add anhydrous Dichloromethane (DCM) or Toluene.
-
Addition: Add Dienophile (1.0 equiv). Cool to 0°C .[3]
-
Initiation: Add Furan (2.0 equiv) dropwise.
-
Workup:
-
Quench with saturated
(cold). -
Extract with DCM.
-
Crucial: Evaporate solvent at <25°C under high vacuum.
-
Purification: Flash chromatography on silica gel pre-treated with 1%
(to neutralize silica acidity and prevent aromatization).
-
Comparative Data: Method Efficiency
| Parameter | Thermal Reflux (Toluene, 110°C) | High Pressure (1.5 GPa, 25°C) | Lewis Acid ( | One-Pot Trap ( |
| Conversion | 40–60% (Equilibrium limited) | >95% | 80–90% | >98% |
| rDA Risk | High (during workup) | Low (if pressure released cold) | Low (kinetic control) | None (chemically locked) |
| Exo:Endo Ratio | Thermodynamic mix | Endo favored | Endo highly favored | N/A (saturated) |
| Side Reactions | Polymerization | None | Aromatization (if acid too strong) | None |
References
-
Thermodynamic Control in Furan DA
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides.
-
Source:
-
High-Pressure Protocols
-
High-Pressure Diels-Alder Reactions of Furans.[5]
-
Source:
-
-
Aqueous/Green Acceleration
-
Direct Diels–Alder reactions of furfural derivatives with maleimides in aqueous medium.[6]
-
Source:
-
-
Lewis Acid Catalysis & Selectivity
- Catalysis of the Diels–Alder Reaction of Furan and Methyl Acryl
-
Source:
-
One-Pot Hydrogenation Strategy
- Overcoming Thermodynamically Driven Retro-Diels–Alder Reaction through a Cascade One-Pot Process.
-
Source:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
Technical Support Center: Optimization of Lewis Acid Catalysts for 7-Oxabicyclo[2.2.1]heptene Synthesis
Case Ticket: #DA-7OXA-OPT Status: Open Priority: High (Drug Discovery/Intermediate Synthesis) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 7-oxabicyclo[2.2.1]heptene via the Diels-Alder (DA) reaction between furan and electron-deficient dienophiles is a cornerstone of stereoselective synthesis.[1] However, it is plagued by three thermodynamic traps: reversibility (retro-DA) , poor endo/exo selectivity , and acid-catalyzed aromatization (dehydration).[1]
This guide moves beyond standard textbook mechanisms, integrating recent findings on Pauli repulsion reduction and high-pressure kinetics to provide a robust optimization workflow.
Module 1: Catalyst Selection & Architecture
FAQ: Which Lewis Acid (LA) should I choose?
A: The choice depends on the lability of your furan and the acidity tolerance of the adduct.[1]
| Catalyst Class | Examples | Pros | Cons | Best For |
| Mild / Soft | ZnI₂, ZnCl₂, MgBr₂ | High functional group tolerance; low risk of aromatization.[1] | Slower kinetics; requires higher loading (10-20 mol%).[1] | Labile furans; preventing ring-opening.[1] |
| Strong / Hard | AlCl₃, BF₃[1]·OEt₂, TiCl₄ | Rapid acceleration; high endo selectivity (kinetic control).[1] | High risk of aromatization ; decomposes adducts; moisture sensitive.[1] | Unreactive dienophiles; stable adducts.[1] |
| Lanthanides | Sc(OTf)₃, Yb(OTf)₃ | Water-tolerant; recyclable; "Green" profile.[1] | Expensive; varying selectivity profiles.[1] | Aqueous or alcoholic solvents.[1][2] |
| Chiral | Corey’s Oxazaborolidine | High enantioselectivity (>95% ee).[1][3] | Synthesis required; strict anhydrous conditions.[1] | Asymmetric synthesis of bioactive cores.[1][4] |
Technical Insight: The "Pauli Repulsion" Paradigm
Contrary to the traditional view that LAs solely lower the LUMO of the dienophile, recent quantum chemical analyses suggest that LAs accelerate DA reactions primarily by reducing Pauli repulsion between the reactants.[1][5]
-
Implication: When screening, prioritize LAs that coordinate tightly to the dienophile's carbonyl/nitrile group without inducing steric clash with the incoming furan.[1] ZnI₂ is often superior here due to its geometric flexibility compared to rigid Ti(IV) centers.[1]
Module 2: Reaction Conditions & Optimization
FAQ: My yield is stalled at 40%. Is the catalyst dead?
A: Likely not. You are fighting thermodynamic equilibrium. Furan DA reactions are notoriously reversible.[1]
-
The Fix:
-
High Pressure: If available, use 10-15 kbar. This is the single most effective variable for furan DA reactions, shifting equilibrium toward the product (negative volume of activation).[1]
-
Temperature Management: Run the reaction at the lowest possible temperature that allows turnover (e.g., -20°C to 0°C). Higher temperatures favor the retro-DA reaction (entropy driven).[1]
-
Scavenging: If the dienophile is cheap, use 5-10 equivalents. If the furan is cheap, use it as the solvent.[1]
-
FAQ: How do I prevent the product from turning into a benzene derivative?
A: The 7-oxabicyclo[2.2.1]heptene bridge is an "acetal in disguise."[1] Strong acids protonate the bridge oxygen, triggering ring opening and dehydration to a phenol/benzene derivative.[1]
-
Protocol Adjustment:
Module 3: Troubleshooting Workflow
Visual Diagnostic Tree
Use the following logic flow to diagnose reaction failures.
Figure 1: Decision matrix for troubleshooting Lewis Acid catalyzed furan Diels-Alder reactions.
Module 4: Validated Experimental Protocol
Protocol: ZnI₂-Catalyzed Synthesis of 7-Oxabicyclo[2.2.1]heptene Derivatives Targeting high diastereoselectivity and minimal aromatization.
Reagents & Setup
-
Diene: Furan (Freshly distilled from CaH₂).[1]
-
Dienophile: Alkyl acrylate or Maleimide derivative (1.0 equiv).[1]
-
Catalyst: Ultra-dry ZnI₂ (20 mol%).[1] Note: ZnI₂ is hygroscopic; handle in a glovebox or under rapid Ar flow.[1]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, add ZnI₂ (0.2 equiv) and activated 4Å MS. Add anhydrous DCM (0.5 M concentration relative to dienophile). Stir for 15 min at RT to ensure a homogeneous suspension.
-
Dienophile Coordination: Add the dienophile (1.0 equiv) slowly. Stir for 30 min. Mechanism: This pre-equilibrium allows the Lewis acid to coordinate to the carbonyl, lowering the LUMO/reducing Pauli repulsion.[1]
-
Reaction: Cool the mixture to -10°C to 0°C . Add Furan (2.0 - 5.0 equiv).[1]
-
Quench & Workup (Critical Step):
-
The Trap: Acidic workup triggers aromatization.[1]
-
The Fix: Dilute with cold Et₂O. Pour into a vigorously stirring solution of saturated NaHCO₃ .
-
Separate layers.[1] Wash organic layer with brine, dry over Na₂SO₄ (avoid acidic MgSO₄ if product is highly sensitive), and concentrate in vacuo at <30°C .
-
-
Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N/Hexanes to neutralize surface acidity.
References
-
Reactivity & Selectivity Mechanisms
-
Lewis Acid Catalysis (Pauli Repulsion)
-
ZnI₂ Catalysis Protocol
-
Aromatization & High Pressure
-
Chiral Catalysts
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. rua.ua.es [rua.ua.es]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ZnI2-Catalyzed Diastereoselective [4 + 2] Cycloadditions of β,γ-Unsaturated α-Ketothioesters with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Pressure Furan-Acrylate Cycloaddition
Ticket ID: HP-DA-402 Subject: Optimization and Troubleshooting for Furan-Acrylate [4+2] Cycloaddition Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are encountering difficulties with the Diels-Alder reaction between furan and acrylate derivatives. This is a known "stubborn" transformation. Furan is an electron-rich diene but possesses high aromatic stability, making it reluctant to break aromaticity to form the transition state. Additionally, the reaction is chemically reversible (retro-Diels-Alder) at elevated temperatures.
The Solution: Ultra-High Pressure (UHP).[1]
By utilizing hydrostatic pressures between 1.0–1.5 GPa (10–15 kbar) , we exploit the highly negative activation volume (
Part 1: The Physics of High Pressure
To troubleshoot effectively, you must understand why pressure works where heat fails.
The Activation Volume ( )
In a Diels-Alder reaction, two molecules merge into one, and the transition state is more compact than the separated reactants.
- for Furan-Acrylate: Approximately -30 to -40 cm³/mol .
-
Le Chatelier’s Principle: Increasing pressure shifts the equilibrium toward the state with the smallest volume (the adduct).
-
Arrhenius Equation Modification:
Because is negative, the rate constant increases exponentially with Pressure ( ).
Visualizing the Pathway
The following diagram illustrates how High Pressure (HP) lowers the effective barrier relative to the reactants' ground state energy, unlike heat which simply pushes molecules over the existing barrier.
Figure 1: Reaction coordinate comparison. High pressure stabilizes the compact transition state, effectively lowering the activation energy without adding thermal energy that causes retro-reaction.
Part 2: Standard Operating Procedure (SOP)
Apparatus: Piston-Cylinder or Belt Apparatus (Note: Standard autoclaves rated for 200 bar are insufficient). Target Pressure: 1.0 – 1.2 GPa (10 – 12 kbar). Temperature: 25°C (Room Temperature).
Step-by-Step Protocol
-
Catalyst Preparation (Critical):
-
Use Scandium(III) triflate [Sc(OTf)₃] (1–5 mol%).
-
Why: Sc(OTf)₃ is a water-tolerant, highly oxophilic Lewis acid that coordinates with the acrylate carbonyl, lowering the LUMO energy. It is superior to ZnCl₂ for this specific substrate class [1].
-
-
Sample Encapsulation:
-
Vessel: Use a collapsible Teflon (PTFE) capsule .
-
Mixture: Combine Furan (2.0 equiv), Acrylate (1.0 equiv), and Sc(OTf)₃.
-
Solvent: NEAT (Solvent-free) is preferred to maximize concentration. If the catalyst is insoluble, use minimal Dichloromethane (DCM).
-
De-gassing: Crucial Step. You must remove all air bubbles. Air is highly compressible; under 1 GPa, trapped air becomes hot enough to scorch the sample (adiabatic heating) or cause capsule rupture upon depressurization.
-
-
Pressurization Cycle:
-
Insert the Teflon capsule into the high-pressure cell (filled with hydraulic fluid/transmit medium).
-
Ramp pressure to 1.2 GPa over 10 minutes.
-
Hold for 12–24 hours at 25°C.
-
-
Depressurization & Workup:
-
Release pressure slowly (over 20-30 minutes) to prevent "bends" in the polymer capsule.
-
Open capsule. The mixture should be liquid.
-
Purify via flash chromatography (Silica gel, Hexane/EtOAc).
-
Part 3: Troubleshooting Guide
Use this matrix to diagnose failures.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion (<30%) | Insufficient Pressure. 100-500 MPa is often too low for furan. | Increase pressure to 1.0–1.2 GPa . If equipment is limited, extend time to 48-72h. |
| Catalyst Poisoning. | Ensure reagents are dry. Switch to Sc(OTf)₃ or Eu(fod)₃ if using sensitive acrylates [2]. | |
| Polymerization (Jelly-like solid) | Radical Side Reaction. Acrylates polymerize under pressure. | Add a radical inhibitor: Hydroquinone (0.1 mol%) or BHT. |
| Retro-DA (Starting material recovered) | Temperature too high. Reaction is exothermic; heat shifts equilibrium back. | Run at Room Temperature (20-25°C) . Do not heat above 40°C under pressure. |
| Capsule Rupture/Leak | Air Entrapment. Air bubbles compressed and expanded violently. | Fill Teflon capsule to the brim. Use a syringe to exclude all headspace before sealing. |
| Poor Regioselectivity | Thermodynamic Control. | Use a Lewis Acid (Sc(OTf)₃) to enforce Endo selectivity via kinetic control [3]. |
Decision Logic for Low Yield
Figure 2: Diagnostic workflow for optimizing yield. Pressure magnitude is the most common point of failure.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a standard steel autoclave (Parr reactor) for this? A: No. Standard autoclaves typically reach 200 bar (0.02 GPa). Furan-acrylate cycloaddition generally requires the "Ultra-High Pressure" (UHP) regime (>0.8 GPa) to proceed at room temperature. You need a piston-cylinder or anvil apparatus.[2]
Q2: How do I control Endo vs. Exo selectivity? A: Under thermal conditions, the Exo product is often thermodynamically favored (reversible). Under High Pressure + Lewis Acid (kinetic control), the Endo isomer is favored.
-
Tip: If you specifically need the Exo isomer, run the reaction at lower pressure with mild heating (40-50°C), allowing thermodynamic equilibration [4].
Q3: My acrylate is a solid. What solvent should I use? A: If you cannot run neat, Dichloromethane (DCM) is the standard choice.
-
Advanced: For extreme rate acceleration, use Hexafluoroisopropanol (HFIP) as a solvent. HFIP hydrogen-bonds to the acrylate carbonyl, activating it similar to a Lewis Acid. However, verify HFIP compatibility with your specific acrylate to avoid transesterification [5].
Q4: Is it safe to open the Teflon capsule immediately? A: No. Although liquids are not very compressible, dissolved gases can expand. Wait 15 minutes after depressurizing the main cylinder before removing the capsule. Cut the capsule open inside a fume hood.
References
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link
-
Dauben, W. G., & Krabbenhoft, H. O. (1976).[3] Organic reactions at high pressure.[1][3][4][5][6][7] Cycloadditions with furans. Journal of the American Chemical Society.[3] Link
-
Jenner, G. (2002). High-pressure mechanistic aspects of the Diels–Alder reaction of furan. Journal of Physical Organic Chemistry. Link
-
DeShong, P., & Lowmaster, N. E. (1983).[1] High Pressure Diels-Alder Reaction of Furan and Methyl Acrylate. Synthetic Communications. Link
-
Coudert, G., et al. (1994). High pressure Diels-Alder furan reactions. Hydrophobic or polar effects? Tetrahedron Letters. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. George Cody - High Pressure Organic Chemistry [sites.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
troubleshooting the separation of endo and exo isomers of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Case ID: OXA-DA-SEP-001 Topic: Troubleshooting Separation of Endo and Exo Isomers Target Molecule: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Commonly misreferenced as the 2-ene-3-carboxylate isomer in some catalog nomenclatures).[1][2][3]
Phase 1: Diagnostic & Triage
User Query: "I cannot separate the endo and exo isomers of my Diels-Alder adduct. The peaks co-elute or decompose on the column."
Step 1: Verify Your Molecule
Before proceeding, confirm the structural identity.[3] The separation of endo/exo isomers typically refers to the Diels-Alder adduct of furan and ethyl acrylate: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate .[1][2][3]
-
The Confusion: Some vendors list CAS 108586-21-6 (Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate).[1][2][3] This is a chemically distinct isomer (an enol ether/unsaturated ester) which does not possess endo/exo stereoisomerism relative to the bridge in the same manner.[3]
-
The Target: If you are synthesizing Furan + Ethyl Acrylate, you are working with the 5-ene-2-carboxylate .[1][2][3]
Step 2: Identify the Failure Mode
| Symptom | Probable Cause | Immediate Action |
| Broad/Streaking Peaks | Retro-Diels-Alder (rDA) reaction on acidic silica.[1][2][3] | Switch to neutral alumina or buffered silica (1% Et3N).[1][2][3] |
| Peaks Merge Over Time | Thermodynamic equilibration (Endo | Keep fraction temperature < 25°C. Avoid prolonged storage.[1][2][3] |
| Yield Loss > 20% | Volatility of furan (from rDA) or product sublimation.[1][2][3] | Do not use high vacuum (< 10 mbar) for prolonged periods.[1][2][3] |
| NMR Confusion | Misassignment of endo/exo protons. | Check |
Phase 2: Troubleshooting Protocols
Issue 1: "My column chromatography is destroying the compound."
Root Cause: 7-oxanorbornene derivatives are acetals at the bridgehead.[1][2][3] Acidic sites on standard silica gel catalyze the Retro-Diels-Alder reaction, reverting the adduct back to furan and ethyl acrylate, especially effectively due to the volatility of furan.[2][3]
Protocol A: Buffered Silica Chromatography
-
Slurry Preparation: Pre-treat silica gel with a solvent system containing 0.5% to 1% Triethylamine (Et3N) .[1][2][3]
-
Solvent System: Use Hexanes:Ethyl Acetate (typically 4:1 to 9:1 gradient).[1][2][3]
-
Execution: Run the column fast. Flash chromatography is preferred over gravity to minimize residence time.[1][2][3]
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica decomposition persists.[1][2][3]
Issue 2: "I need the Endo isomer, but I mostly have Exo."
Root Cause: The furan Diels-Alder reaction is reversible.[2][3] While endo is the kinetic product, the reaction often equilibrates to the thermodynamic exo product (unlike cyclopentadiene reactions).[3]
Protocol B: Kinetic Control Synthesis
-
Temperature: Run the reaction at -20°C to 0°C using a Lewis Acid catalyst (e.g.,
, ). -
Time: Stop the reaction early (before equilibrium is reached).
-
Note: If you run the reaction at reflux (80°C+), you will enrich the exo isomer.[3]
Issue 3: "I need absolute stereochemical purity."
Root Cause: Chromatographic separation of diastereomers is difficult due to similar polarity (
Protocol C: Iodolactonization (The "Chemical Hook") This method chemically modifies the endo-acid (after hydrolysis), making it easily separable from the exo-acid.[2][3]
-
Hydrolysis: Saponify the ester mixture (LiOH, THF/H2O) to get the mixed carboxylic acids.[3]
-
Iodolactonization: Treat the mixture with
in aqueous . -
Separation:
-
Recovery: Reductive elimination of the iodolactone (Zn/Acetic acid) regenerates the endo-acid (double bond restored).[1][2][3]
Phase 3: Identification (NMR Guide)
Distinguishing isomers requires analyzing the coupling constant between the bridgehead proton (H1/H4) and the proton adjacent to the ester (H2).[3]
Table:
| Feature | Exo-Isomer (Thermodynamic) | Endo-Isomer (Kinetic) | Mechanistic Reason |
| H-2 Signal | Singlet (or broad singlet) | Doublet of Doublets | Karplus relationship.[1][2][3] |
| Coupling ( | ~0 Hz | ~4.0 - 5.0 Hz | Dihedral angle H1-C1-C2-H2 is ~90° for exo (min coupling), ~35° for endo.[1][2][3] |
| Shift (H-2) | Anisotropy of the alkene.[1][2][3] |
Phase 4: Decision Logic (Workflow)
Caption: Decision tree for selecting the optimal enrichment and separation strategy based on scale and isomeric requirements.
References
-
Diels-Alder Reactivity & Selectivity
-
Synthesis & Enzymatic Resolution
-
Chemical Separation (Iodolactonization)
-
Isomerization Protocols
-
Structural Data (PubChem)
Sources
- 1. Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | C9H12O3 | CID 12914722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydri… [cymitquimica.com]
- 3. Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Oxanorbornene Synthesis
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Mission Statement
Welcome to the CycloTech Synthesis Support Center. You are likely here because your Diels-Alder cycloaddition between furan derivatives and dienophiles (e.g., maleimide, acrylates) is stalling, reverting, or yielding intractable mixtures.
Oxanorbornene synthesis is deceptive. While the reaction appears simple on paper (
Module 1: The Reversibility Trap (Retro-Diels-Alder)
User Inquiry (Ticket #4091): "I obtained a high yield of the furan-maleimide adduct after 4 hours, but when I heated it to recrystallize or drive the reaction further, the yield dropped significantly. NMR shows starting materials."
Diagnosis
You have encountered the Retro-Diels-Alder (rDA) threshold . Unlike cyclopentadiene adducts, oxanorbornenes possess a bridgehead oxygen that destabilizes the structure. The reaction is an equilibrium.[1] At elevated temperatures (often
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Temperature | Keep < 40°C | The forward reaction is exothermic. Heat shifts the equilibrium to the left (reactants). |
| Concentration | Maximize (> 1 M) | Diels-Alder is bimolecular (second order). High concentration favors the forward bimolecular association over the unimolecular dissociation. |
| Phase Control | Precipitation | Use a solvent (e.g., Diethyl Ether or Toluene) where reactants are soluble but the adduct precipitates. Once solid, the adduct is removed from the equilibrium, preventing rDA. |
Visualizing the Equilibrium
The following diagram illustrates the kinetic trap. Note how the "Endo" product is kinetically formed but unstable, while the "Exo" is the thermodynamic sink—but even that can revert if heated too high.
Caption: Reaction coordinate showing the kinetic preference for Endo vs. the thermodynamic stability of Exo, and the rDA pathways.
Module 2: Stereochemical Control (Endo vs. Exo)
User Inquiry (Ticket #4102): "I need the Exo-isomer for a ROMP monomer, but I keep getting a mixture. How do I force Exo-selectivity?"
Diagnosis
In furan Diels-Alder reactions, the Endo rule (secondary orbital interactions) competes with the Thermodynamic preference (Exo is less sterically hindered).
-
Kinetic Product: Endo (Favored at low temp, short times).
-
Thermodynamic Product: Exo (Favored at moderate temp, long times, or with specific Lewis Acids).
The "Isomerization" Protocol
Since the endo adduct is unstable, you can convert a mixture to pure exo by exploiting the reversibility described in Module 1, but carefully.
-
Solvent: Use a solvent with a boiling point around 60–80°C (e.g., Acetonitrile or THF).
-
Process: Heat the mixture to mild reflux. The endo adduct will dissociate back to reactants (rDA) faster than the exo adduct.
-
Equilibration: The liberated reactants will re-combine. Over time, the "funnel" effect accumulates the more stable exo product.
-
Lewis Acid Tuning:
-
To force Exo : Use bulky Lewis Acids like
or (See Reference [1]). -
To force Endo : Use
(though this is rare for oxanorbornene utility).
-
Module 3: Preventing Polymerization & Decomposition
User Inquiry (Ticket #4155): "My reaction mixture turned into a solid, insoluble brick, or sometimes a black tar. What happened?"
Diagnosis
You likely triggered Homopolymerization of the dienophile (especially maleimide) or Acid-Catalyzed Dehydration .
-
Maleimide Homopolymerization: Maleimides are prone to radical polymerization initiated by light or heat.
-
Aromatization (Dehydration): Oxanorbornenes are essentially "masked" furans. In the presence of strong acids (Brønsted or Lewis), the bridgehead oxygen is protonated, leading to water loss and formation of a stable aromatic ring (phthalic anhydride derivatives).
Stabilization Workflow
| Issue | Prevention Strategy |
| Radical Polymerization | Add Inhibitors: Add 100–500 ppm of Hydroquinone or BHT to the reaction mixture. This scavenges free radicals without stopping the cycloaddition [2]. |
| Aromatization | Buffer the System: Avoid strong protic acids. If using a Lewis Acid catalyst, ensure it is anhydrous and consider using "mild" catalysts like Zinc Iodide ( |
| Stoichiometry | Furan Excess: Use a slight excess of furan (1.1 equiv). Excess maleimide is harder to remove and more likely to polymerize. |
Module 4: The "Gold Standard" Protocol (High Pressure)
User Inquiry (Ticket #4200): "I cannot heat the reaction due to rDA, but it's too slow at room temperature. What is the ultimate solution?"
Solution: High-Pressure Synthesis
Diels-Alder reactions have a large negative volume of activation (
Step-by-Step High-Pressure Protocol
-
Preparation: Dissolve Furan (1.0 equiv) and Dienophile (1.0 equiv) in Dichloromethane (DCM) or Diethyl Ether.
-
Note: Keep concentration high (2–5 M).
-
-
Loading: Place the mixture in a Teflon ampoule. Exclude air (argon flush) to prevent radical side reactions.
-
Pressurization: Compress to 10–15 kbar (1.0–1.5 GPa) using a hydraulic piston apparatus.
-
Incubation: Hold at 20–25°C for 12–24 hours.
-
Workup: Depressurize. The product often crystallizes immediately upon opening.
-
Yield Expectations: >95% quantitative conversion.
-
Stereochemistry: Often yields a mixture, but prevents thermal degradation [3].
-
Summary: The Optimization Decision Tree
Use this logic flow to determine your experimental conditions.
Caption: Decision matrix for selecting reaction conditions based on dienophile reactivity and stereochemical needs.
References
-
García González, J. et al. (2024).[2] Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions. Organic Chemistry Frontiers. Link
-
Dolci, E. et al. (2023).[3] Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins. MDPI Polymers. Link
-
Kuday, H. et al. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory. Journal of Chemical Education. Link
-
Boutureira, O. et al. (2020).[4] Dehydration reactions in polyfunctional natural products. Royal Society of Chemistry Reviews. Link
Sources
overcoming low reactivity of furan dienophiles in cycloaddition reactions
Ticket #404: Overcoming Low Reactivity & Reversibility in Furan Cycloadditions
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Thermodynamic & Kinetic Bottleneck)
Diagnostic & Triage
User Problem: You are observing low conversion, sluggish rates, or rapid reversion (retro-Diels-Alder) when utilizing furan derivatives in cycloaddition reactions.
Root Cause Analysis: Furan is unique among dienes due to its aromatic character.[1][2] Participating in a Diels-Alder (DA) reaction disrupts this aromatic system, incurring a resonance energy penalty of approximately 16 kcal/mol . This makes the reaction:
-
Thermodynamically precarious: The adduct is often less stable than the reactants, leading to equilibrium-limited yields.[3]
-
Kinetically challenging: The activation energy (
) is elevated due to the loss of aromaticity in the transition state.
Decision Matrix: Select Your Reaction Mode To proceed, identify the role of the furan in your system using the workflow below.
Figure 1: Decision tree for optimizing furan cycloadditions based on the electronic role of the heterocycle.
Technical Solutions: Furan as Diene (Standard Mode)
Most "low reactivity" tickets stem from the standard Diels-Alder reaction (e.g., Furan + Maleimide).
Protocol A: High-Pressure Cycloaddition (The "Brute Force" Method)
Mechanism: Diels-Alder reactions have a large negative volume of activation (
Step-by-Step Protocol:
-
Preparation: Dissolve furan (1.0 equiv) and dienophile (1.2 equiv) in minimal dichloromethane (DCM) or diethyl ether (concentration 2.0–3.0 M).
-
Note: Avoid viscous solvents which can freeze under high pressure.
-
-
Encapsulation: Transfer the reaction mixture into a Teflon tube. Exclude air and seal the tube with a clamp or heat seal.
-
Pressurization: Place the tube in a hydraulic piston-cylinder apparatus.
-
Execution: Compress to 10–15 kbar (1.0–1.5 GPa) .
-
Temperature: Maintain ambient temperature (20–25 °C). Heating is usually unnecessary and can trigger retro-DA upon decompression.
-
-
Duration: Run for 12–24 hours.
-
Workup: Decompress slowly. Concentrate the solvent. The adduct is often quantitatively formed.
Why this works: Pressure accelerates the forward rate and shifts the equilibrium toward the product, unlike heat, which increases the rate but shifts equilibrium back to reactants (retro-DA).
Protocol B: Aqueous Acceleration (The "Green" Method)
Mechanism: Water accelerates DA reactions via the Hydrophobic Effect (forcing non-polar reactants together) and Hydrogen Bonding to the dienophile’s carbonyl, lowering the LUMO energy.
Step-by-Step Protocol:
-
Solvent System: Prepare a 5.0 M solution of Lithium Perchlorate (LiClO
) in water (optional but recommended for "Salting-In" effect) OR use pure water if reactants have partial solubility.[1] -
Reaction: Suspend furan and dienophile in the aqueous medium under vigorous stirring. The mixture will likely be heterogeneous.
-
Catalysis: Add 10 mol% of a surfactant (e.g., SDS) if the mixture is completely insoluble, creating an emulsion.[1]
-
Isolation: The product often precipitates out of the water or can be extracted with ethyl acetate.
Data Comparison: Solvent Effects on Furan + Maleimide
| Solvent | Relative Rate (
Technical Solutions: Furan as Dienophile (Inverse Mode)
If you are trying to use furan as the alkene (2
The Fix: Inverse Electron Demand Diels-Alder (IEDDA) You must pair the electron-rich furan (acting as dienophile) with an extremely electron-deficient diene.[1]
Recommended Reagents:
-
Tetrazines: React rapidly with furan to release N
(irreversible step). -
Masked o-Benzoquinones: Generated in situ, these are highly reactive dienes.
Troubleshooting Guide:
-
Issue: "My furan won't react with cyclopentadiene."
-
Answer: It never will. Both are electron-rich dienes.
-
-
Issue: "Low yield with standard dienes."
-
Fix: You must lower the LUMO of the diene (not the furan). Use electron-deficient dienes like dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate .
-
Frequently Asked Questions (FAQ)
Q1: Why does my product decompose during purification? A: Furan adducts are thermally unstable.[1] They undergo retro-Diels-Alder (rDA) at temperatures as low as 40–60 °C.
-
Fix: Avoid rotary evaporation with a hot water bath. Remove solvents under high vacuum at room temperature. Perform chromatography on neutral alumina rather than acidic silica, which can catalyze aromatization/ring-opening.
Q2: How do I control Exo vs. Endo selectivity? A:
-
Kinetic Control (Endo): Favored at lower temperatures (-78 °C to 0 °C) with Lewis Acids.
-
Thermodynamic Control (Exo): Favored at higher temperatures or long reaction times. The Exo adduct is generally more stable for furan systems because the Endo adduct suffers from steric repulsion in the "oxabicyclic" framework.
Q3: Can I use Lewis Acids with acid-sensitive furans (e.g., furfuryl alcohol)?
A: Traditional Lewis acids (AlCl
-
Recommendation: Use "mild" or "chelating" Lewis acids like Zinc Iodide (ZnI
) , Calcium Triflate (Ca(OTf) ) , or Europium(III) catalysts (Eu(fod) ) .[1] These activate the dienophile without decomposing the furan.
References
-
High Pressure Strategy: Kotsuki, H., & Nishizawa, H. (1981).[1] High-pressure Diels-Alder reactions of furans with
-chloro- and -acetoxyacrylonitrile.[4] Heterocycles, 16(8), 1287-1290. Link -
Aqueous Acceleration: Breslow, R. (1991). Hydrophobic effects on simple organic reactions in water.[5] Accounts of Chemical Research, 24(6), 159–164.[1] Link
-
Lewis Acid Catalysis: Lasne, M. C., et al. (2000). Lewis Acid Catalysis of the Diels-Alder Reaction of Furan.[6][7][8] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Furan as Dienophile: Avalos, M., et al. (2003).[9] Thermal and Sonochemical Studies on the Diels−Alder Cycloadditions of Masked o-Benzoquinones with Furans. The Journal of Organic Chemistry, 68(19), 7193-7203.[9] Link
-
Thermodynamics of Furan DA: Cioc, R. C., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry. RSC Advances. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
sonication-assisted synthesis to improve reaction times in oxanorbornene preparation
Technical Support Center: Ultrasound-Assisted Synthesis Topic: Sonication-Assisted Synthesis of Oxanorbornene Derivatives Ticket ID: US-DA-402 Status: Open Responder: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting and optimization hub for sonication-assisted Diels-Alder (DA) cycloadditions . This guide replaces standard operating procedures with a dynamic, problem-solving framework designed for researchers encountering bottlenecks in oxanorbornene preparation.
Traditionally, the reaction between furan derivatives and maleimides/maleic anhydride is thermally reversible and kinetically sluggish. Our sonication protocol utilizes acoustic cavitation to reduce reaction times from hours to minutes while suppressing the retro-Diels-Alder pathway through precise temperature management.
Module 1: Critical Parameters & Setup (The "Why" & "How")
Before initiating the reaction, you must configure your acoustic environment correctly. Most failures stem from incorrect solvent choice or thermal runaway.
Q1: Which solvent should I use for maximum cavitation efficiency?
Recommendation: Use solvents with low vapor pressure and high surface tension (e.g., Toluene, Water, or Ionic Liquids).
-
The Science: Acoustic cavitation relies on the violent collapse of microbubbles.[1]
-
High Vapor Pressure Solvents (e.g., Diethyl Ether, DCM): Vapors enter the bubble during expansion.[1] During collapse, these vapors act as a "cushion," absorbing the energy and softening the implosion. This results in poor activation energy transfer.
-
Low Vapor Pressure Solvents: The bubble remains a vacuum/void. The collapse is unobstructed and violent, generating the necessary localized hotspots (approx. 5000 K, 1000 atm) to accelerate the reaction.
-
Q2: Bath vs. Probe Sonicator – Does it matter?
Recommendation: Probe (Horn) Sonicator is mandatory for reproducible synthesis.
-
Reasoning: Ultrasonic baths suffer from inconsistent energy distribution (standing waves) and low intensity (<5 W/cm²). A probe sonicator delivers high-intensity energy (>50 W/cm²) directly into the reaction medium, essential for overcoming the activation barrier of the Diels-Alder cycloaddition in minutes.
Module 2: Standard Operating Protocol (SOP)
Workflow Visualization The following diagram outlines the optimized pathway for oxanorbornene synthesis, highlighting critical control points (CCPs).
Caption: Figure 1. Optimized workflow for sonochemical Diels-Alder reaction. Note the iterative loop at the monitoring stage.
Experimental Protocol: Furan-Maleimide Cycloaddition
-
Preparation: Dissolve Maleimide (1.0 eq) and Furan derivative (1.1 eq) in Toluene (or Water for "on-water" protocols).
-
Setup: Place the reaction vessel in an ice-water bath . Insert the titanium probe (horn) approx. 1 cm into the liquid.
-
Critical: Do not let the probe touch the glass walls (prevents breakage and decoupling).
-
-
Sonication:
-
Frequency: 20 kHz.
-
Amplitude: 30–40% (High amplitude is unnecessary and generates excess heat).
-
Mode: Pulse Mode (e.g., 5s ON / 5s OFF).
-
Why Pulse? Continuous sonication generates bulk heat. The "OFF" cycle allows heat dissipation, keeping the bulk temperature low (<30°C) to prevent the retro-Diels-Alder reaction, while the "ON" cycle drives the forward reaction.
-
-
Duration: Sonicate for 15–45 minutes.
-
Workup: Evaporate solvent or filter the precipitate (oxanorbornene adducts often precipitate from toluene/water).
Module 3: Troubleshooting & Diagnostics
Q3: My yield is lower than the thermal method, or I see starting material returning.
-
Diagnosis: Thermal Runaway (Retro-Diels-Alder).
-
Explanation: The DA reaction is exothermic and reversible. Sonication adds mechanical heat. If the bulk temperature crosses the ceiling temperature (often ~60-90°C for furan adducts), the adduct decomposes back to starting materials.
-
Fix:
-
Check your ice bath; replenish it.
-
Switch to Pulse Mode (e.g., 2s ON / 5s OFF).
-
Use a jacketed reaction vessel with active coolant circulation.
-
Q4: The solution is turning dark/black.
-
Diagnosis: Radical Degradation / Sonolysis.
-
Explanation: Excessive cavitation intensity can shear solvent/reactant molecules, generating free radicals that cause polymerization or degradation (tarring).
-
Fix:
-
Reduce Amplitude: Drop from 50% to 25%.
-
Inert Atmosphere: Flush the headspace with Argon/Nitrogen. Oxygen promotes radical scavenging and side reactions.
-
Q5: The probe tip is pitted or gray dust is in my product.
-
Diagnosis: Titanium Erosion.
-
Explanation: Violent cavitation eventually erodes the titanium alloy tip.
-
Fix:
-
Filter the final solution through Celite or a 0.2 µm PTFE filter to remove titanium particles.
-
Polish or replace the probe tip if erosion is severe (pitting alters frequency tuning).
-
Module 4: Comparative Data & Advanced Mechanism
Performance Benchmark Comparison of synthesis methods for N-substituted oxanorbornene:
| Parameter | Thermal Method (Reflux) | Sonication-Assisted (Recommended) |
| Reaction Time | 12 – 24 Hours | 15 – 45 Minutes |
| Temperature | 60°C – 110°C | 25°C – 40°C (Bulk Temp) |
| Yield | 55% – 65% | 85% – 94% |
| Selectivity | Mixed Endo/Exo (Thermodynamic drift) | Predominantly Endo (Kinetic control) |
| Solvent Usage | High (Reflux requires volume) | Low / Neat / On-Water |
Mechanistic Pathway Understanding why this works aids in troubleshooting.
Caption: Figure 2.[1] The acoustic cavitation cycle driving the chemical reaction.[1]
References
-
Kravtsov, A. A., et al. (2021).[1][2] Ultrasonic-Assisted Diels–Alder Reaction Exfoliation of Graphite into Graphene. Molecules, 26(22), 6857.
-
Gandini, A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach. Polymers, 13(24), 4355.
-
Boutureira, O., et al. (2025). Ultrasound Assisted Diels-Alder Reactions of 1-Azadienes. ResearchGate/ChemInform.
-
Dehane, A., et al. (2022).[1] The influence of pressure on the acoustic cavitation in saturated CO2-expanded N, N-dimethylformamide. Ultrasonics Sonochemistry.
-
Sienkiewicz, A., et al. (2021).[1] Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science.
Sources
challenges in the hydrolysis of 7-oxabicyclo[2.2.1]heptene esters
Technical Support Center: 7-Oxabicyclo[2.2.1]heptene Chemistry Current Status: [🟢 ONLINE] Ticket Queue: High Volume (Hydrolysis Failures) Lead Scientist: Dr. A. V.[1] Thorne
Welcome to the Oxabicycle Support Hub
You are likely here because your standard hydrolysis protocol failed. The 7-oxabicyclo[2.2.1]heptene system (often called the "oxanorbornene" framework) is deceptively fragile.[1] Unlike standard aliphatic esters, this system is under significant ring strain and possesses a built-in "eject button"—the Retro-Diels-Alder (rDA) reaction.[1]
This guide treats your chemical synthesis issues as technical support tickets. Locate your specific failure mode below to access the troubleshooting protocol.
Module 1: The "Disappearing Product" (Thermal Instability)
Ticket #001: "My reaction mixture turned dark, and I smell furan. The NMR shows starting material is gone, but there's no product."[1]
Root Cause: The Retro-Diels-Alder (rDA) Trap
The 7-oxabicyclo[2.2.1]heptene skeleton is thermodynamically poised to revert to its precursors: a furan and a dienophile.[1] This process is entropy-driven and accelerates significantly with heat (>60°C) or Lewis acid catalysis.[1] Standard acid-catalyzed hydrolysis (e.g., HCl/reflux) often triggers this collapse before ester cleavage occurs.[1]
The Self-Validating Protocol (Low-Temp Saponification)
Objective: Hydrolyze the ester without triggering the rDA fragmentation.
-
Reagent Choice: Use Lithium Hydroxide (LiOH) .[1] The lithium cation coordinates tightly with the carbonyl oxygen, increasing electrophilicity without requiring high thermal energy.[1]
-
Temperature Control: Strictly maintain 0°C to 25°C . Never reflux.[1]
-
Solvent System: THF:Water (3:1).[1] THF solubilizes the organic framework; water is the nucleophile source.
Step-by-Step Workflow:
-
Dissolve ester (1.0 equiv) in THF (0.1 M concentration).[1]
-
Cool to 0°C in an ice bath.
-
Add LiOH (2.5 equiv) dissolved in minimum water dropwise.[1]
-
Monitor by TLC every 30 mins.
-
Validation Check: If reaction is <10% complete after 2 hours, do not heat. Switch to Module 2 (TMSOK) .
-
-
Quench: Acidify carefully with 1M HCl at 0°C to pH 3–4. Extract immediately with EtOAc.
Critical Warning: Do not distill the product. The heat of distillation will cause rDA decomposition. Purify via crystallization or column chromatography.[1]
Module 2: The "Stalled Reaction" (Steric Shielding)
Ticket #002: "The exo-ester hydrolyzed fine, but the endo-ester is untouched after 24 hours."
Root Cause: Concave Face Shielding
The 7-oxabicyclo system has a "roof" (the oxygen bridge). In endo-isomers, the ester group is tucked under this roof (the concave face), shielding it from nucleophilic attack by bulky hydrated hydroxide ions.[1]
The Solution: Anhydrous Nucleophilic Attack (TMSOK)
Water-solvated hydroxide is too bulky and insufficiently nucleophilic for hindered endo-esters.[1] We utilize Potassium Trimethylsilanolate (TMSOK) , a soluble, anhydrous source of oxide that acts as a "naked" nucleophile.[1]
Step-by-Step Workflow:
-
Preparation: Ensure all glassware is flame-dried. Use anhydrous THF.
-
Reaction: Dissolve endo-ester (1.0 equiv) in THF.
-
Add TMSOK (1.2–2.0 equiv) as a solid in one portion.[1]
-
Stir at Room Temperature (23°C).
-
Workup: Dilute with ether (precipitates the potassium salt). Wash with 1M HCl to hydrolyze the silyl ester and protonate the acid.
Data: Hydrolysis Rate Comparison
| Reagent | Solvent | Temp | Exo-Ester Yield | Endo-Ester Yield | Risk Profile |
| NaOH/H₂O | MeOH/H₂O | Reflux | 85% | <10% (rDA) | High (Thermal rDA) |
| LiOH | THF/H₂O | 20°C | 92% | 35% (Slow) | Low |
| TMSOK | Anhydrous THF | 20°C | >95% | 91% | Very Low |
Module 3: The "Mirror Image" (Desymmetrization)
Ticket #003: "I have a meso-diester. I need one enantiomer of the mono-acid, but chemical hydrolysis gives me a racemate."
Root Cause: Symmetry
Meso-diesters (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester) possess a plane of symmetry.[1] Chemical reagents cannot distinguish between the pro-R and pro-S ester groups.
The Solution: Enzymatic Desymmetrization (PLE)
Pig Liver Esterase (PLE) is the gold standard for this specific substrate class.[1] It recognizes the rigid bicyclic shape and selectively hydrolyzes the exo-ester group on one side, yielding high enantiomeric excess (ee).[1]
Protocol (The "Kiessling" Standard):
-
Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0).
-
Substrate: Suspend the meso-diester in the buffer. (Acetone <5% v/v can be added if solubility is poor).[1]
-
Enzyme: Add PLE (approx 100 units/mmol ester).
-
pH Stat: The reaction produces acid, dropping the pH.[1] You must maintain pH 7.0 by automatic addition of 1M NaOH.
-
Termination: When 1.0 equivalent of NaOH has been consumed, stop the reaction.
-
Why? Going beyond 1.0 equiv leads to hydrolysis of the second ester (destroying chirality) or hydrolysis of the wrong enantiomer (lowering ee).
-
Visualizing the Pathways
The following diagram illustrates the competition between the desired hydrolysis, the fatal rDA crash, and the enzymatic pathway.
Caption: Decision tree for hydrolysis conditions. Green paths = Safe; Red path = rDA Fragmentation; Yellow = Enzymatic route.[1]
FAQ: Frequently Encountered Anomalies
Q: I isolated a solid that is neutral, not acidic. What is it? A: You likely formed a lactone .[1] If your system has a hydroxyl group (or you reduced a ketone nearby), the carboxylic acid formed upon hydrolysis will instantly snap shut onto the alcohol to form a stable 5-membered lactone.[1] This is faster than the hydrolysis reaction.
-
Fix: If the lactone is undesired, you must protect the alcohol as a benzyl ether or silyl ether before attempting hydrolysis.[1]
Q: Can I use HCl to hydrolyze the ester? A: Generally, no .[1] Acid catalysis protonates the ether bridge, lowering the activation energy for the Retro-Diels-Alder reaction. The only exception is if you have a highly robust derivative, but even then, yields are usually <40% due to decomposition.[1]
Q: My PLE reaction has low ee (enantiomeric excess). A: Check your conversion. If you let the reaction run too long (>1.1 equiv of NaOH consumed), the enzyme starts eating the "slow" enantiomer of the product, or hydrolyzing the second ester group. Stop exactly at 1.0 equivalent.[1]
References
-
Retro-Diels-Alder Kinetics: Griet, H. et al. "7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids."[1] Chemical Communications.[1]
-
Enzymatic Hydrolysis (PLE): Kiessling Lab. "Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid." Standard Protocols. (General Lab Protocol Reference)
-
TMSOK Anhydrous Hydrolysis: Lovrić, M. et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids."[1] Croatica Chemica Acta, 2007.[1]
-
Lactonization & Structural Analysis: Vogel, P. et al. "Derivatives of 7-oxabicyclo[2.2.1]heptane...".[1] Tetrahedron.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. edepot.wur.nl [edepot.wur.nl]
scaling up the synthesis of ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
System Overview & Isomer Validation
Before proceeding, verify your target isomer. The nomenclature "hept-2-ene-3-carboxylate" implies a conjugated enoate system. This specific scaffold is synthesized via a Diels-Alder (DA) cycloaddition between Furan and Ethyl Propiolate , followed by a selective hydrogenation .
-
Target A (Your Request): Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate.
-
Route: Furan + Ethyl Propiolate
Diene Selective Reduction.
-
-
Target B (Common Alternative): Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.
-
Route: Furan + Ethyl Acrylate.
-
This guide focuses on Target A , addressing the critical instability of the intermediate diene and the selectivity required during hydrogenation.
Master Workflow: Reaction Pathway
The following diagram illustrates the kinetic vs. thermodynamic landscape of this synthesis. The critical failure point in scale-up is the Retro-Diels-Alder (rDA) pathway, which becomes dominant if heat is not managed aggressively.
Figure 1: Reaction cascade showing the competing Retro-Diels-Alder pathway and the risk of over-reduction.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: The Diels-Alder Cycloaddition
Reaction: Furan + Ethyl Propiolate
| Parameter | Specification | Why it Matters (Causality) |
| Temperature | -10°C to 25°C | The reaction is exothermic but reversible. Above 60°C, the equilibrium shifts back to reactants (entropy driven), drastically lowering yield [1]. |
| Catalyst | AlCl3 (0.1–0.5 eq) | Uncatalyzed reactions require weeks or high pressure. Lewis acids lower the activation energy ( |
| Stoichiometry | Furan Excess (2-5 eq) | Furan acts as both reactant and solvent. Excess furan pushes the equilibrium toward the product (Le Chatelier’s principle) and mitigates polymerization of the propiolate. |
Troubleshooting Guide: Phase 1
Q: My conversion stalls at 50% regardless of time. Why?
-
A: You have likely reached thermodynamic equilibrium .
-
Diagnosis: Check your internal temperature.[1] If it drifted above 40°C due to exotherm, the rate of the reverse reaction (rDA) has matched the forward reaction.
-
Fix: Cool the reactor to 0°C. Add a Lewis Acid catalyst (AlCl3 or ZnI2) if not already present. Do not heat to "push" the reaction; this will only degrade the product.
-
Q: The reaction mixture turned black/tarry upon adding AlCl3.
-
A: Rapid polymerization of Furan or Ethyl Propiolate initiated by the Lewis Acid.
-
Fix:Dosing Control. Dissolve the Ethyl Propiolate in a solvent (DCM or Toluene) and add it slowly to a pre-cooled (-20°C) mixture of Furan and AlCl3. This controls the local concentration of the potent electrophile.
-
Phase 2: Selective Hydrogenation
Reaction: 2,5-Diene
Q: How do I stop at the mono-ene without reducing the conjugated double bond?
-
A: Rely on steric strain and conjugation .
-
Mechanism:[1][2][3][4] The C5-C6 double bond (unconjugated) is more accessible and strained than the C2-C3 bond (conjugated with the ester).
-
Protocol: Use Pd/C (5% loading) at 1 atm H2 and 0°C . Monitor H2 uptake strictly. Stop exactly at 1.0 equivalent of H2 uptake.
-
Alternative: Use Wilkinson’s Catalyst (RhCl(PPh3)3) in benzene/ethanol. It is highly sensitive to steric bulk and will preferentially reduce the less hindered C5-C6 bond [3].
-
Q: I see ring-opening products (hydroxy-cyclohexenes) in the NMR.
-
A: This is hydrogenolysis of the C-O bridge .
-
Cause: Reaction ran too long or pressure was too high (>50 psi).
-
Fix: Switch to a less aggressive catalyst like Pd/CaCO3 (Lindlar catalyst) or strictly limit H2 pressure to balloon pressure (1 atm).
-
Scale-Up Safety & Handling Protocols
Thermal Instability (The "Runaway" Risk)
The 7-oxabicyclo[2.2.1]hepta-2,5-diene scaffold is chemically equivalent to "masked acetylene." Upon heating, it releases Ethyl Propiolate and Furan.
-
Hazard: If distillation is attempted above 100°C, the reversion generates gas (Furan b.p. 31°C) rapidly, potentially over-pressurizing the vessel.
-
Protocol: Never distill the diene intermediate. Purify via crystallization (if solid) or rapid silica filtration. If solvent removal is necessary, keep the bath temperature <35°C under high vacuum.
Lewis Acid Quench
-
Issue: Large-scale AlCl3 quenches are highly exothermic.
-
Protocol: Pour the reaction mixture into a vigorously stirred mixture of ice and dilute HCl. Do not add water to the reaction vessel.
FAQ: Expert Insights
Q: Can I use high pressure (Parr reactor) instead of Lewis Acids? A: Yes, and for scale-up, this is often cleaner.
-
Insight: High pressure (10–15 kbar) favors the product (negative volume of activation,
). It allows the reaction to proceed at room temperature without Lewis acids, simplifying workup. However, this requires specialized ultra-high-pressure equipment, not standard autoclaves [4].
Q: Why does the product turn yellow/brown on storage? A: Retro-Diels-Alder reversion is slow but continuous at room temperature. The liberated Furan oxidizes/polymerizes.
-
Storage: Store the intermediate at -20°C under Argon. Stabilize with 0.1% BHT (butylated hydroxytoluene) if compatible with the next step.
References
-
Gandini, A., & Belgacem, M. N. (1997). Furans in polymer chemistry. Progress in Polymer Science, 22(6), 1203-1379. Link
-
Moore, J. A., & Partain, E. M. (1983). Polymerization of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives. Journal of Polymer Science: Polymer Chemistry Edition, 21(3), 913-926. Link
-
Vogel, P., et al. (1999). 7-Oxabicyclo[2.2.1]heptyl Derivatives as Building Blocks for the Synthesis of Natural Products.[1][2][5] Tetrahedron, 55(48), 13521-13642. Link
-
Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure cycloadditions of enol ethers and furans. Journal of the American Chemical Society, 98(7), 1992-1993. Link
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 3. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vanderbilt.edu [vanderbilt.edu]
Validation & Comparative
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate vs methyl ester reactivity
Comparison Guide: Ethyl vs. Methyl 7-Oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Executive Summary In the development of bioactive scaffolds and functional polymers, the choice between ethyl and methyl esters of 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is rarely arbitrary.[1] While both serve as masked forms of the carboxylic acid, their reactivity profiles diverge significantly in three critical areas: enzymatic recognition , hydrolytic kinetics , and crystallinity .
For drug development, the methyl ester is generally preferred for initial scaffold synthesis due to faster Diels-Alder kinetics and established protocols for enzymatic desymmetrization using Candida rugosa lipase. The ethyl ester , offering higher lipophilicity and distinct crystalline properties, is often superior for optimizing bioavailability (prodrug strategies) or when slower, controlled hydrolysis is required in polymer applications (e.g., Ring-Opening Metathesis Polymerization - ROMP).
Part 1: Critical Reactivity Comparison[1]
The following table synthesizes experimental data comparing the two esters. Note that while the core 7-oxanorbornene skeleton dictates the global reactivity (e.g., retro-Diels-Alder instability), the ester tail modulates the fine kinetics.
| Feature | Methyl Ester (Me-OBH) | Ethyl Ester (Et-OBH) | Mechanistic Driver |
| Diels-Alder Formation ( | Fast (Reference Standard) | Moderate (~0.85x rate of Me) | Steric hindrance of the ethyl group slightly retards the approach of the dienophile to furan. |
| Alkaline Hydrolysis ( | High | Medium | Methyl esters possess a less hindered carbonyl carbon, facilitating nucleophilic attack by |
| Enzymatic Resolution | Substrate for Candida rugosa lipase (CRL) | Substrate for Candida antarctica lipase B (CAL-B) | Enzyme active site pocket size and hydrophobic interactions dictate specificity.[1] |
| Crystallinity (MP) | Generally Higher | Generally Lower | Methyl groups pack more efficiently in the crystal lattice; Ethyl chains introduce flexible degrees of freedom. |
| Lipophilicity (logP) | Lower | Higher (+0.5 logP units) | Methylene ( |
| Retro-Diels-Alder ( | Unstable > 80°C | Unstable > 85°C | Both are thermally labile; Ethyl offers marginally better thermal persistence due to boiling point elevation. |
Part 2: Synthesis & Kinetics (The Diels-Alder Pathway)[2]
The formation of these bicyclic systems involves the [4+2] cycloaddition of furan with methyl acrylate or ethyl acrylate. This reaction is reversible and governed by the interplay of kinetic vs. thermodynamic control.
Kinetic Selectivity (Endo vs. Exo)
-
Methyl Acrylate: Exhibits a slightly higher endo selectivity under kinetic control due to secondary orbital interactions, although the exo isomer is thermodynamically preferred.
-
Ethyl Acrylate: The added bulk of the ethyl group destabilizes the endo transition state slightly more than the methyl variant, often leading to a mixture richer in the exo isomer upon thermodynamic equilibration.
The "Retro-Diels-Alder" Problem
Both esters suffer from thermal instability.[1][2] Heating these compounds above 80–100°C (e.g., during distillation) triggers the retro-Diels-Alder reaction, reverting them to furan (volatile) and the acrylate.
-
Operational Tip: The Ethyl ester has a higher boiling point, which can make purification by distillation riskier (requires higher vacuum/temperature) compared to the Methyl ester. Column chromatography or low-temperature recrystallization is recommended for the Ethyl variant.[1]
Pathway Visualization
The following diagram illustrates the divergent enzymatic pathways for obtaining chiral building blocks, a critical step in using these scaffolds for drug synthesis (e.g., phosphatase inhibitors).
Caption: Divergent enzymatic resolution pathways. The choice of ester dictates the specific lipase required to achieve high enantiomeric excess (ee).
Part 3: Hydrolytic Stability & Enzymatic Resolution
This is the most significant differentiator for researchers working on chiral synthesis. The 7-oxabicyclo scaffold is a "meso-like" or racemic precursor often requiring desymmetrization.[1]
Methyl Ester (The CRL Route)
The methyl ester is the classic substrate for Pig Liver Esterase (PLE) and Candida rugosa Lipase (CRL) .
-
Mechanism: CRL possesses a restrictive active site that accommodates the small methyl group but sterically clashes with the ethyl chain in specific conformations.
-
Outcome: Hydrolysis of the methyl ester typically yields the (1R, 2R, 4S)-acid with high enantiomeric excess (>95% ee).
Ethyl Ester (The CAL-B Route)
The ethyl ester is often resistant to CRL but is an excellent substrate for Candida antarctica Lipase B (CAL-B) (Novozym 435).
-
Advantage: CAL-B is highly robust and works well in organic solvents, allowing for dynamic kinetic resolution strategies that might be difficult with the aqueous-sensitive CRL.[1]
-
Application: If your synthetic route involves lipophilic solvents or requires a more stable enzyme preparation, synthesizing the Ethyl ester is the strategic choice.
Part 4: Experimental Protocols
Protocol A: High-Yield Diels-Alder Synthesis (Methyl Ester)
Validates: Kinetics & Endo/Exo Control
Reagents: Furan (freshly distilled), Methyl Acrylate, Zinc Iodide (
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve
(0.1 eq) in anhydrous dichloromethane (DCM). -
Addition: Add Methyl Acrylate (1.0 eq) and cool to 0°C.
-
Reaction: Add Furan (2.0 eq) dropwise. The excess furan drives the equilibrium forward (Le Chatelier’s principle).
-
Incubation: Stir at room temperature for 48 hours. Note: Do not reflux.[1] Thermal instability leads to retro-DA.[1][2]
-
Workup: Wash with sat.
, dry over , and concentrate in vacuo at <40°C . -
Purification: The residue is a mixture of endo (kinetic) and exo (thermodynamic) isomers. Isolate via flash chromatography (Hexane/EtOAc 4:1).
-
Yield Expectation: Methyl ester: 85-92%; Ethyl ester (using same protocol): 75-85% (requires longer time).[1]
-
Protocol B: Enzymatic Resolution (Differentiation)
Validates: Specificity of Me vs Et
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).
-
Substrate: Suspend the racemic ester (Methyl or Ethyl) in the buffer (10% acetone cosolvent is permissible for solubility).
-
Enzyme Addition:
-
Monitoring: Monitor pH. Maintain pH 7.0 by automatic addition of 1N NaOH (pH-stat method). The consumption of NaOH correlates directly to hydrolysis conversion.
-
Termination: Stop at 50% conversion (theoretical max for resolution). Extract unreacted ester with hexane (organic phase) and acidify aqueous phase to pH 2 to extract the chiral acid with EtOAc.
References
-
Diels-Alder Kinetics & Lewis Acids
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
-
Source:
-
Enzymatic Resolution (CRL vs CAL-B)
-
ROMP and Ester Effects
- Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Synthesis and Structural Characterization. (Discusses methyl/ethyl comparison in ROMP context).
-
Source: [1]
-
Retro-Diels-Alder Stability
- Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes.
-
Source: [1]
Sources
Comparative Guide: Catalytic Strategies for Oxanorbornene Synthesis
Executive Summary
The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene (oxanorbornene) derivatives via the Diels-Alder (DA) reaction of furan is a cornerstone transformation in natural product synthesis (e.g., cantharidin analogues) and polymer chemistry (ROMP monomers). However, the aromaticity of furan renders it a sluggish diene, and the resulting adducts are prone to retro-Diels-Alder (rDA) decomposition.
This guide compares three distinct catalytic methodologies to overcome these kinetic and thermodynamic barriers:
-
Lanthanide Triflates (Sc(OTf)₃): The "Green Standard" for high-throughput, racemic synthesis.
-
Chiral Copper-Bis(oxazoline) (Cu-BOX): The "Gold Standard" for enantioselective construction.
-
Traditional Lewis Acids (ZnI₂/AlCl₃): The legacy baseline, largely superseded by moisture-tolerant alternatives.
Verdict: Use Sc(OTf)₃ for rapid library generation and scale-up due to its water tolerance and recyclability. Use Cu((S,S)-t-Bu-box)(OTf)₂ when optical purity is paramount, specifically with bidentate dienophiles (e.g., acryloyl oxazolidinones).
Mechanistic Foundation
The core challenge in oxanorbornene synthesis is the high activation energy required to disrupt furan's aromaticity. Lewis Acid (LA) catalysis operates by coordinating to the dienophile's carbonyl oxygen.
-
LUMO Lowering: The LA withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).
-
Secondary Orbital Interactions (SOI): The catalyst often stabilizes the endo transition state via SOI, though steric bulk in chiral catalysts can override this to favor exo or specific enantiomers.
Diagram 1: Catalytic Activation Pathway
Caption: Lewis acid coordination lowers the activation barrier.[1] Note the reversibility (Retro-DA) pathway which is thermally accessible.[2]
Comparative Performance Matrix
The following data synthesizes performance trends for the reaction of Furan + Acrylate derivatives (a challenging benchmark compared to highly reactive maleic anhydride).
| Feature | Sc(OTf)₃ (Lanthanide) | Cu-BOX (Chiral) | ZnI₂ (Traditional) |
| Primary Utility | High-yield, Robust, Green | Enantioselective Synthesis | High-Pressure / Legacy |
| Typical Yield | 85–95% | 75–90% | 50–70% |
| Stereocontrol | Moderate endo:exo (typically 70:30) | High (>95% ee) | Low / Thermodynamic mix |
| Reaction Time | 4–12 hours | 12–48 hours | 24–72 hours |
| Moisture Sensitivity | None (Water Stable) | High (Requires Anhydrous) | Moderate (Hygroscopic) |
| Substrate Scope | Broad (Acrylates, Ketones) | Specific (Bidentate imides) | Limited |
| Recyclability | Excellent (>5 cycles) | Poor (Ligand degradation) | N/A |
Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis with Sc(OTf)₃
Best for: Rapid generation of racemic scaffolds, scale-up, and "green" chemistry applications.
Rationale: Scandium triflate acts as a water-tolerant Lewis acid.[3] Unlike AlCl₃, it does not decompose in air, allowing for simplified handling. It effectively catalyzes the reaction of furan with methyl acrylate, which is otherwise sluggish.
Materials:
-
Furan (5.0 equiv) - Excess drives equilibrium forward.
-
Methyl Acrylate (1.0 equiv)
-
Sc(OTf)₃ (5-10 mol%)
-
Solvent: CH₂Cl₂ or H₂O/THF mixtures.
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve Sc(OTf)₃ in minimal solvent.
-
Addition: Add Methyl Acrylate followed by Furan.
-
Reaction: Stir at ambient temperature (20–25°C) for 12 hours. Do not heat above 40°C to prevent retro-DA.
-
Workup (Critical):
-
Dilute with Et₂O.
-
Filter through a short pad of silica to remove the catalyst (or extract with water to recover Sc(OTf)₃).
-
Concentration: Evaporate solvent under reduced pressure at <30°C .
-
Note: High-vacuum rotary evaporation without a water bath is recommended to preserve the volatile oxanorbornene.
-
Protocol B: Enantioselective Synthesis with Cu((S,S)-t-Bu-box)
Best for: Drug precursors requiring specific optical rotation.
Rationale: The C2-symmetric bis(oxazoline) ligand creates a chiral pocket. The Copper(II) center coordinates to the carbonyls of a bidentate dienophile (e.g., 3-acryloyl-2-oxazolidinone), locking the conformation and forcing furan to approach from a specific face.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
(S,S)-t-Bu-bis(oxazoline) Ligand (11 mol%)
-
Dienophile: 3-acryloyl-2-oxazolidinone (1.0 equiv)
-
Furan (Excess)
-
Solvent: Anhydrous CH₂Cl₂.
Step-by-Step Workflow:
-
Catalyst Formation: Stir Cu(OTf)₂ and the Ligand in anhydrous CH₂Cl₂ for 1 hour under Argon. A deep blue/green solution should form.
-
Substrate Addition: Cool to -78°C (or 0°C depending on reactivity). Add the dienophile.
-
Cycloaddition: Add Furan dropwise. Stir for 24–48 hours at low temperature.
-
Quench: Filter through a plug of silica gel to remove the copper salt.
-
Purification: Flash chromatography on silica gel. Note: Oxanorbornenes are acid-sensitive; add 1% Et₃N to the eluent.
Expert Troubleshooting & Workup Logic
The most common failure mode in oxanorbornene synthesis is not the reaction itself, but the isolation.
Diagram 2: Isolation Decision Tree
Caption: Workflow for isolating thermal- and acid-sensitive oxanorbornene adducts.
Key Insights:
-
The Retro-DA Trap: Oxanorbornenes are essentially "stored" furan. If you heat the crude mixture to remove solvent (e.g., 50°C bath), you will distill off furan and recover the starting dienophile. Always evaporate cold.
-
Acid Sensitivity: Silica gel is slightly acidic. Oxanorbornenes can rearrange to phenols or ring-open under acidic conditions. Always neutralize silica with 1% Triethylamine during purification.
-
Catalyst Poisoning: Furan often contains stabilizers (BHT). For Cu-BOX reactions, distill furan immediately before use to ensure high enantioselectivity.
References
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[4] "Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes."[5] Journal of the American Chemical Society.
-
Boulanger, J., et al. (2014). "Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide." ResearchGate/Polymer Degradation and Stability.
-
Corey, E. J. (2002). "Catalytic Enantioselective Diels-Alder Reactions." Angewandte Chemie International Edition. (Foundational reference for chiral Lewis Acids in DA).
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 4. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analysis of Endo vs. Exo Selectivity in Furan Diels-Alder Reactions
Executive Summary
The Diels-Alder (DA) reaction of furan derivatives presents a unique challenge in organic synthesis compared to non-aromatic dienes like cyclopentadiene. While the endo isomer is the kinetic product (formed faster), the exo isomer is the thermodynamic product (more stable).[1][2] Unlike typical DA reactions where the endo product is often stable enough to isolate, furan adducts are highly prone to retro-Diels-Alder (rDA) fragmentation due to the recovery of furan's aromaticity.
This guide analyzes the mechanistic levers available to researchers to control this selectivity. It compares three distinct synthetic strategies—Kinetic Control, Thermodynamic Equilibration, and High-Pressure Activation—providing experimental data and protocols to ensure reproducible isolation of the desired stereoisomer.
Part 1: Mechanistic Analysis
The Furan Paradox: Aromaticity and Reversibility
Furan is an electron-rich diene, but its aromatic character (resonance energy ~16 kcal/mol) makes it less reactive than cyclopentadiene. The formation of the DA adduct disrupts this aromaticity, making the forward reaction less exergonic and the reverse reaction (rDA) accessible at relatively low temperatures (often < 100 °C).
-
Kinetic Pathway (Endo): Favored by secondary orbital interactions (SOI) between the dienophile's electron-withdrawing groups and the back of the diene. The transition state is lower in energy, leading to rapid initial formation.
-
Thermodynamic Pathway (Exo): Favored by steric factors. The exo adduct is generally 1.9–3.0 kcal/mol more stable than the endo adduct. Because the reaction is reversible, extended reaction times allow the mixture to equilibrate to the thermodynamically stable exo form.
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the competing pathways. Note that while the endo barrier (
Figure 1: Energy landscape of Furan Diels-Alder reaction. The Endo path is kinetically accessible but reversible; the Exo path is thermodynamically preferred.[1]
Part 2: Comparative Performance Analysis
This section compares three primary methodologies for controlling selectivity.
Thermodynamic Control (Exo-Selective)
-
Mechanism: Exploits the reversibility of the reaction.[3] By maintaining the reaction at moderate temperatures (25–40 °C) for extended periods, the kinetically formed endo product reverts to starting materials and funnels into the stable exo manifold.
-
Key Driver: Solubility. In solvents like Diethyl Ether or Benzene, the exo adduct often crystallizes out of solution, driving the equilibrium forward (Le Chatelier’s principle).
-
Performance: High purity (>95% exo), but requires long reaction times (24–48 hours).
Kinetic Control (Endo-Selective)
-
Mechanism: Uses low temperatures (-78 °C to 0 °C) to prevent the retro-reaction. Lewis Acids (e.g.,
, ) are essential here; they lower the activation energy for both pathways but enhance the secondary orbital interactions that favor endo. -
Key Driver: Rate acceleration. Lewis acids coordinate to the dienophile (e.g., carbonyl oxygen), increasing its electrophilicity and the coefficient of the LUMO at the reaction center.
-
Performance: High endo selectivity initially, but products must be isolated carefully to prevent isomerization during workup.
High-Pressure Activation
-
Mechanism: The DA reaction has a large negative volume of activation (
). High pressure (10–15 kbar) accelerates the forward reaction significantly without necessarily increasing the temperature (which would favor retro-DA). -
Key Driver: Overcoming steric/electronic deactivation. Useful for sterically hindered furans or electron-neutral dienophiles that fail at ambient pressure.
-
Performance: Enables reactions of "inert" substrates; selectivity is often governed by the compact transition state (endo), but thermodynamic equilibration can still occur if temp is not controlled.
Data Summary: Selectivity under Varying Conditions[4][5][6][7][8][9]
| Parameter | Method A: Thermodynamic | Method B: Kinetic (Lewis Acid) | Method C: High Pressure |
| Primary Condition | 25–40 °C, Long Time (48h) | -20 °C to 0 °C, | 15 kbar, 30 °C |
| Dominant Isomer | Exo (>99:1) | Endo (typically ~70:30 to 90:10) | Mixed (Substrate dependent) |
| Reaction Time | Slow (Days) | Fast (Hours) | Moderate (Hours) |
| Yield | High (driven by precipitation) | Moderate to High | Moderate (for difficult substrates) |
| Reversibility Risk | Utilized as a tool | High risk (must keep cold) | Low (pressure stabilizes adduct) |
Part 3: Experimental Data & Protocols
Experiment 1: Thermodynamic Synthesis of Exo-Adduct
Objective: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Reference: J. Org.[1][4][5] Chem. 1978, 43, 3, 518.[1]
-
Reactants: Mix Furan (1.0 equiv) and Maleic Anhydride (1.0 equiv) in Diethyl Ether (0.5 M concentration).
-
Incubation: Stir the solution at ambient temperature (approx. 25 °C).
-
Observation:
-
T = 1 hour: NMR analysis shows predominantly endo isomer (Kinetic control).
-
T = 12 hours: Precipitate begins to form.
-
T = 48 hours: Heavy white precipitate is observed.
-
-
Isolation: Filter the white solid. Wash with cold ether.
-
Result: The solid is exclusively the exo isomer. The endo isomer remains in solution or has reverted to reactants to form more exo.
Experiment 2: Kinetic Rate Comparison
Data Source: J. Org. Chem. (1978) & Green Chem. (2011).[6]
| Reactants | Solvent | Temp (°C) | Ratio ( | ||
| Furan + Maleic Anhydride | Acetonitrile | 25 | 14.3 | 0.03 | ~500 |
| Furan + Maleimide | Acetonitrile | 25 | 1.93 | 1.38 | 1.4 |
Analysis: For maleic anhydride, the kinetic preference for endo is massive (500x rate), yet the exo product is isolated due to thermodynamic stability (
Part 4: Decision Framework
Use this logic flow to select the appropriate synthetic strategy for your target molecule.
Figure 2: Decision tree for selecting experimental conditions based on target isomer stereochemistry.
References
-
Woodward, R. B.; Baer, H. "The Reaction of Furan with Maleic Anhydride." Journal of the American Chemical Society, 1948, 70(3), 1161–1166. Link
-
Lee, M. W.; Herndon, W. C. "Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control." Journal of Organic Chemistry, 1978, 43(3), 518. Link
-
Kotsuki, H.; Nishizawa, H. "High-Pressure Diels-Alder Reactions of Furans." Heterocycles, 1981, 16(8), 1287-1290. Link
-
Gandini, A. "The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis." Progress in Polymer Science, 2013, 38(1), 1-29. Link
-
Boutureira, O.; Bernardes, G. J. L. "Advances in Chemical Protein Modification." Chemical Reviews, 2015, 115(5), 2174–2295. (Discusses bioconjugation using furan DA). Link
Sources
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Thermal vs. High-Pressure Synthesis of 7-Oxabicyclo[2.2.1]heptenes
Executive Summary
The synthesis of 7-oxabicyclo[2.2.1]heptene scaffolds—key intermediates for Cantharidin analogues and norcantharidin-based phosphatase inhibitors—presents a classic challenge in organic synthesis: the Diels-Alder (DA) paradox of furan . While furan is a diene, its aromatic character renders it sluggish, and the resulting adducts are thermally unstable, prone to retro-Diels-Alder (rDA) fragmentation at the very temperatures required to drive the forward reaction.[1]
This guide compares the two dominant synthetic methodologies: Thermal Synthesis (thermodynamic control) and High-Pressure Synthesis (kinetic control via Pascalization).
-
Thermal methods are accessible but often suffer from low conversion and exclusive formation of the thermodynamic exo-isomer.
-
High-pressure methods (10–15 kbar) leverage the negative volume of activation (
) to overcome steric repulsion and aromatic stability, enabling near-quantitative yields and access to the kinetic endo-isomer at ambient temperatures.
Mechanistic Foundation: The Volume of Activation
To understand the divergence in protocols, one must look beyond thermal activation energy (
The Furan Problem
Furan's resonance energy (~16 kcal/mol) must be disrupted to form the transition state. In thermal protocols, overcoming this barrier requires heat (
The High-Pressure Solution
Diels-Alder reactions are characterized by a highly negative activation volume (
Visualization: Reaction Coordinate & Pressure Effects
The following diagram illustrates how pressure lowers the effective barrier relative to the thermal baseline.
Figure 1: Mechanistic divergence. High pressure stabilizes the compact transition state, favoring the forward reaction without triggering the thermal retro-Diels-Alder pathway.
Comparative Analysis: Performance Metrics
The choice between thermal and high-pressure routes dictates the stereochemical outcome.
| Feature | Thermal Synthesis (Reflux) | High-Pressure Synthesis (10-15 kbar) |
| Primary Driver | Temperature ( | Pressure ( |
| Typical Conditions | 80–110°C, 24–72 hours | 20–25°C, 12–24 hours, 10–15 kbar |
| Yield | Low to Moderate (30–60%) | High to Quantitative (80–99%) |
| Stereoselectivity | Exo-selective (Thermodynamic). The endo adduct forms first but reverts; exo accumulates.[1] | Endo-selective (Kinetic).[2] Low temp prevents rDA, trapping the initially formed endo isomer. |
| Substrate Scope | Limited. Fails with bulky or electron-rich dienophiles. | Broad. Effective with sterically hindered or acid-sensitive substrates. |
| Equipment Cost | Low (Standard glassware) | High (Piston-cylinder/Anvil apparatus) |
Experimental Protocols
Protocol A: Thermal Synthesis (Thermodynamic Control)
Target: Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Context: This method relies on long reaction times to allow the kinetic endo product to isomerize to the stable exo form.
-
Preparation: In a round-bottom flask, dissolve Maleic Anhydride (1.0 eq) in anhydrous diethyl ether or benzene (0.5 M concentration).
-
Note: Ether is preferred to precipitate the product, driving equilibrium.
-
-
Addition: Add Furan (2.0 eq) in one portion.
-
Causality: Excess furan is required to push the equilibrium forward (Le Chatelier’s principle) as furan is volatile.
-
-
Reaction: Stir at ambient temperature for 24–48 hours. For less reactive substrates, reflux is required, but this increases rDA risk.
-
Isolation: The exo-adduct typically crystallizes out of the solution.
-
Purification: Filter the precipitate and wash with cold ether. Recrystallize from ethyl acetate/hexanes if necessary.
-
Validation: 1H NMR will show exo protons (bridgehead) as singlets (dihedral angle ~90°, J≈0), whereas endo protons appear as multiplets.
-
Protocol B: High-Pressure Synthesis (Kinetic Control)
Target: Endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic imides
Context: Used when the endo isomer is required or when thermal conditions degrade the substrate.
-
Encapsulation: Dissolve the Dienophile (1.0 eq) and Furan (1.5 eq) in Dichloromethane (DCM) or Acetonitrile.
-
Critical Step: Transfer the solution into a flexible Teflon (PTFE) tube. Exclude all air bubbles. Air is compressible and will cause the tube to collapse or rupture under gigapascal pressures.
-
-
Sealing: Clamp the PTFE tube securely.
-
Compression: Place the tube into a high-pressure reactor (e.g., piston-cylinder type).
-
Pressurization: Increase pressure to 10–15 kbar (1.0–1.5 GPa) .
-
Caution: Compress slowly to avoid adiabatic heating spikes.
-
-
Incubation: Maintain pressure at 20°C for 12–24 hours.
-
Decompression: Release pressure slowly.
-
Work-up: Concentrate the solvent in vacuo.
-
Result: Often yields quantitative product requiring no purification.
-
Stereochemistry: The product will be predominantly endo.[1]
-
Decision Matrix: Selecting the Right Methodology
Use the following workflow to determine the optimal synthetic route for your specific 7-oxabicyclo[2.2.1]heptene target.
Figure 2: Workflow for selecting synthesis method based on stereochemical needs and substrate complexity.
References
-
Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure cycloadditions of furans.[3][4] Journal of the American Chemical Society. Link
-
Kotsuki, H., et al. (1999). High-pressure organic chemistry: synthetic applications of Diels-Alder reactions. Current Organic Chemistry. Link
-
Jenner, G. (2002). High pressure mechanistic aspects of the Diels–Alder reaction of furan. Journal of Physical Organic Chemistry.[3] Link
-
Brogli, F., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides.[2] Royal Society of Chemistry (RSC) Advances. Link
-
Winne, J. M., et al. (2009). Rapid formation of complexity in the total synthesis of natural products enabled by oxabicyclo[2.2.1]heptene building blocks.[5] Chemical Society Reviews. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rapid formation of complexity in the total synthesis of natural products enabled by oxabicyclo[2.2.1]heptene building blocks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative Guide: 7-oxabicyclo[2.2.1]heptene vs. Bicyclo[2.2.1]heptene Monomers in ROMP
Executive Summary
The Verdict: Bicyclo[2.2.1]heptene (Norbornene, NB) is the robust "workhorse" for high-modulus engineering thermoplastics and hydrophobic scaffolds. It offers superior thermal stability and faster propagation rates. 7-oxabicyclo[2.2.1]heptene (Oxanorbornene, ONB) is the "functional specialist" for bio-applications. Its oxygen bridge confers unique hydrophilicity, facilitates hydrogen bonding, and enables the synthesis of biocompatible polymers (e.g., SMAMPs) that norbornene cannot match. However, it requires stricter thermal control during monomer synthesis due to the retro-Diels-Alder instability.
Part 1: Structural & Thermodynamic Basis
The fundamental difference lies in the bridgehead atom—a methylene group (
Ring Strain Energy (RSE) & Polymerizability
Both monomers possess high ring strain, which acts as the thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP).
-
Norbornene (NB): RSE
27.2 kcal/mol. The relief of this strain drives the reaction forward irreversibly under standard conditions. -
Oxanorbornene (ONB): RSE is comparable but slightly modulated by the electronegative oxygen. The C-O bonds shorten the bridge, slightly increasing the bond angle distortion at the double bond, making it highly reactive toward metathesis catalysts.
The Retro-Diels-Alder (rDA) Liability
This is the most critical processing distinction.
-
NB: Synthesized via Diels-Alder (Cyclopentadiene + Dienophile). The adduct is thermally stable up to >200°C.
-
ONB: Synthesized via Diels-Alder (Furan + Dienophile). The adduct is thermally labile. The retro-Diels-Alder reaction can occur at temperatures as low as 80–110°C (depending on the isomer and solvent), reverting the monomer back to furan and the dienophile.
-
Implication: ONB monomers must be stored cold and polymerized at low-to-moderate temperatures to prevent monomer degradation.
-
Stereochemical Impact (Exo vs. Endo)[1]
-
NB: Commercial norbornene is often a mixture. Exo isomers generally polymerize faster due to less steric hindrance at the catalyst face.
-
ONB: The exo isomer is strictly preferred. The endo isomer allows the bridgehead oxygen to chelate with the Ruthenium catalyst, potentially arresting the polymerization (the "chelation brake" effect).
Part 2: Polymerization Kinetics & Catalyst Compatibility
Catalyst Interaction Pathway
The presence of the oxygen bridge in ONB introduces a secondary coordination site. While modern catalysts (Grubbs 3rd Gen) are robust, earlier generations show distinct kinetic profiles.
Figure 1: Comparative Kinetic Pathway. Note the "Chelation Trap" risk for Oxanorbornene, particularly with endo-isomers or specific catalyst ligands.
Kinetic Comparison Table
| Feature | Bicyclo[2.2.1]heptene (NB) | 7-oxabicyclo[2.2.1]heptene (ONB) |
| Propagation Rate ( | High ( | Moderate to High (Ligand dependent) |
| Initiation Efficiency | High | High, but O-coordination can delay initiation |
| Catalyst Preference | Grubbs Gen 1, 2, 3, & Hoveyda | Grubbs Gen 3 (fast initiation overcomes chelation) |
| Living Character | Excellent ( | Excellent ( |
| Solvent Tolerance | DCM, THF, Toluene | DCM, THF, Water (for specific derivatives) |
Part 3: Physical & Biological Properties[2]
This section highlights why a researcher would choose the more expensive/labile ONB over NB.
Hydrophilicity & Solvation
-
Poly(NB): The backbone is purely hydrocarbon. Even with polar side chains, the core remains hydrophobic, often leading to globular collapse in aqueous media or aggregation.
-
Poly(ONB): The ether linkage in every repeat unit increases the overall polarity of the backbone. This allows Poly(ONB) to adopt more extended conformations in water and increases solubility in polar solvents.
Biological Utility (The "Killer App")
Poly(ONB)s are widely used as Synthetic Mimics of Antimicrobial Peptides (SMAMPs) .
-
Hemolysis: Poly(NB) derivatives often exhibit higher hemolytic activity (lysing red blood cells) due to their hydrophobic backbone inserting into cell membranes non-specifically.
-
Selectivity: Poly(ONB) derivatives show higher selectivity (killing bacteria vs. mammalian cells) because the hydrophilic backbone reduces hydrophobic burial into mammalian membranes.
Part 4: Experimental Protocols
Protocol A: Synthesis of Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Target: High-purity monomer for ROMP, minimizing endo-isomer content.
Reagents: Furan, Maleic Anhydride, Diethyl Ether.
-
Dissolution: In a round-bottom flask, dissolve Maleic Anhydride (1.0 eq) in Diethyl Ether (approx. 1 M concentration).
-
Addition: Add Furan (1.1 eq) to the solution.
-
Reaction: Stir at Room Temperature for 24–48 hours.
-
Critical Control: Do NOT heat.[1] Heating promotes the retro-Diels-Alder reaction or thermodynamic isomerization to the endo product (though for furan/maleimide, exo is often the kinetic product that precipitates).
-
-
Isolation: The exo-adduct typically precipitates as a white solid.
-
Filtration: Filter the solid and wash with cold diethyl ether.
-
Characterization: Confirm exo stereochemistry via
NMR (Bridgehead protons are singlets for exo, multiplets for endo due to coupling).
Protocol B: General ROMP Workflow (Grubbs Gen 3)
Target: Homopolymer with target
Figure 2: Standard ROMP Workflow. Note: For ONB, ensure reaction temperature does not exceed 40°C to avoid monomer degradation.
Step-by-Step:
-
Inert Environment: Perform all steps in a glovebox or using standard Schlenk techniques under Nitrogen.
-
Monomer Solution: Dissolve Monomer (NB or ONB) in anhydrous, degassed DCM.
. -
Catalyst Addition: Dissolve Grubbs Catalyst (Gen 3 preferred for fast initiation) in minimum DCM. Add rapidly to the monomer solution.
-
Ratio: Calculate
based on target MW.
-
-
Quenching: After conversion reaches >99% (monitor via TLC or NMR), add Ethyl Vinyl Ether (50 eq relative to catalyst). Stir for 30 mins.
-
Purification: Precipitate into cold methanol (or pentane, depending on polymer solubility). Filter and dry under vacuum.
References
-
Lienkamp, K., & Tew, G. N. (2009). Synthetic Mimics of Antimicrobial Peptides: A Versatile Approach to Combat Antibiotic Resistance.[5] Chemistry - A European Journal. Link
-
Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. Link
-
Ilker, M. F., et al. (2004). Modular General Synthesis of Living ROMP Polymers. Macromolecules. Link
-
Boutureira, O., & Bernardes, G. J. (2015). Advances in Chemical Protein Modification. Chemical Reviews. Link
-
Vargas, D. A., et al. (2018). Comparison of Thermally Actuated Retro-Diels-Alder Release Groups. Molecular Pharmaceutics. Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophilic Modifications of an Amphiphilic Polynorbornene and the Effects on its Hemolytic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Beyond NMR: The Gold Standard Validation of 7-Oxanorbornene Scaffolds via Single-Crystal X-Ray Diffraction
Audience: Researchers, Medicinal Chemists, and Crystallographers. Content Type: Technical Comparison & Validation Guide.
The Structural Challenge: Why NMR Isn't Enough
The 7-oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) scaffold is a privileged intermediate in the synthesis of bioactive molecules, including cantharidin analogues and monomers for Ring-Opening Metathesis Polymerization (ROMP). However, its rigid bicyclic framework presents a unique stereochemical challenge that often defies standard solution-state analysis.
While 1D and 2D NMR (
-
Karplus Ambiguity: The rigid bridgehead geometry distorts dihedral angles, making
coupling constants for exo vs. endo protons deceptively similar in certain substituted derivatives. -
Thermodynamic vs. Kinetic Masking: In Diels-Alder reactions (e.g., furan + maleimide), the endo adduct is kinetically favored, while the exo adduct is thermodynamically stable.[1] Reversibility (retro-Diels-Alder) during purification can lead to mixtures where NOE signals become averaged or ambiguous.
-
Ring Strain Quantification: NMR cannot directly measure the angle strain at the oxygen bridge (C1-O7-C4), a critical parameter that dictates the reactivity of these molecules in ROMP applications.
Thesis: Single-Crystal X-Ray Diffraction (SCXRD) is not merely a confirmatory step; it is the only method to provide absolute stereochemical assignment and quantify the ring strain energy essential for downstream reactivity prediction.
Comparative Technology Review
The following table contrasts the three primary validation methods for 7-oxanorbornene derivatives.
| Feature | NMR (Solution State) | DFT (Computational) | SCXRD (Solid State) |
| Primary Output | Connectivity, Relative Stereochemistry | Theoretical Energy Minima | Absolute Configuration & Bond Metrics |
| Stereo Assignment | Inferential (via NOE/Coupling) | Predictive | Definitive (Direct Imaging) |
| Strain Analysis | Indirect (Chemical Shift perturbations) | Calculated (Gas Phase) | Experimental (Bond Angles/Lengths) |
| Sample State | Solution (CDCl | Virtual | Single Crystal (Solid) |
| Limit of Detection | ~5% Impurity | N/A | Requires pure crystal |
| Key Blind Spot | Cannot distinguish enantiomers without chiral shift reagents; susceptible to solvent effects. | May converge on local minima rather than global; ignores packing forces. | Requires a suitable crystal (the "bottleneck"). |
Critical Protocol: Crystallization of the "Uncrystallizable"
As an Application Scientist, I often hear: "My 7-oxanorbornene derivative is an oil/gum." The parent scaffold is often low-melting. Successful validation requires derivatization strategies to induce lattice formation.
The "Heavy Atom" Derivatization Workflow
If the Diels-Alder adduct is an oil, do not attempt to crystallize it directly. Instead, target the imide or anhydride moiety often present in these syntheses.
Step-by-Step Protocol:
-
Synthesis: React furan with N-(4-bromophenyl)maleimide instead of N-methylmaleimide.
-
Reasoning: The bromine atom acts as a "heavy atom" anchor, significantly improving crystallinity and facilitating phase determination in X-ray analysis via anomalous scattering if needed.
-
-
Solvent Selection (Vapor Diffusion):
-
Dissolve ~20 mg of the crude adduct in a minimal amount of Dichloromethane (DCM) or Chloroform .
-
Place this inner vial into a larger jar containing Pentane or Hexane .
-
Mechanism:[1][2][3] The non-polar antisolvent slowly diffuses into the polar solution, gently pushing the molecule out of solution into an ordered lattice.
-
-
Temperature Control: Keep the setup at 4°C.
-
Why? Lower temperatures reduce the kinetic energy of the system, favoring the formation of the thermodynamically stable crystal polymorph over amorphous precipitation.
-
Visualization: The Validation Workflow
Figure 1: Decision matrix and workflow for validating 7-oxanorbornene derivatives. Note the critical branch point at NMR ambiguity requiring derivatization.
Data Collection & Refinement Parameters
Once a crystal is obtained, specific parameters must be set to handle the unique properties of the 7-oxanorbornene cage.
A. Temperature is Non-Negotiable
Requirement: Data must be collected at 100 K (or lower) using a Cryostream.
-
Causality: The 7-oxanorbornene bridge (C1-O7-C4) often exhibits high thermal motion or static disorder because the oxygen atom can "flip" or vibrate significantly in the crystal lattice. Room temperature data often results in "smeared" electron density maps, making the bond angle determination imprecise.
B. The "Disorder" Red Flag
In the refinement stage (using SHELX or OLEX2), watch for ellipsoid elongation on the bridge oxygen (O7).
-
Fix: If the thermal ellipsoid for O7 is cigar-shaped, it suggests positional disorder. You may need to model the oxygen in two split positions (e.g., 90:10 occupancy) to accurately capture the geometry.
Structural Benchmarks: What Good Data Looks Like
When you solve the structure, use these benchmarks to validate your 7-oxanorbornene scaffold. Deviations >3% from these values (without steric justification) indicate a potential refinement error.
Table 2: Critical Geometric Parameters (SCXRD vs. Theory)
| Parameter | Description | Typical SCXRD Value [1,2] | Significance |
| Angle C1-O7-C4 | Bridgehead Angle | 94° – 99° | Significantly narrower than aliphatic ethers (~109°). Indicates high ring strain (approx. 25-30 kcal/mol). |
| Bond C1-O7 | C-O Bond Length | 1.43 – 1.45 Å | Slightly elongated compared to unstrained ethers, reflecting the "pull" of the bridge. |
| Dihedral H-C-C-H | Exo Coupling | ~90° (J ≈ 0 Hz) | Explains why exo protons often appear as singlets in NMR. |
| Dihedral H-C-C-H | Endo Coupling | ~35° (J ≈ 4-5 Hz) | The diagnostic split for endo isomers. |
Visualizing the Stereochemistry Logic
Figure 2: The primary stereochemical question resolved by SCXRD: The spatial orientation of substituents relative to the oxygen bridge.
References
-
Cambridge Crystallographic Data Centre (CCDC). Geometric Statistics for 7-oxabicyclo[2.2.1]heptane systems. [Link]
-
PubChem Compound Summary. 7-Oxanorbornene Structure and Computed Properties. [Link]
-
Galkin, K. I., et al. (2021).[4] Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides.[4] (Discussion of Exo/Endo selectivity and crystallization). [Link]
-
Crystallography.net. OLEX2 and SHELX Refinement Software for Small Molecules. [Link]
Sources
Comparative Guide: Dienophile Performance in Furan Diels-Alder Cycloadditions
Executive Summary: The Furan Paradox
Furan represents a unique challenge in Diels-Alder (DA) chemistry.[1] Unlike non-aromatic dienes (e.g., cyclopentadiene), furan possesses significant aromatic resonance energy (~16 kcal/mol). To participate as a diene, this aromaticity must be disrupted, creating a high activation energy barrier and making the resulting adducts thermodynamically unstable and prone to retro-Diels-Alder (rDA) reversion.
This guide moves beyond standard textbook definitions to compare how different dienophile classes overcome this "aromatic penalty." We analyze the trade-offs between kinetic velocity , thermodynamic stability , and stereochemical control (endo/exo).
Comparative Analysis of Dienophiles
We categorize dienophiles based on their electronic demand and mechanistic behavior when paired with furan.
Class A: The Standards (Maleic Anhydride vs. Maleimides)
-
Mechanism: Thermal, Reversible (Equilibrium Controlled).
-
The Insight: While often grouped together, their kinetic profiles differ significantly.[1]
-
Maleic Anhydride (MA): Reacts faster kinetically than maleimides but forms a less stable adduct. It is the benchmark for reversible furan chemistry.
-
Maleimides: React slower but the reaction is more exergonic.[1] The resulting adduct is less prone to rDA at room temperature compared to MA adducts.
-
Class B: The Alkynes (DMAD)
-
The Insight: Dimethyl Acetylenedicarboxylate (DMAD) reacts to form highly strained oxanorbornadienes. These are valuable intermediates but can be prone to further reactions (e.g., reacting with a second furan molecule) or rearrangement. Lewis Acid catalysis (
) is often required to suppress side reactions and boost yields.
Class C: The "Traps" (Benzyne)
-
Mechanism: Irreversible, High-Energy Intermediate.
-
The Insight: Benzyne is so reactive that it overcomes furan's aromatic barrier instantly. The reaction is irreversible, quantitative, and strictly kinetically controlled. It is the "nuclear option" when thermal methods fail.
Class D: The Challenging Monodentates (Acrylates/Acrylonitrile)
-
Mechanism: Asynchronous Concerted.
-
The Insight: These are sluggish with furan due to insufficient LUMO lowering. They require Lewis Acid catalysis (
, ) or High Pressure (>10 kbar) to achieve acceptable yields.
Performance Metrics & Data
The following data synthesizes kinetic and thermodynamic parameters for the reaction of Furan with various dienophiles.
| Dienophile Class | Representative Reagent | Relative Rate ( | Yield (Thermal) | Yield (Catalyzed/Activated) | Major Isomer (Thermal) | Major Isomer (Catalytic) | Reversibility Risk |
| Anhydride | Maleic Anhydride | 1.00 (Ref) | 60-80% | 90%+ | Exo (Thermodynamic) | Endo (Kinetic) | High (rDA > 40°C) |
| Imide | N-Methylmaleimide | 0.65 | 50-70% | 85% | Exo | Endo | Moderate |
| Alkyne | DMAD | 0.80 | 45% | 88% ( | N/A | N/A | Low |
| Acrylate | Methyl Acrylate | < 0.01 | < 10% | 75% ( | Mixture | Endo | High |
| Aryne | Benzyne (in situ) | > 10,000 | 95%+ | N/A | Endo-like bridge | N/A | None (Irreversible) |
Critical Note on Stereochemistry: Furan violates the "Alder Endo Rule" under thermodynamic conditions. While the endo product forms faster (kinetic), the exo product is thermodynamically more stable by ~2-4 kcal/mol. Extended reaction times or heat will exclusively yield exo.
Mechanistic Visualization
Diagram 1: The Thermodynamic Trap
This diagram illustrates why Furan DA reactions often yield the Exo product despite the Endo kinetic preference.
Caption: Reaction coordinate showing the low barrier for retro-Diels-Alder in the Endo adduct, allowing the system to funnel into the stable Exo product over time.
Experimental Protocols
Protocol A: Thermodynamic Control (Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride)
Best for: Generating stable intermediates for further functionalization.
-
Reagents: Furan (1.1 equiv), Maleic Anhydride (1.0 equiv), Diethyl Ether (Anhydrous).
-
Setup: Flame-dried round-bottom flask with a reflux condenser.
-
Procedure:
-
Dissolve Maleic Anhydride in Diethyl Ether (1M concentration). Note: Ether is chosen because the product is insoluble in it, driving equilibrium via precipitation.
-
Add Furan slowly at room temperature.
-
Stir for 24-48 hours. Do not heat initially if you want to observe the endo kinetic product, but for the stable exo product, stir at ambient temperature until precipitation ceases.
-
Validation: The white precipitate is the Exo isomer.
-
-
Isolation: Filtration and washing with cold ether.
-
Causality: The precipitation removes the product from the equilibrium, preventing retro-DA and driving the yield to near quantitative levels despite the reversibility.
Protocol B: Lewis Acid Catalyzed (High-Efficiency Kinetic Control)
Best for: Unreactive dienophiles like Acrylates or DMAD.
-
Reagents: Furan (2.0 equiv), Methyl Acrylate (1.0 equiv),
(0.1 equiv) or . -
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Cool the solution of Dienophile and Catalyst in DCM to 0°C or -20°C. Low temperature is critical to prevent polymerization and suppress retro-DA.
-
Add Furan dropwise.
-
Stir for 4-12 hours monitoring by TLC.
-
-
Workup: Quench with saturated
to remove the Lewis Acid. Extract with DCM. -
Expert Insight:
is often superior to for furan because it is milder and less likely to cause furan polymerization (a common side reaction with strong acids).
Protocol C: Irreversible Trapping with Benzyne
Best for: Constructing naphthalene-like cores embedded with oxygen bridges.
-
Reagents: 2-(Trimethylsilyl)phenyl triflate (1.0 equiv), Furan (5.0 equiv - acts as solvent/trap), CsF (2.0 equiv).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the silyl triflate and Furan in MeCN.
-
Add CsF (Cesium Fluoride) at room temperature.
-
Mechanism: Fluoride desilylates the precursor, generating benzyne in situ. The benzyne is immediately trapped by the excess furan.
-
Safety: Benzyne is unstable; generate only in the presence of the trap.
-
-
Yield: Typically >90% within 1 hour.
Decision Matrix for Researchers
Use this logic flow to select the correct dienophile/condition for your synthesis.
Caption: Decision tree guiding the selection of conditions based on dienophile reactivity and stereochemical requirements.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.
-
Seltzer, S. (1961). The Mechanism of the Diels-Alder Reaction. Journal of the American Chemical Society, 83(8), 1861–1865.
-
Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203–1379.
-
Berson, J. A., & Mueller, W. A. (1961). The Diels-Alder Reaction of Furan with Maleic Anhydride.[5][6][7] Journal of the American Chemical Society, 83(23), 4940–4948.
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214.
-
Moore, J. A., & Partain, E. M. (1983). Kinetics of the Diels-Alder reaction of furan and maleic anhydride. Journal of Organic Chemistry, 48(7), 1105–1106.
-
Laszlo, P., & Lucchetti, J. (1984). Acceleration of Diels-Alder reactions by catalysis with supported Lewis acids. Tetrahedron Letters, 25(39), 4387-4388.
Sources
- 1. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
alternative synthetic routes to the 7-oxabicyclo[2.2.1]heptane core structure
Executive Summary
The 7-oxabicyclo[2.2.1]heptane scaffold (often referred to as oxanorbornane) is a privileged pharmacophore in medicinal chemistry, serving as the core for protein phosphatase inhibitors (e.g., Cantharidin analogues), nucleoside mimics, and rigidified linkers. While the classical Diels-Alder cycloaddition remains the primary entry point, it suffers from reversibility (retro-Diels-Alder) and thermodynamic instability.
This guide evaluates the classical route against two robust alternatives: Intramolecular Etherification and Gold(I)-Catalyzed Cycloisomerization . We analyze these methodologies based on stereocontrol, scalability, and atom economy to assist experimentalists in selecting the optimal pathway for their target molecule.
Route 1: The Classical Intermolecular Diels-Alder (DA)
Best for: Rapid access to racemics, simple cores, and large-scale starting materials.
Mechanism & Challenges
The reaction involves the [4+2] cycloaddition of a furan derivative (diene) and a dienophile (typically maleic anhydride or maleimide).
-
The Problem: Furan is an electron-rich aromatic system; losing this aromaticity to form the adduct is thermodynamically costly. Consequently, these reactions are often reversible (retro-Diels-Alder) at moderate temperatures.
-
Stereochemistry: The reaction produces a mixture of endo (kinetic) and exo (thermodynamic) isomers. For 7-oxabicyclo[2.2.1]heptane systems, the exo isomer is often the thermodynamic product but requires extended reaction times or Lewis acid catalysis to dominate.
Experimental Protocol: Lewis-Acid Catalyzed Synthesis
Target:exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Precursor to the saturated heptane).
Reagents:
-
Furan (1.0 equiv)
-
Maleic Anhydride (1.0 equiv)
-
Catalyst: ZnI₂ (0.1 equiv) or Eu(fod)₃ (0.05 equiv) for stereocontrol
-
Solvent: Diethyl ether or Dichloromethane (DCM)
Workflow:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Maleic Anhydride (9.8 g, 100 mmol) in anhydrous DCM (50 mL).
-
Addition: Cool to 0°C. Add the Lewis Acid catalyst. Slowly add Furan (6.8 g, 100 mmol) via syringe to control exotherm.
-
Reaction: Allow to warm to room temperature (RT). Stir for 24–48 hours. Note: Monitoring by TLC is difficult due to reversibility on silica; use ¹H NMR aliquots.
-
Crystallization: The exo-adduct often precipitates. If not, concentrate the solvent to 50% volume and cool to -20°C.
-
Isolation: Filter the white precipitate. Wash with cold ether.
-
Hydrogenation (Critical Step): To obtain the heptane core, dissolve the adduct in EtOAc, add 10% Pd/C (5 wt%), and stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite and concentrate.
Validation:
-
Exo isomer ¹H NMR characteristic: Bridgehead protons (H1/H4) appear as singlets (dihedral angle ~90° with H2/H3).
-
Endo isomer ¹H NMR: Bridgehead protons appear as multiplets/doublets.
Route 2: Intramolecular Etherification (Cyclohexane Functionalization)
Best for: Enantiopure synthesis, highly substituted cores, and avoiding retro-DA issues.
Mechanism
This route builds the bicycle by cyclizing a pre-functionalized cyclohexane ring. A common strategy involves the displacement of a leaving group (LG) at C4 by a hydroxyl group at C1. This is thermodynamically favorable as it forms a stable ether linkage without fighting aromaticity.
Experimental Protocol: Base-Mediated Cyclization
Target: Chiral substituted 7-oxabicyclo[2.2.1]heptane.[1][2]
Reagents:
-
Substrate: cis-4-hydroxy-cyclohexyl tosylate (or mesylate)
-
Base: Potassium tert-butoxide (KOtBu) or NaH
-
Solvent: THF (anhydrous)
Workflow:
-
Precursor Synthesis: Starting from a chiral quinic acid or cyclohexanone derivative, install a leaving group (OTs) trans to a protected alcohol, then deprotect to reveal the nucleophilic –OH.
-
Cyclization: Dissolve the hydroxy-tosylate (1.0 equiv) in dry THF (0.1 M).
-
Activation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise.
-
Heating: Reflux the mixture for 2-6 hours. The intramolecular Sₙ2 attack is swift.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Why this works: The boat conformation required for cyclization is accessible in cyclohexanes, and the formation of the C-O bond is irreversible, unlike the DA route.
Route 3: Gold(I)-Catalyzed Cycloisomerization of Alkynediols
Best for: Complex natural product synthesis (e.g., Farnesiferol C), high atom economy, and "impossible" substitution patterns.
Mechanism
This modern route utilizes the carbophilic nature of Gold(I) to activate an alkyne, triggering an intramolecular nucleophilic attack by a hydroxyl group, followed by a Pinacol-type rearrangement. It constructs the bicyclic core from linear or monocyclic precursors in a single step.
Experimental Protocol
Reference: Gu et al., Adv.[3] Synth. Catal. 2016
Reagents:
-
Substrate: 1-ethynylcyclohexane-1,4-diol derivative
-
Catalyst: (Ph₃P)AuCl (5 mol%)[3]
-
Co-catalyst: AgNTf₂ (5 mol%)[3]
-
Solvent: DCM (anhydrous)
Workflow:
-
Catalyst Activation: In a vial, mix (Ph₃P)AuCl and AgNTf₂ in DCM for 10 minutes to generate the active cationic Gold species. Filter off AgCl if necessary (often not required for small scale).
-
Reaction: Add the alkynediol substrate (0.2 mmol) in DCM (4 mL).
-
Conditions: Stir at Room Temperature for 15–30 minutes. Reaction is typically very fast.
-
Quench: Filter through a short pad of silica to remove gold.
-
Evaporation: Concentrate in vacuo.
Self-Validating Check:
-
Disappearance of the alkyne stretch in IR (~2100 cm⁻¹).
-
Appearance of the bridgehead ether proton in ¹H NMR.
Comparative Analysis
The following table contrasts the three methodologies to aid in decision-making.
| Feature | Route 1: Diels-Alder | Route 2: Intramolecular Etherification | Route 3: Au(I) Cycloisomerization |
| Primary Challenge | Reversibility (Retro-DA) | Multi-step precursor synthesis | Catalyst cost & substrate specificity |
| Stereocontrol | Moderate (Endo/Exo mixtures) | High (Defined by precursor chirality) | Excellent (Catalyst controlled) |
| Scalability | High (Kg scale possible) | Moderate | Low to Moderate (mg to g) |
| Atom Economy | 100% (Perfect) | Low (Loss of LG like TsOH) | 100% (Isomerization) |
| Complexity Access | Low (Simple cores) | High (Chiral, functionalized) | Very High (Quaternary centers) |
| Thermodynamic Stability | Low (Adduct can revert) | High (Stable Ether) | High (Rearranged product) |
Decision Logic for Synthesis
The following diagram illustrates the logical flow for selecting the appropriate synthetic route.
Caption: Decision tree for selecting the optimal synthetic pathway based on target complexity and scale.
Mechanistic Visualization: Gold-Catalyzed Pathway
Understanding the modern Gold(I) route requires visualizing the cascade.
Caption: Mechanistic cascade of the Gold(I)-catalyzed synthesis from alkynediols (Gu et al., 2016).
References
-
Dauben, W. G., Kessel, C. R., & Takemura, K. H. (1980). Simple, efficient total synthesis of cantharidin via a high-pressure Diels-Alder reaction. Journal of the American Chemical Society, 102(22), 6893–6894. Link
-
Gu, Y.-Q., Zhang, P.-P., Fu, J.-K., Liu, S., Lan, Y., Gong, J.-X., & Yang, Z. (2016).[3] Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. Advanced Synthesis & Catalysis, 358(9), 1392–1397.[3] Link
-
Vogel, P., Cossy, J., Plumet, J., & Arjona, O. (1999).[4] Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates.[2][3][4][5][6] Tetrahedron, 55(48), 13521–13642.[4] Link
-
Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis.[7] Progress in Polymer Science, 38(1), 1–29. Link
Sources
- 1. Studies towards the total synthesis of solanoeclepin A: synthesis of the 7-oxabicyclo[2.2.1]heptane moiety and attempted seven-membered ring formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid formation of complexity in the total synthesis of natural products enabled by oxabicyclo[2.2.1]heptene building blocks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-oxabicyclo[2.2.1]heptanes / Journal of the American Chemical Society, 2011 [sci-hub.box]
- 7. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems [mdpi.com]
comparing biological activities of different 7-oxanorbornene isomers
Executive Summary
The 7-oxanorbornene (7-oxabicyclo[2.2.1]hept-5-ene) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for protein phosphatase inhibitors (e.g., cantharidin analogues) and as a versatile monomer for bioactive polymers.
The biological performance of these molecules is governed by their stereochemistry. The exo and endo isomers exhibit distinct electronic and steric profiles that drastically alter their interaction with biological targets. This guide provides a technical comparison of these isomers, focusing on their utility in drug development and biomaterial synthesis.
Mechanistic Insight: The Stereochemical Switch
The biological divergence between exo and endo isomers stems from the spatial orientation of the C2/C3 substituents relative to the oxygen bridge (C7).
-
Exo-Isomers: Substituents at C2/C3 are oriented cis to the bridgehead protons and trans to the oxygen bridge. This configuration exposes the functional groups (e.g., carboxylic acids) to the solvent or enzyme active site, mimicking the geometry of phosphate groups.[1] This is critical for Protein Phosphatase (PP1/PP2A) inhibition.
-
Endo-Isomers: Substituents are oriented cis to the oxygen bridge. This creates significant steric hindrance ("steric crowding") and often leads to intramolecular interactions that prevent effective binding to target proteins. However, this high ground-state energy makes them unique candidates for ring-opening reactions.
Visualization: Synthesis & Isomer Selection
The following diagram illustrates the thermodynamic vs. kinetic control required to isolate these isomers.
Figure 1: Kinetic vs. Thermodynamic control in 7-oxanorbornene synthesis. The Endo isomer forms faster but is biologically less active for phosphatase inhibition compared to the Exo isomer.
Comparative Analysis: Biological Performance
Case Study A: Protein Phosphatase Inhibition (Cantharidin Analogues)
The most validated application of 7-oxanorbornenes is as analogues of Cantharidin , a potent inhibitor of Protein Phosphatase 1 (PP1) and 2A (PP2A). The anticancer activity of these compounds relies on blocking the dephosphorylation of key signaling proteins.
Key Finding: The exo configuration is strictly required for activity. The endo isomers are essentially inactive.[2]
| Feature | Exo-7-oxanorbornene Dicarboxylates | Endo-7-oxanorbornene Dicarboxylates |
| Binding Mode | Mimics the tetrahedral geometry of a phosphate group. The oxygen bridge acts as a hydrogen bond acceptor. | Substituents clash with the hydrophobic pocket of the enzyme; oxygen bridge is shielded. |
| PP2A IC50 | 0.5 – 10 µM (Highly Active) | > 100 µM (Inactive) |
| Cytotoxicity (HeLa) | High (Induces Apoptosis) | Negligible |
| Solubility | Moderate (Hydrophilic groups exposed) | Lower (Tendency to aggregate/crystallize) |
Experimental Evidence:
Studies on norcantharidin (the demethylated 7-oxanorbornane analogue) confirm that the dicarboxylic acid moiety must be in the exo position to coordinate with the two Manganese ions (
Case Study B: Ring-Opening Metathesis Polymerization (ROMP)
For researchers developing bioactive hydrogels or drug delivery systems, the reactivity of the alkene double bond is the primary metric.
-
Endo-Isomers: Surprisingly, endo-7-oxanorbornene derivatives often show higher reactivity in ROMP using Grubbs' catalysts.[2] The steric strain inherent in the endo isomer provides a greater driving force for ring opening compared to the more stable exo isomer.
-
Application: Use endo-isomers if you require fast polymerization kinetics for encapsulation. Use exo-isomers if the polymer requires post-polymerization biological activity (ligand presentation).
Experimental Protocols
Protocol 1: Selective Synthesis of Exo-7-oxanorbornene Anhydride
To obtain the bioactive isomer for drug screening.
-
Reagents: Furan (1.1 eq), Maleic Anhydride (1.0 eq), Diethyl ether (Solvent).
-
Procedure:
-
Mix reagents in a sealed pressure tube (furan is volatile).
-
Crucial Step: Heat to 90°C for 12 hours . (Note: Room temperature yields the endo product. High heat promotes the retro-Diels-Alder of the endo product and accumulation of the thermodynamic exo product).
-
Cool to room temperature. The exo-adduct precipitates as white crystals.
-
-
Purification: Recrystallize from ethyl acetate.
-
Validation:
NMR (DMSO- ).-
Exo bridgehead protons:
~5.3 ppm (singlet appearance due to lack of coupling with C2/C3 protons). -
Endo bridgehead protons:
~5.1 ppm (multiplet).
-
Protocol 2: PP2A Inhibition Assay (Colorimetric)
To quantify the biological difference between isomers.
-
Reagents: Purified PP2A enzyme, p-Nitrophenyl Phosphate (pNPP) substrate, Test compounds (Exo and Endo isomers).
-
Workflow:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM
. -
Incubate PP2A (0.1 units) with Test Compound (variable conc. 0.1 - 100 µM) for 15 mins at 37°C.
-
Add pNPP (5 mM) to initiate reaction.
-
Incubate for 30 mins.
-
Stop reaction with 100 µL 1N NaOH.
-
-
Readout: Measure Absorbance at 405 nm (formation of p-nitrophenol).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanism of Action Diagram
The following diagram details the Structure-Activity Relationship (SAR) governing the exo-isomer's potency against cancer cells via phosphatase inhibition.
Figure 2: Pharmacological pathway of Exo-7-oxanorbornene derivatives. The Endo-isomer fails at the initial binding step due to steric incompatibility.
References
-
McCluskey, A., et al. (2002). "Anhydride modified cantharidin analogues: Isomer effects on protein phosphatase 1 and 2A inhibition." Bioorganic & Medicinal Chemistry Letters.
-
Deng, L., et al. (2013). "Cantharidin and its analogues: Structure-activity relationship and anticancer mechanism."[3] Acta Pharmaceutica Sinica B.
-
Jordan, J. H., et al. (2018). "Exo vs Endo Products In The Diels Alder: How To Tell Them Apart." Master Organic Chemistry.
-
Schenck, G. O. (1953).[1] "Synthesis of Cantharidin and the Stereochemistry of 7-oxabicyclo[2.2.1]heptane systems." Angewandte Chemie. (Historical reference for synthesis protocols).
Sources
Safety Operating Guide
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate proper disposal procedures
Executive Safety Assessment & Chemical Identity
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate is not a standard "drain-pour" reagent.[1][2][3] It is a Diels-Alder adduct , typically formed from the reaction of a furan derivative with an ethyl propiolate derivative.[2]
As a Senior Scientist, I must highlight a specific, often overlooked risk with this structural class: Thermal Retro-Diels-Alder (rDA) Decomposition . Unlike simple esters, this molecule is thermally labile.[2] If subjected to standard waste volume reduction protocols (e.g., rotary evaporation at high bath temperatures), it can revert to its starting materials—generating furan (highly flammable, low boiling point) and alkyne esters (lachrymators).[2]
Critical Directive: DO NOT attempt to concentrate waste streams containing this compound by heating above 60°C.[2]
Hazard Classification Table
| Property | Classification | Operational Implication |
| Primary Hazard | Irritant / Sensitizer | Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.[1][2][3] |
| Secondary Hazard | Flammable (Likely) | Treat as Class 3 Flammable Liquid (D001) due to organic nature and potential decomposition products.[1][2][3] |
| Reactivity | Thermally Labile | Risk of rDA reaction >70°C. Decomposes into volatile/toxic components.[1][2][3] |
| Stability | Ether Bridge | Contains a 7-oxa (ether) bridge.[1][2][3] While more stable than open ethers, peroxide formation is theoretically possible upon long-term storage.[2] |
Regulatory Classification (RCRA)
For disposal within the United States (and harmonized global standards), this compound falls under the following Resource Conservation and Recovery Act (RCRA) codes.
-
Waste Code: D001 (Characteristic of Ignitability).
-
Reasoning: Even if the pure solid has a high flash point, it is almost invariably disposed of in organic solvent matrices (Ethyl Acetate, DCM, etc.).[2]
-
-
Halogen Status: Non-Halogenated .[2]
-
Note: Unless mixed with Chloroform/DCM during extraction, this goes into the Non-Halogenated Organic waste stream.[2]
-
Step-by-Step Disposal Protocol
This protocol ensures the compound is handled from the bench to the pickup dock without triggering decomposition or incompatibility reactions.
Phase 1: Pre-Disposal Assessment
-
Check Container Age: If the substance has been stored for >12 months, visually inspect for crystal formation around the cap (peroxide risk from the ether bridge).[2]
-
Test: If crystals are present, DO NOT OPEN .[2] Contact EHS immediately.
-
If clear: Proceed to Phase 2.
-
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic conditions can catalyze hydrolysis of the ester or ring-opening of the ether bridge.[2]
Phase 2: Segregation & Packaging
-
Select Container: Use an HDPE (High-Density Polyethylene) jerrycan or an amber glass bottle.[2]
-
Solvent Matrix: Dilute the compound in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) if it is not already in solution.[2]
-
Concentration Limit: Keep the concentration below 10% wt/vol to mitigate heat generation if accidental polymerization occurs.[2]
-
-
Incompatibility Lock-Out:
Phase 3: Labeling
Affix a hazardous waste tag with the following constituents listed explicitly:
Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of this specific adduct, emphasizing the critical "Heat Avoidance" step to prevent retro-Diels-Alder decomposition.
Caption: Operational logic flow for waste segregation. Note the critical stop point regarding thermal volume reduction.
Emergency Procedures (Spill Response)
In the event of a benchtop spill (10mL - 500mL):
-
Isolate: Evacuate the immediate area. Remove ignition sources (this compound and its solvents are likely flammable).[2]
-
PPE Upgrade: Wear butyl rubber or Silvershield gloves if available; standard nitrile provides only splash protection for esters.[2]
-
Absorb:
-
Clean: Wash the surface with a soap/water solution.[2][4][5] Do not use bleach (oxidizer incompatibility).[2]
-
Disposal of Debris: Place all contaminated sorbents into a wide-mouth jar, label as "Debris contaminated with Organic Esters," and manage as hazardous solid waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][6][7] [Link]
-
U.S. Environmental Protection Agency. (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]
-
Vanderbilt University. (n.d.).[2] Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. (Provides kinetic data on thermal instability). [Link][2][3]
-
PubChem. (2023).[2] Compound Summary for 7-oxabicyclo[2.2.1]hept-2-ene derivatives. National Library of Medicine.[2] [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Executive Safety Analysis: The "Hidden" Hazard
As researchers, we often treat Diels-Alder adducts as stable intermediates. However, ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate presents a specific thermodynamic risk profile that standard safety data sheets (SDS) often obscure.
While the molecule itself is a standard organic irritant (H315, H319), it is thermally labile. Under high-vacuum distillation or reflux conditions (
-
Furan: A low-boiling carcinogen (Category 1B) and extremely flammable peroxide former.
-
Ethyl Acrylate: A potent sensitizer and lachrymator.
Core Directive: Your PPE strategy must protect not just against the adduct, but against the potential decomposition products generated during thermal stress.
PPE Selection Matrix
Selection logic based on permeation kinetics of low-molecular-weight esters and potential rDA products.
| PPE Category | Standard Operation (Ambient Temp) | High-Risk Operation (Heating/Distillation) | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min. Thickness: 0.11 mmChange immediately upon splash. | Laminate / Silver Shield® (Required for spill cleanup or immersion)Secondary: Double-gloved Nitrile | Low MW esters swell nitrile rubber, reducing breakthrough time to <15 mins. Laminate films provide >4 hours protection against the furan/acrylate breakdown products. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Face Shield + Goggles (Explosion risk mitigation) | The bicyclic ring strain creates high reactivity. If polymerization (ROMP) initiates inadvertently, rapid exotherms can cause solvent bumping. |
| Respiratory | Fume Hood (Required) Face velocity: 80–100 fpm | Fume Hood + Blast Shield Emergency: Full-face respirator w/ OV cartridges | Furan (rDA product) has poor warning properties (low olfactory fatigue threshold). Engineering controls are superior to wearable respirators here. |
| Body Defense | Lab Coat (Cotton/Poly) Closed to neck | Flame-Resistant (FR) Lab Coat Nomex® or treated cotton | Precursors are Class IB flammables. Synthetic clothing (polyester) can melt into skin during a flash fire. |
Operational Protocols
A. Synthesis & Weighing (Solid/Viscous Liquid)
This compound often exists as a viscous oil or low-melting solid depending on the endo/exo ratio.
-
Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is external, use a tare-weighed vial with a septum cap.
-
Aerosol Mitigation: Avoid high-pressure syringes. Use positive-displacement pipettes for viscous transfer to prevent "flicking" droplets.
-
Atmosphere: inert gas (Argon/Nitrogen) blanket is recommended, not just for chemical stability, but to reduce oxygen concentration in case of rDA-induced flammability.
B. Thermal Processing (The Critical Step)
Scenario: Distillation or Reflux for Polymerization (ROMP)
-
The "80°C Rule": Continuous monitoring of oil bath temperature. Do not exceed 80°C unless the system is under dynamic vacuum to remove liberated furan immediately into a cold trap.
-
Cold Trap Protocol: If distilling, the receiving flask must be cooled (-78°C acetone/dry ice) to trap volatile furan (bp 31°C) preventing it from escaping into the vacuum pump exhaust.
-
Quench Plan: Have a cooling bath (ice/water) ready to submerge the reaction flask immediately if rapid gas evolution (bubbling) is observed, indicating runaway rDA decomposition.
Visualized Decision Logic: Thermal Handling
The following diagram illustrates the decision-making process for handling oxanorbornene derivatives, prioritizing the rDA risk.
Figure 1: Decision workflow for thermal handling. Note the critical divergence at 60°C due to retro-Diels-Alder instability.
Emergency Response & Disposal
Spill Cleanup (Laboratory Scale < 500 mL)
-
Evacuate & Ventilate: If outside a hood, clear the room. The ester odor is fruity/pungent; however, if you smell "rotten cabbage" or "ethereal" notes, precursors may be present.
-
PPE Upgrade: Don Silver Shield/Laminate gloves . Standard nitrile will degrade rapidly if soaking in the pure liquid.
-
Absorb: Use vermiculite or activated carbon mats. Do not use paper towels (surface area increase can accelerate evaporation of volatile impurities).
-
Decontaminate: Scrub surface with a dilute soap/water solution.
Waste Disposal (RCRA Compliance)
-
Stream: Non-Halogenated Organic Solvents.
-
Segregation: Strictly segregate from oxidizers (peroxides, nitric acid). The alkene functionality in the norbornene ring is highly susceptible to oxidation, potentially forming unstable epoxides or peroxides in the waste drum.
-
Labeling: Label as "Flammable Liquid, Irritant." If the material was heated, add "Potential Carcinogen (Furan)" to the waste tag to protect waste handlers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl Acrylate (Precursor Safety). Retrieved from [Link]
-
American Chemical Society (2025). Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ACS Applied Polymer Materials. Retrieved from [Link]
-
National Institutes of Health (2021). Oxanorbornenes: promising new single addition monomers for metathesis polymerization. Chemical Science. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan (Decomposition Hazard). Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
